2-(2-Fluorophenoxy)phenylboronic acid
Description
BenchChem offers high-quality 2-(2-Fluorophenoxy)phenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Fluorophenoxy)phenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[2-(2-fluorophenoxy)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BFO3/c14-10-6-2-4-8-12(10)17-11-7-3-1-5-9(11)13(15)16/h1-8,15-16H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOFYYQYVBIBURU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1OC2=CC=CC=C2F)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301256833 | |
| Record name | Boronic acid, B-[2-(2-fluorophenoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301256833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2096332-91-9 | |
| Record name | Boronic acid, B-[2-(2-fluorophenoxy)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096332-91-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[2-(2-fluorophenoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301256833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Electronic and Steric Modulation: A Technical Guide to Ortho-Phenoxy Phenylboronic Acid
Topic: Electronic effects of ortho-phenoxy substitution on phenylboronic acid Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The introduction of an ortho-phenoxy group to phenylboronic acid (PBA) creates a unique chemical entity where steric hindrance competes with intramolecular electronic stabilization. Unlike simple alkyl substitutions, the phenoxy moiety introduces a Lewis basic oxygen atom capable of donating electron density to the empty p-orbital of the boron center. This guide analyzes the electronic perturbations, structural consequences, and reactivity profiles of 2-phenoxyphenylboronic acid , providing actionable protocols for its synthesis and deployment in Suzuki-Miyaura cross-coupling.
Theoretical Framework: The B···O Interaction
Electronic Dualism
The ortho-phenoxy substituent exerts two opposing electronic effects on the aromatic ring and the boron center:
-
Inductive Withdrawal (-I): The electronegative oxygen atom withdraws electron density through the sigma framework, potentially increasing the Lewis acidity of the boron center.
-
Resonance Donation (+M): The oxygen lone pairs donate electron density into the
-system. However, due to the steric bulk of the phenoxy group, the aromatic rings often twist out of coplanarity, diminishing effective orbital overlap and reducing the +M effect relative to a para substituent.
The "Pincer" Effect (Intramolecular Coordination)
The defining feature of this molecule is the proximity of the ether oxygen to the boron atom. Unlike ortho-alkyl groups, the phenoxy oxygen can act as an intramolecular Lewis base.
-
Hybridization Shift: The donation of the oxygen lone pair into the empty boron p-orbital facilitates a partial rehybridization from
(trigonal planar) to (tetrahedral). -
pKa Modulation: This interaction stabilizes the boronate anion form. Consequently, ortho-alkoxy and ortho-phenoxy boronic acids typically exhibit a lower pKa (higher acidity) compared to unsubstituted PBA (pKa ~8.8), often shifting into the 7.5–8.2 range depending on solvent conditions.
Structural Equilibrium Diagram
The following diagram illustrates the dynamic equilibrium between the open trigonal form and the coordinated tetrahedral form.
Physicochemical Characterization
To validate the electronic state of 2-phenoxyphenylboronic acid, researchers should rely on two primary analytical techniques.
B NMR Spectroscopy
Boron NMR is the gold standard for assessing coordination geometry.
-
Tricoordinate Boron (
): Typically appears downfield at 25–35 ppm . -
Tetracoordinate Boron (
): Appears upfield at 0–15 ppm . -
Diagnostic Criterion: A shift of the ortho-phenoxy derivative toward the upfield region (relative to PBA) in non-coordinating solvents (e.g., CDCl
) confirms the presence of the intramolecular B···O interaction.
Acidity (pKa) Determination
The increased acidity requires precise titration protocols to avoid carbonate errors.
Table 1: Comparative Electronic Properties
| Property | Phenylboronic Acid (PBA) | 2-Phenoxyphenylboronic Acid | Mechanistic Driver |
| Hybridization | Predominantly | Partial | Intramolecular B···O donation |
| pKa (approx) | 8.8 | 7.5 – 8.2 | Anion stabilization by phenoxy O |
| Solubility | Moderate (H | Low (H | Lipophilic phenoxy bulk |
| ~30 ppm (Methanol) | ~25-28 ppm (shifts upfield) | Shielding by electron donation |
Synthetic Protocols
Synthesis of 2-Phenoxyphenylboronic Acid
Rationale: Direct boronation is inefficient due to steric hindrance. The Lithium-Halogen exchange method is preferred for its regioselectivity.
Reagents:
-
2-Bromodiphenyl ether (1.0 eq)
- -Butyllithium (1.1 eq, 2.5 M in hexanes)
-
Triisopropyl borate (1.2 eq)
-
Anhydrous THF / Et
O
Step-by-Step Protocol:
-
Inert Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon. Add 2-bromodiphenyl ether and anhydrous THF (0.5 M concentration).
-
Cryogenic Cooling: Cool the solution to -78 °C (acetone/dry ice bath). This is critical to prevent benzyne formation or lithium scrambling.
-
Lithiation: Add
-BuLi dropwise over 20 minutes. Stir at -78 °C for 1 hour. The solution typically turns a pale yellow. -
Borate Trapping: Add Triisopropyl borate (B(O
Pr) ) rapidly in one portion. The bulky isopropyl groups prevent over-addition (formation of borinic acids). -
Warming: Allow the reaction to warm to room temperature (RT) overnight.
-
Hydrolysis: Quench with 1M HCl until pH < 3. Stir for 30 minutes to hydrolyze the boronate ester.
-
Workup: Extract with EtOAc, wash with brine, dry over MgSO
. Recrystallize from acetonitrile/water to remove boroxine oligomers.
Optimized Suzuki-Miyaura Coupling
Challenge: The ortho-phenoxy group creates significant steric hindrance, making transmetallation difficult. Standard Pd(PPh
Protocol:
-
Catalyst System: Pd(OAc)
(2 mol%) + SPhos (4 mol%). SPhos is ideal as it tolerates steric bulk and forms a monolithic active species. -
Base: K
PO (3.0 eq). Weaker bases (carbonate) may be too slow; phosphate promotes the formation of the reactive hydroxo-palladium species. -
Solvent: Toluene : Water (10:1). The biphasic system is essential for dissolving the inorganic base while solubilizing the lipophilic boronic acid.
-
Conditions: Heat to 100 °C for 12–24 hours under Argon.
Reactivity & Mechanism Visualization
The following diagram details the Suzuki catalytic cycle, highlighting where the ortho-phenoxy group influences the pathway.
Applications in Drug Discovery & Sensing
Molecular Recognition (Wulff-Type Sensors)
The ortho-phenoxy group can be utilized in the design of saccharide sensors. The B···O interaction pre-organizes the boron center, reducing the entropic cost of binding to diols (sugars).
-
Mechanism: Binding of a diol (e.g., glucose) releases the strain of the bulky phenoxy group or displaces the weak intramolecular B···O bond, generating a measurable signal (fluorescence modulation if the phenoxy is functionalized).
Medicinal Chemistry (Bioisosteres)
In drug design, 2-phenoxyphenylboronic acid derivatives are explored as transition state inhibitors for serine proteases.
-
Role: The boron atom mimics the tetrahedral intermediate of peptide hydrolysis. The ortho-phenoxy group provides hydrophobic contacts within the enzyme active site (S1/S2 pockets) while protecting the boron from oxidative deborylation by metabolic enzymes.
References
-
Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[1] Wiley-VCH.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[2][3][4] Chemical Reviews, 95(7), 2457–2483.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.
-
Fujita, N., et al. (2008). Boronic Acids as Sensors for Saccharides.[5] In Boronic Acids (pp. 377-408). Wiley-VCH.
-
IUPAC. (2024). Standard Values for pKa of Organic Acids in Aqueous Solution.
Sources
The Strategic Deployment of 2-(2-Fluorophenoxy)phenylboronic Acid in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Authored by: A Senior Application Scientist
Abstract
The diaryl ether linkage is a privileged scaffold in medicinal chemistry, present in a multitude of clinically significant molecules endowed with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The synthesis of these vital structures often relies on robust and versatile building blocks. Among these, 2-(2-Fluorophenoxy)phenylboronic acid has emerged as a particularly valuable reagent. Its unique trifecta of a diaryl ether core, a reactive boronic acid moiety, and a strategically placed fluorine atom makes it a powerful tool for the construction of complex molecular architectures in drug discovery programs. This guide provides an in-depth exploration of the synthesis, key reactions, and strategic applications of 2-(2-Fluorophenoxy)phenylboronic acid, offering both theoretical insights and practical, field-proven protocols for researchers and scientists in drug development.
The Diaryl Ether Motif: A Cornerstone of Bioactive Molecules
The diaryl ether (Ar-O-Ar') linkage is a recurring structural motif in a vast number of natural products and synthetic compounds with therapeutic applications.[4][5] Its prevalence stems from a combination of desirable physicochemical properties:
-
Conformational Flexibility: The ether linkage provides a degree of rotational freedom, allowing the molecule to adopt optimal conformations for binding to biological targets.
-
Metabolic Stability: Diaryl ethers are generally resistant to metabolic degradation, contributing to improved pharmacokinetic profiles of drug candidates.
-
Lipophilicity Modulation: The ether oxygen can participate in hydrogen bonding, while the aromatic rings contribute to lipophilicity, offering a means to fine-tune the overall solubility and membrane permeability of a molecule.
The diverse biological activities associated with diaryl ether-containing compounds underscore their importance in medicinal chemistry.[1][2][3]
Synthesis of 2-(2-Fluorophenoxy)phenylboronic Acid: A Practical Approach
The synthesis of 2-(2-Fluorophenoxy)phenylboronic acid can be efficiently achieved through a two-step sequence involving an Ullmann condensation followed by a lithiation-borylation reaction. This approach provides a reliable and scalable route to this key intermediate.
Step 1: Ullmann Condensation for Diaryl Ether Formation
The Ullmann condensation is a classic and robust method for the formation of diaryl ethers, typically involving a copper-catalyzed reaction between a phenol and an aryl halide.[3][4]
Reaction: 1-Bromo-2-iodobenzene reacts with 2-fluorophenol in the presence of a copper catalyst and a base to yield 1-bromo-2-(2-fluorophenoxy)benzene.
Caption: Ullmann condensation for diaryl ether synthesis.
Experimental Protocol: Synthesis of 1-Bromo-2-(2-fluorophenoxy)benzene
-
Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-bromo-2-iodobenzene (1.0 eq), 2-fluorophenol (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Execution: Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove inorganic salts. Dilute the filtrate with water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 1-bromo-2-(2-fluorophenoxy)benzene.
Step 2: Lithiation-Borylation to Introduce the Boronic Acid
The conversion of the aryl bromide to the corresponding boronic acid is achieved via a lithium-halogen exchange followed by quenching with a trialkyl borate and subsequent hydrolysis.[6]
Reaction: 1-Bromo-2-(2-fluorophenoxy)benzene undergoes lithiation with an organolithium reagent, followed by reaction with triisopropyl borate and acidic workup to yield 2-(2-Fluorophenoxy)phenylboronic acid.
Caption: Lithiation-borylation pathway to the boronic acid.
Experimental Protocol: Synthesis of 2-(2-Fluorophenoxy)phenylboronic Acid
-
Initial Setup: Dissolve 1-bromo-2-(2-fluorophenoxy)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked round-bottom flask under an inert atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise to the cooled solution. Stir the mixture at -78 °C for 1 hour.
-
Borylation: Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture, ensuring the temperature remains at -78 °C. Allow the reaction to slowly warm to room temperature and stir for an additional 4-6 hours.
-
Hydrolysis and Purification: Quench the reaction by the slow addition of aqueous hydrochloric acid (e.g., 1 M HCl) until the solution is acidic. Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 2-(2-Fluorophenoxy)phenylboronic acid can often be purified by recrystallization or by trituration with a suitable solvent system (e.g., hexanes/ethyl acetate).
Application in Suzuki-Miyaura Cross-Coupling Reactions
2-(2-Fluorophenoxy)phenylboronic acid is an excellent coupling partner in the Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate.[7][8][9] This reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.
General Reaction Scheme:
Caption: Suzuki-Miyaura coupling with the title compound.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a reaction vessel, combine 2-(2-Fluorophenoxy)phenylboronic acid (1.2 eq), the aryl or heteroaryl halide (1.0 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq), and a base (e.g., potassium carbonate, 2.0-3.0 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base.
-
Reaction Execution: Heat the mixture under an inert atmosphere to 80-110 °C for 2-12 hours, monitoring the reaction by TLC or LC-MS.
-
Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic extracts, dry over a drying agent, and concentrate in vacuo. Purify the residue by column chromatography to yield the desired biaryl product.
Table 1: Representative Suzuki-Miyaura Coupling Conditions
| Aryl Halide | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Bromotoluene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | >90 |
| 3-Iodopyridine | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 90 | 85-95 |
| 2-Chlorobenzonitrile | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 75-85 |
The Strategic Importance of the 2-Fluorophenoxy Moiety in Medicinal Chemistry
The incorporation of the 2-fluorophenoxy group via 2-(2-Fluorophenoxy)phenylboronic acid can impart several advantageous properties to a drug candidate:
-
Metabolic Stability: The fluorine atom can block sites of oxidative metabolism, thereby increasing the metabolic stability and half-life of the compound.[10][11]
-
Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with the target protein, potentially enhancing binding affinity and potency.[10]
-
Modulation of pKa: The electron-withdrawing nature of fluorine can influence the acidity or basicity of nearby functional groups, which can be critical for target engagement and pharmacokinetic properties.
-
Conformational Control: The presence of a fluorine atom can induce specific conformational preferences in the molecule, which may be beneficial for binding to the target.
The strategic placement of fluorine has been a successful strategy in the development of numerous approved drugs across various therapeutic areas.[12]
Case Study: Conceptual Application in the Synthesis of a Kinase Inhibitor Scaffold
Many kinase inhibitors feature a biaryl or heteroaryl-aryl core structure. 2-(2-Fluorophenoxy)phenylboronic acid is an ideal building block for constructing such scaffolds. For instance, in the synthesis of a hypothetical inhibitor targeting a specific kinase, the 2-(2-fluorophenoxy)phenyl group could occupy a key hydrophobic pocket in the ATP-binding site, with the fluorine atom forming a crucial interaction with a specific residue.
Caption: Synthesis of a kinase inhibitor scaffold.
Conclusion
2-(2-Fluorophenoxy)phenylboronic acid stands out as a highly valuable and versatile building block in the medicinal chemist's toolbox. Its straightforward synthesis and predictable reactivity in Suzuki-Miyaura cross-coupling reactions make it an attractive choice for the construction of diaryl ether-containing molecules. The strategic incorporation of the 2-fluorophenoxy moiety can confer significant advantages in terms of metabolic stability, binding affinity, and overall druglike properties. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the judicious application of well-designed building blocks like 2-(2-Fluorophenoxy)phenylboronic acid will undoubtedly play a pivotal role in the future of drug discovery.
References
-
Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. PubMed, [Link]
-
Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. ACS Publications, [Link]
-
Ullmann Condensation. SynArchive, [Link]
-
Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry, [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC, [Link]
-
Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Journal of Synthetic Chemistry, [Link]
-
"Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. SciELO México, [Link]
-
Enantioselective Installation of Adjacent Tertiary Benzylic Stereocentres Using Lithiation–Borylation– Protodeboron. University of Bristol, [Link]
-
Lithiation- Borylation in Synthesis. University of Bristol, [Link]
-
A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. PMC, [Link]
-
The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures, [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs, [Link]
-
Synthesis of Enantioenriched Tertiary Boronic Esters by the Lithiation/Borylation of Secondary Alkyl Benzoates. University of Bristol, [Link]
-
TSRI chemists devise simple method for making sought-after boronic acid-based drugs and other products. EurekAlert!, [Link]
-
A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. RSC Publishing, [Link]
-
2-(2-(Fluorosulfonyloxy)phenyl)benzoxazole. MDPI, [Link]
-
Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives. PMC, [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI, [Link]
-
Robust perfluorophenylboronic acid-catalyzed stereoselective synthesis of 2,3-unsaturated O-, C-, N- and S-linked glycosides. ResearchGate, [Link]
-
Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. GSC Online Press, [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI, [Link]
-
FDA-Approved Fluorinated Heterocyclic Drugs from 2016to 2022. IRIS UniPA, [Link]
-
FDA approved fluorine-containing drugs in 2023. SpringerLink, [Link]
-
In vivo Analgesics and in vitro Antioxidants Activity of Newly Synthesized Mannich Bases of Lawsone. Asian Journal of Pharmaceutical Research, [Link]
Sources
- 1. Synthesis and Characterization of Phenylboronic Acid-Modified Insulin With Glucose-Dependent Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovering simple phenylboronic acid and benzoxaborole derivatives for experimental oncology – phase cycle-specific inducers of apoptosis in A2780 ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. synarchive.com [synarchive.com]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 9. Yoneda Labs [yonedalabs.com]
- 10. mdpi.com [mdpi.com]
- 11. FDA approved fluorine-containing drugs in 2023 [html.rhhz.net]
- 12. iris.unipa.it [iris.unipa.it]
Thermodynamic stability of fluorinated phenoxy phenylboronic acids
Title: Thermodynamic Stability and Physicochemical Profiling of Fluorinated Phenoxy Phenylboronic Acids
Executive Summary
This technical guide details the thermodynamic and kinetic stability profiles of fluorinated phenoxy phenylboronic acids (F-PPBAs). These compounds represent a specialized class of Lewis acids where the electron-withdrawing nature of fluorine competes with the mesomeric donation of phenoxy substituents to modulate acidity (
Theoretical Framework: Electronic Modulation
The thermodynamic stability of boronic acids is governed by the electron density at the boron center. In F-PPBAs, two opposing forces dictate reactivity:
-
Fluorine Effect (Inductive Withdrawal,
): Fluorine atoms are strongly electronegative. When substituted on the phenyl ring, they withdraw electron density from the carbon scaffold ( -framework). -
Phenoxy Effect (Resonance Donation,
vs. Inductive Withdrawal, ): The phenoxy group ( ) is an electron-donating group via resonance (lone pair donation into the -system) but inductively withdrawing due to the oxygen atom.-
Consequence: The net effect depends on position.[2] Para-phenoxy substitution typically dominates via resonance, increasing electron density at the boron ipso-carbon and raising
. Ortho-phenoxy substitution introduces steric bulk and potential intramolecular interactions.
-
The Hammett Correlation
The
Where
Thermodynamic Stability Profile
Acid-Base Equilibrium ( )
The ionization of boronic acids is not a simple proton dissociation but a Lewis acid-base adduct formation with hydroxide.
-
Unsubstituted Phenylboronic Acid:
[2] -
Fluorinated Derivatives:
ranges from to .[2] -
Target Window: For physiological binding (e.g., to serine proteases or sugars), a
close to 7.4 is ideal. Monofluorination (e.g., 3-fluoro) or ortho-phenoxy substitution often tunes the to this range.
Table 1: Comparative
| Compound Class | Substituent Pattern | Approx.[2][3][4][5][6][7] | Relative Hydrolytic Stability | Key Feature |
| Reference | Phenylboronic Acid (PBA) | 8.8 | High | Baseline standard. |
| Fluorinated | 4-Fluoro-PBA | 8.7 | High | Minimal electronic perturbation. |
| Fluorinated | 3-Fluoro-PBA | 7.8 | High | Inductive effect dominates; enhanced acidity. |
| Fluorinated | 2,6-Difluoro-PBA | 6.2 - 6.5 | Low to Moderate | Steric crowding; prone to deboronation. |
| Phenoxy | 4-Phenoxy-PBA | 9.0 | High | Resonance donation lowers acidity. |
| Hybrid | 3-Fluoro-4-phenoxy-PBA | 8.1 | High | Balanced profile for drug discovery. |
Boroxine Formation (Trimerization)
In non-aqueous solvents or solid state, boronic acids dehydrate to form cyclic trimers called boroxines.
-
Thermodynamics: The equilibrium constant
for boroxine formation is driven by entropy (release of water). -
Fluorine Impact: Electron-deficient boronic acids (high F content) form boroxines less readily in the presence of water because the Lewis acidic boron avidly coordinates water or hydroxide.
Kinetic Stability: Protodeboronation Mechanisms
The "Achilles' heel" of boronic acids is protodeboronation—the cleavage of the C-B bond.[6] This is distinct from thermodynamic ionization.
Mechanism A: Acid-Catalyzed ( / )
Occurs via ipso-protonation of the aromatic ring.
-
Mechanism: The proton attacks the carbon bonded to boron.[6]
-
F-PPBA Advantage: Fluorine (EWG) destabilizes the cationic transition state (Wheland intermediate), making F-PPBAs more resistant to acid-catalyzed cleavage than unsubstituted analogs.
Mechanism B: Base-Catalyzed (Via Boronate Anion)
Occurs via the boronate anion
-
Mechanism: Nucleophilic attack (often by water or metal catalysts) on the activated ring.
-
Risk: Highly fluorinated rings (e.g., pentafluorophenyl) are electron-poor and susceptible to nucleophilic aromatic substitution or base-catalyzed deboronation.
Figure 1: Pathways of Protodeboronation. Fluorine substitution generally blocks the upper (Acid) path but can sensitize the lower (Base) path.
Experimental Characterization Protocols
To validate the stability of a new F-PPBA derivative, the following self-validating protocols are recommended.
Potentiometric Titration for Determination
Objective: Determine thermodynamic acidity constant.
-
Preparation: Dissolve F-PPBA (
M) in a degassed water/methanol mixture (to ensure solubility). -
Titrant: Standardized
M NaOH (carbonate-free). -
Execution: Perform titration under
atmosphere at . -
Data Analysis: Plot pH vs. Volume. Use the Henderson-Hasselbalch equation at the half-equivalence point.
-
Validation: The curve should show a single inflection point. If hysteresis occurs (back-titration differs), boroxine formation or oxidation is interfering.
-
Oxidative Stability Assay (NMR)
Objective: Measure resistance to oxidative deboronation (e.g., by
-
Internal Standard: Use 1,3,5-trimethoxybenzene (inert, distinct singlet at
ppm). -
Solvent: Phosphate buffer (
) in with DMSO- . -
Procedure:
-
Acquire
spectrum of F-PPBA + Standard. -
Add oxidant (e.g.,
equiv ). -
Acquire spectra at
hours.
-
-
Quantification: Integrate the aryl protons of the starting material vs. the product (phenol).
-
Calculation:
.
-
Figure 2: Iterative workflow for optimizing fluorinated phenoxy phenylboronic acids.
Biological Applications & Binding Interactions[8][9]
The primary utility of F-PPBAs lies in their ability to reversibly bind 1,2-diols (saccharides) and active site serine residues.
-
Diol Binding: The binding constant (
) with sugars (e.g., fructose, glucose) correlates with the Lewis acidity. -
Intramolecular Coordination: If the phenoxy group contains a pendant amine or carbonyl, B-N or B-O coordination can "lock" the boron in a tetrahedral state, dramatically increasing stability and affinity.
References
-
Hall, D. G. (2011).[11] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[11] Link
-
Springsteen, G., & Wang, B. (2002). A detailed examination of boronic acid-diol complexation. Tetrahedron, 58(26), 5291-5300. Link
-
Cox, P. A., et al. (2010). Protodeboronation of heteroaromatic boronic acids. Journal of the American Chemical Society, 132(31), 10891-10902. Link
-
Zarzeczańska, D., et al. (2017).[3] Fluorinated Boronic Acids: Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids. European Journal of Inorganic Chemistry, 2017(38), 4493-4498.[3] Link[2][3]
-
Trippier, P. C., & McGuigan, C. (2010). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm, 1(3), 183-198. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Boronic acid complexes with amino phenolic N,O-ligands and their use for non-covalent protein fluorescence labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Research - HALL RESEARCH GROUP [hallgroupchemistry.com]
2-(2-Fluorophenoxy)phenylboronic acid molecular weight and formula
An In-Depth Technical Guide to 2-(2-Fluorophenoxy)phenylboronic Acid: Properties, Applications, and Protocols
Introduction
2-(2-Fluorophenoxy)phenylboronic acid is a specialized organoboron compound that has garnered significant interest within the fields of organic synthesis and medicinal chemistry. As a derivative of phenylboronic acid, it serves as a crucial building block, particularly in palladium-catalyzed cross-coupling reactions. Its unique structure, featuring a fluorophenoxy moiety, allows for the introduction of complex diaryl ether fragments into target molecules. This guide provides a comprehensive overview of its core properties, explores its primary application in Suzuki-Miyaura cross-coupling, presents a detailed experimental protocol, and outlines essential safety and handling procedures for laboratory use.
Section 1: Core Physicochemical Properties
2-(2-Fluorophenoxy)phenylboronic acid is a white to off-white solid at room temperature. The boronic acid functional group is a mild Lewis acid, rendering the compound generally stable and easier to handle compared to more reactive organometallic reagents.[1] The presence of the fluorine atom can influence the electronic properties and reactivity of the molecule, a factor often exploited in the design of pharmaceutical candidates.[2]
Table 1: Physicochemical and Identification Data
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₀BFO₃ | |
| Molecular Weight | 232.02 g/mol | |
| CAS Number | 2096332-91-9 | |
| Appearance | Solid | |
| InChI Key | OOFYYQYVBIBURU-UHFFFAOYSA-N | |
| Canonical SMILES | B(C1=CC=CC=C1OC2=CC=CC=C2F)(O)O |
Section 2: The Suzuki-Miyaura Cross-Coupling Reaction: A Key Application
The most prominent application of 2-(2-Fluorophenoxy)phenylboronic acid is its use as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) bonds between sp²-hybridized carbon atoms.[3][4] It is widely employed in the pharmaceutical industry for the synthesis of biaryl and substituted aromatic compounds, which are common structural motifs in active pharmaceutical ingredients (APIs).[5]
Mechanistic Overview
In this reaction, 2-(2-Fluorophenoxy)phenylboronic acid provides the 2-(2-fluorophenoxy)phenyl fragment, which is coupled to an organohalide (typically an aryl or vinyl halide) in the presence of a palladium catalyst and a base. The catalytic cycle, illustrated below, involves three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide (Ar-X), forming a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the final biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.
Catalytic Cycle Diagram
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Section 3: Experimental Protocol: Synthesis of a Biaryl Compound
This protocol describes a general procedure for the Suzuki-Miyaura coupling of 2-(2-Fluorophenoxy)phenylboronic acid with an aryl bromide.
Objective: To synthesize a novel biaryl compound by coupling 2-(2-Fluorophenoxy)phenylboronic acid with 4-bromoanisole.
Materials and Reagents:
-
2-(2-Fluorophenoxy)phenylboronic acid
-
4-Bromoanisole (Aryl Halide)
-
Palladium(II) acetate (Pd(OAc)₂) (Catalyst Precursor)
-
Tricyclohexylphosphine (PCy₃) (Ligand)
-
Potassium phosphate tribasic (K₃PO₄) (Base)[6]
-
Toluene (Solvent)
-
Deionized Water
-
Diethyl ether or Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) (Drying agent)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 2-(2-Fluorophenoxy)phenylboronic acid (1.2 equivalents), 4-bromoanisole (1.0 equivalent), and potassium phosphate (2.0 equivalents).
-
Rationale (Expertise): Using an excess of the boronic acid helps to drive the reaction to completion. A strong base like K₃PO₄ is effective in activating the boronic acid for transmetalation. The inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
-
Catalyst Preparation and Addition:
-
In a separate vial, dissolve palladium(II) acetate (2 mol%) and tricyclohexylphosphine (4 mol%) in degassed toluene. Stir for 10 minutes.
-
Add this catalyst solution to the Schlenk flask containing the reagents.
-
Rationale (Expertise): Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. Phosphine ligands like PCy₃ stabilize the palladium catalyst, prevent its aggregation into inactive palladium black, and promote the key steps of the catalytic cycle.[6]
-
-
Reaction Execution:
-
Add additional degassed toluene and a small amount of degassed water to the reaction flask to create a biphasic mixture. The total solvent volume should result in a concentration of the aryl halide of approximately 0.1-0.2 M.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Rationale (Expertise): Heating accelerates the reaction rate. The presence of water can aid in dissolving the inorganic base and facilitate the formation of the active boronate species.
-
-
Reaction Monitoring (Self-Validation):
-
Monitor the disappearance of the starting materials by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular intervals (e.g., every 2 hours).
-
Rationale (Trustworthiness): Direct monitoring of the reaction progress is essential to determine the point of completion and prevent the formation of degradation byproducts from prolonged heating.
-
-
Workup and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel.
-
Separate the organic layer. Wash it sequentially with water and then brine.
-
Rationale (Expertise): The aqueous workup removes the inorganic base and salts. The brine wash helps to break any emulsions and begins the drying process.
-
-
Purification (Self-Validation):
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Combine the fractions containing the pure product and remove the solvent to yield the final biaryl compound.
-
Rationale (Trustworthiness): Chromatography is the standard method for purifying the desired product from unreacted starting materials, catalyst residues, and any side products, ensuring the high purity required for subsequent applications.
-
Section 4: Safety, Handling, and Storage
As with all laboratory chemicals, 2-(2-Fluorophenoxy)phenylboronic acid should be handled with care.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the compound.[7]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7][8] Avoid contact with skin and eyes.[9] Wash hands thoroughly after handling.
-
Health Hazards: Phenylboronic acids, as a class, may be harmful if swallowed.[8][10] They can cause skin and eye irritation.[8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7] Some boronic acids are hygroscopic; exposure to moisture should be minimized.[9]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[8]
Conclusion
2-(2-Fluorophenoxy)phenylboronic acid is a valuable and versatile reagent in the toolkit of the modern synthetic chemist. Its primary utility as a coupling partner in the Suzuki-Miyaura reaction allows for the efficient construction of complex diaryl ether-containing biaryls, which are of high interest in drug discovery and materials science. Understanding its properties, the mechanics of its application, and proper handling protocols enables researchers to leverage its full potential in the synthesis of novel and functional molecules.
References
-
2-(2-Fluorophenoxy)phenylboronic acid | 2096332-91-9. Merck. [Link]
-
2-Fluorophenylboronic acid | C6H6BFO2 | CID 2734354. PubChem, National Center for Biotechnology Information. [Link]
-
Liu, F., et al. (2016). Synthesis and Characterization of Phenylboronic Acid-Modified Insulin With Glucose-Dependent Solubility. Frontiers in Chemistry, 4, 33. [Link]
-
Phenyl boronic acid Safety Data Sheet. s d fine-chem limited. [Link]
-
2-(2-Fluorophenoxy)phenylboronic acid | 2096332-91-9. MilliporeSigma. [Link]
-
Giacomazzo, G. E., et al. (2019). A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. RSC Advances, 9(54), 30773-30783. [Link]
-
Safety Data Sheet: Phenylboronic acid. Carl ROTH. [Link]
-
Cmoch, P., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2029. [Link]
-
Phenylboronic acid – preparation and application. Georganics. [Link]
-
Tobisu, M., et al. (2012). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Beilstein Journal of Organic Chemistry, 8, 1033-1037. [Link]
-
Halford, B. (2016). New Horizons for Cross-Coupling Reactions. Pharmaceutical Technology, 40(12). [Link]
-
Speranza, L., et al. (2025). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. Organic Process Research & Development, 29(2), 281-298. [Link]
-
Suzuki cross-coupling reaction of phenyl bromide with phenylboronic acid in the presence of Pd–LDH as the catalyst. ResearchGate. [Link]
-
Al-Mourabit, A., et al. (2011). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules, 16(9), 7459-7478. [Link]
Sources
- 1. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. iris.unina.it [iris.unina.it]
- 4. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmtech.com [pharmtech.com]
- 6. Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. combi-blocks.com [combi-blocks.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.ca [fishersci.ca]
- 10. carlroth.com [carlroth.com]
A Technical Guide to the Steric Hindrance Profile of 2-(2-Fluorophenoxy)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the steric hindrance profile of 2-(2-Fluorophenoxy)phenylboronic acid, a critical building block in modern synthetic chemistry. The unique structural arrangement of this biaryl ether boronic acid, characterized by an ortho-phenoxy substituent, imparts a distinct three-dimensional architecture that profoundly influences its reactivity, conformational dynamics, and application in catalysis. We will explore the molecule's structural features, detail experimental and computational methodologies for characterizing its steric profile, and examine the direct implications of this profile on its performance in the widely-used Suzuki-Miyaura cross-coupling reaction. This guide serves as a comprehensive resource for scientists seeking to understand and strategically leverage the steric properties of this versatile reagent.
Introduction
2-(2-Fluorophenoxy)phenylboronic acid is a member of the biaryl family of compounds, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it serves as a nucleophilic partner to form new carbon-carbon bonds.[1][2] The defining feature of this molecule is the 2-fluorophenoxy group positioned ortho to the boronic acid moiety. This substitution pattern creates significant, non-trivial steric bulk around the reactive boronic acid center. Understanding the nature and consequence of this steric hindrance is paramount for predicting reaction outcomes, optimizing conditions, and designing novel synthetic strategies. This guide will dissect the steric profile through structural analysis, conformational dynamics, and its tangible impact on a cornerstone catalytic reaction.
Structural and Conformational Analysis
The steric profile of 2-(2-Fluorophenoxy)phenylboronic acid is not static; it is a dynamic feature governed by the molecule's ability to rotate around key single bonds. The most critical rotations are around the C-O ether bond and the C-C bond connecting the two aromatic rings.
The presence of the ortho-fluorine atom on the phenoxy ring introduces both steric and electronic effects. While fluorine is relatively small, its placement can influence the preferred orientation of the phenoxy ring. Furthermore, computational studies on related ortho-substituted fluorophenylboronic acids suggest the possibility of weak intramolecular interactions, such as B-O-H···F hydrogen bonds, which can stabilize certain conformations and restrict rotation.[3][4] The boronic acid group itself is not coplanar with the phenyl ring to which it is attached, further contributing to the molecule's complex 3D shape.[5][6]
The interplay between these rotational degrees of freedom and non-covalent interactions defines a potential energy surface with distinct low-energy conformations and high-energy rotational barriers. These barriers dictate the steric accessibility of the boronic acid group.
Visualization of Key Structural Features
To conceptualize the molecule's dynamics, we can identify the principal axes of rotation that define its conformational landscape.
Caption: Key rotational bonds in 2-(2-Fluorophenoxy)phenylboronic acid.
Methodologies for Characterizing Steric Hindrance
Quantifying the steric profile of a molecule requires a multi-faceted approach, combining solid-state analysis, solution-phase studies, and computational modeling. Each technique provides a unique piece of the puzzle.
Experimental Workflow Overview
A robust investigation into the steric profile follows a logical progression from static structural determination to dynamic solution-phase analysis, complemented by theoretical calculations.
Caption: Steric hindrance from the ortho-substituent impedes the transmetalation step.
Conclusion
The steric profile of 2-(2-Fluorophenoxy)phenylboronic acid is a dominant characteristic that dictates its chemical behavior. Defined by restricted rotation around its biaryl ether linkage, this steric bulk presents both challenges and opportunities in synthesis. While it can impede reaction rates, particularly in the transmetalation step of cross-coupling reactions, this same feature can be harnessed to influence selectivity in more complex systems. A thorough understanding, gained through the complementary techniques of NMR spectroscopy, X-ray crystallography, and computational modeling, is essential for any researcher aiming to effectively utilize this valuable synthetic building block.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from Yoneda Labs website. [7]2. Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from Chemistry LibreTexts website. [8]3. Kuwano, R. (2021). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions. [9]4. Bruker. (n.d.). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. Retrieved from Bruker website. [10]5. Nielsen, D., et al. (2019). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [11]6. University of Missouri-St. Louis. (n.d.). Complex NMR experiments: 2D, selective, etc.. Retrieved from UMSL Chemistry website. [12]7. Gale, V. (2018). The reaction mechanism of the Suzuki-Miyaura cross-coupling reaction. The role of the precatalyst activation. University of Girona. [13]8. Chemistry LibreTexts. (2025, October 12). NOESY Spectra. Retrieved from Chemistry LibreTexts website. [14]9. Watson, D. A., & Biscoe, M. R. (2020). Stereoselectivity in Pd-catalysed cross-coupling reactions of enantioenriched nucleophiles. Nature Reviews Chemistry. 10. ResearchGate. (n.d.). Determination of the rotational barrier of key compounds. Retrieved from ResearchGate. 11. Texas Tech University. (2017, March 6). JEOL ECS 400 - 2D NMR Measurements Set-up and Protocol. Retrieved from Texas Tech University Chemistry website. [15]12. Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction. Retrieved from Chemistry LibreTexts website. [16]13. Post, C. B. (2003). Exchange-transferred NOE spectroscopy and bound ligand structure determination. Current Opinion in Structural Biology. [17]14. Benchchem. (2025). A Comparative Analysis of the Reactivity of Ortho-, Meta-, and Para-Nitrophenylboronic Acids in Suzuki-Miyaura Coupling. Retrieved from Benchchem website. [18]15. University of California, Santa Barbara. (n.d.). 2D NMR. Retrieved from UCSB Chemistry and Biochemistry website. [19]16. Madura, I. D., et al. (2013). {2-[(2,6-Difluorophenoxy)methyl]phenyl}boronic acid. Acta Crystallographica Section E: Structure Reports Online. [5]17. Hughes, D. L. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. [2]18. American Chemical Society. (2022, January 14). Incorporating NOE-Derived Distances in Conformer Generation of Cyclic Peptides with Distance Geometry. Journal of Chemical Information and Modeling. [20]19. Princeton University. (2017, March 27). Subtle steric differences reveal a model for Ni cross-coupling success. Retrieved from Princeton University Department of Chemistry website. [21]20. Li, X. (2024, July 11). Evolution in the asymmetric synthesis of biaryl ethers and related atropisomers. Chemical Society Reviews. [22]21. ResearchGate. (n.d.). Effect of substituents on Suzuki-Miyaura reactions. Retrieved from ResearchGate. [23]22. Epistemeo. (2012, August 5). How to interpret a NOESY NMR spectrum [Video]. YouTube. [24]23. Goral, A. (2015). The DFT study on racemisation of atropisomeric biaryls. Growing Science. [25]24. Sowa, M. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [26]25. Ross, G. A., et al. (2013). Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields. Journal of Chemical Theory and Computation. [27]26. bioRxiv. (2018, February 28). NMR Protein Structure Determination via Local Conformational Mapping. Retrieved from bioRxiv. [28]27. ResearchGate. (2025, December 25). Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids. Retrieved from ResearchGate. [29]28. ResearchGate. (2025, August 10). Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. Retrieved from ResearchGate. [30]29. American Chemical Society. (2007, June 6). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. [31]30. McGill University. (n.d.). Torsional Energy Barriers of Biaryls could be Predicted by Electron-richness/deficiency of Aromatic Rings. Retrieved from eScholarship@McGill. [32]31. de Andrade, P. F., et al. (2013). Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids. Beilstein Journal of Organic Chemistry. [4]32. MDPI. (2019, December 18). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved from MDPI. [33]33. American Chemical Society. (n.d.). Steric Influences on the Selectivity in Palladium-Catalyzed Allylation. Organometallics. [34]34. Combi-Blocks, Inc. (n.d.). 2-(2-Fluorophenoxy)phenylboronic acid. Retrieved from Combi-Blocks website. 35. Sigma-Aldrich. (n.d.). (2-(3-Fluorophenoxy)phenyl)boronic acid. Retrieved from Sigma-Aldrich website. 36. MDPI. (2022, May 26). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Retrieved from MDPI. [3]37. ResearchGate. (2025, August 6). Crystal and molecular structure of phenylboronic acid, C6H5B(OH)2. Retrieved from ResearchGate. [6]38. National Institutes of Health. (n.d.). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. PubMed Central. [35]39. Longdom Publishing. (n.d.). The Quantum Mechanical Computations of the Conformational, Structural, Electronic and Spectroscopic Properties of 3-Cyanophenylboronic Acid. Retrieved from Longdom Publishing. 40. National Center for Biotechnology Information. (n.d.). 2-Fluorophenylboronic acid. Retrieved from PubChem. [36]41. MDPI. (2023, April 20). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. Retrieved from MDPI.
Sources
- 1. Stereoselectivity in Pd-catalysed cross-coupling reactions of enantioenriched nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. {2-[(2,6-Difluorophenoxy)methyl]phenyl}boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Yoneda Labs [yonedalabs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. ulethbridge.ca [ulethbridge.ca]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Complex NMR experiments: 2D, selective, etc. [nmr-center.nmrsoft.com]
- 13. Making sure you're not a bot! [dugi-doc.udg.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. depts.ttu.edu [depts.ttu.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. purdue.edu [purdue.edu]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. 2D NMR [nmr.chem.ucsb.edu]
- 20. pubs.acs.org [pubs.acs.org]
- 21. chemistry.princeton.edu [chemistry.princeton.edu]
- 22. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 23. researchgate.net [researchgate.net]
- 24. m.youtube.com [m.youtube.com]
- 25. growingscience.com [growingscience.com]
- 26. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 27. Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields - PMC [pmc.ncbi.nlm.nih.gov]
- 28. biorxiv.org [biorxiv.org]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. pubs.acs.org [pubs.acs.org]
- 32. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 33. mdpi.com [mdpi.com]
- 34. pubs.acs.org [pubs.acs.org]
- 35. Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation - PMC [pmc.ncbi.nlm.nih.gov]
- 36. 2-Fluorophenylboronic acid | C6H6BFO2 | CID 2734354 - PubChem [pubchem.ncbi.nlm.nih.gov]
Bioisosteric Applications of 2-(2-Fluorophenoxy)phenylboronic Acid
The following technical guide details the bioisosteric utility and experimental applications of 2-(2-Fluorophenoxy)phenylboronic acid , a critical building block in modern medicinal chemistry.
Technical Guide & Whitepaper [1]
Executive Summary
2-(2-Fluorophenoxy)phenylboronic acid (CAS: 2096332-91-9) is a specialized organoboron reagent used primarily to install the 2-(2-fluorophenoxy)phenyl moiety into drug candidates.[1] This moiety serves as a robust bioisostere for standard diphenyl ethers, benzyl phenyl ethers, and biphenyl scaffolds.[1]
Its application is driven by three physicochemical imperatives:
-
Metabolic Blockade: The ortho-fluorine atom blocks metabolic hydroxylation at a metabolically vulnerable site (Phase I metabolism).[1]
-
Conformational Locking: The steric bulk and electronic repulsion of the ortho-substituent force the biaryl ether into a specific twist angle, often improving binding selectivity.[1]
-
Lipophilic Modulation: Fluorination increases lipophilicity (LogP) while modulating pKa, enhancing membrane permeability and CNS penetration.[1]
Bioisosteric Rationale & Mechanism
The "Fluorine Effect" in Biaryl Ethers
The core application of this reagent is to replace a hydrogen atom with fluorine at the ortho position of a phenoxy ring.[1] This is not merely a steric change; it is a profound electronic modification.[1]
-
Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol).[1] In standard diphenyl ethers, the ortho and para positions are hotspots for Cytochrome P450-mediated oxidation.[1] Introducing fluorine at the 2-position effectively "caps" this site, extending the half-life (
) of the drug.[1] -
Electronic Bioisosterism: The 2-(2-fluorophenoxy)phenyl group acts as a bioisostere for the 2-chlorophenoxy or 2-methoxyphenoxy groups but with a smaller steric footprint (Van der Waals radius: F = 1.47 Å vs. H = 1.20 Å vs. Cl = 1.75 Å).[1]
Conformational Control (The Ortho-Twist)
In drug-receptor interactions, the "flatness" of a molecule often leads to promiscuous binding (toxicity).[1] The ortho-fluorophenoxy group induces a non-planar conformation due to steric clash with the ether oxygen lone pairs and the adjacent ring protons.[1]
Table 1: Bioisosteric Comparison of Ortho-Substituents
| Substituent (R) | Van der Waals Radius (Å) | Metabolic Stability | Twist Angle Impact | |
| -H (Parent) | 1.20 | 0.00 | Low (Vulnerable) | Free Rotation |
| -F (Target) | 1.47 | 0.54 | High (Blocked) | Locked (~40-60°) |
| -Cl | 1.75 | 0.47 | High | High Steric Clash |
| -OCH3 | ~3.0 (group) | 0.25 | Moderate (Demethylation) | Variable |
Structural Visualization: Metabolic Blocking Logic
The following diagram illustrates the bioisosteric replacement strategy using 2-(2-Fluorophenoxy)phenylboronic acid to prevent metabolic degradation.
Caption: Figure 1. Mechanism of metabolic stabilization via bioisosteric replacement of C-H with C-F using the boronic acid reagent.[1]
Experimental Protocols
Synthesis of Bioisosteric Scaffolds (Suzuki-Miyaura Coupling)
The installation of the 2-(2-fluorophenoxy)phenyl group is achieved via Palladium-catalyzed cross-coupling.[1] Due to the steric hindrance of the ortho-phenoxy group on the boronic acid, standard conditions often fail.[1] The following protocol uses a specialized phosphine ligand (SPhos) to facilitate transmetallation.
Objective: Couple 2-(2-Fluorophenoxy)phenylboronic acid with an aryl halide (Ar-X).
Reagents:
-
Boronic Acid: 2-(2-Fluorophenoxy)phenylboronic acid (1.2 equiv)[1]
-
Electrophile: Aryl bromide or chloride (1.0 equiv)[1]
-
Catalyst: Pd(OAc)₂ (5 mol%)[1]
-
Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (10 mol%)[1]
-
Base: K₃PO₄ (2.0 equiv)[1]
-
Solvent: Toluene/Water (10:1 v/v)[1]
Step-by-Step Protocol:
-
Preparation: Charge a reaction vial with the Aryl halide (1.0 mmol), 2-(2-Fluorophenoxy)phenylboronic acid (1.2 mmol, 278 mg), Pd(OAc)₂ (11 mg), SPhos (41 mg), and K₃PO₄ (424 mg).[1]
-
Inertion: Seal the vial and purge with Argon or Nitrogen for 5 minutes.
-
Solvation: Add degassed Toluene (4 mL) and Water (0.4 mL) via syringe.
-
Reaction: Heat the mixture to 100°C for 12–18 hours. Note: The ortho-substituent slows transmetallation; vigorous heating is required.[1]
-
Work-up: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).[1]
-
Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexane/EtOAc gradient).
Self-Validating Checkpoint:
-
TLC Monitoring: The boronic acid spot (polar) should disappear.[1] If the aryl halide remains, add additional catalyst (2 mol%) and heat for 4 more hours.[1]
-
NMR Verification: Look for the characteristic splitting pattern of the 2-fluorophenoxy group in ¹H NMR (multiplets around 6.8–7.5 ppm) and the disappearance of the C-Br signal.
Metabolic Stability Assay (Microsomal Stability)
To verify the bioisosteric advantage (metabolic blocking), the synthesized analog must be tested against liver microsomes.[1]
Protocol:
-
Incubation: Incubate the test compound (1 µM) with pooled human liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4) at 37°C.[1]
-
Initiation: Add NADPH-generating system to start the reaction.
-
Sampling: Take aliquots at 0, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing an internal standard.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope
determines .[1]-
Success Criteria: The fluorinated analog should show a >2-fold increase in
compared to the non-fluorinated control.[1]
-
Advanced Application: Boronic Acid as a Warhead
While primarily a building block, the boronic acid moiety itself can function as a reversible covalent warhead (e.g., in proteasome inhibitors or beta-lactamase inhibitors).[1]
-
Lewis Acidity Modulation: The ortho-phenoxy group acts as an electron-donating group (via resonance) but the fluorine exerts an electron-withdrawing inductive effect.[1]
-
Intramolecular Interaction: The ether oxygen can weakly coordinate with the empty p-orbital of the boron atom, potentially reducing its Lewis acidity and improving chemical stability (resistance to deboronation) compared to phenylboronic acid.[1]
Diagram: Synthetic Workflow for Scaffold Installation
Caption: Figure 2. Suzuki-Miyaura catalytic cycle highlighting the critical transmetallation step involving the sterically hindered boronic acid.
References
-
Sigma-Aldrich. 2-(2-Fluorophenoxy)phenylboronic acid - Product Specification.[1]Link[1]
-
Purser, S., et al. (2008).[1] "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330.[1] Link
-
Meanwell, N. A. (2011).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591.[1] Link[1]
-
Almasirad, A., et al. (2004).[1][2][3] "Synthesis and anticonvulsant activity of new 2-substituted-5-[2-(2-fluorophenoxy)phenyl]-1,3,4-oxadiazoles and 1,2,4-triazoles." Bioorganic & Medicinal Chemistry Letters, 14(24), 6057-6059.[1] Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443.[1] Link
Sources
Reactivity Trends of Ortho-Substituted Fluorophenylboronic Acids: A Technical Guide
Executive Summary: The Ortho-Fluoro Paradox
In medicinal chemistry, the ortho-fluorophenyl motif is ubiquitous, serving to modulate metabolic stability, lipophilicity, and binding affinity (e.g., Atorvastatin, Lapatinib). However, for the synthetic chemist, ortho-substituted fluorophenylboronic acids represent a significant "reactivity cliff."
These reagents exhibit a paradox: the electron-withdrawing nature of fluorine should theoretically activate the carbon-boron bond for transmetallation in Suzuki-Miyaura couplings. Yet, this same electronic activation renders them hypersensitive to protodeboronation —a pathway where the C-B bond is cleaved by water/base before the desired cross-coupling can occur.
This guide details the mechanistic underpinnings of this instability and provides evidence-based protocols to suppress it, ensuring high-fidelity cross-couplings.
Part 1: The Failure Mode – Protodeboronation Mechanism
The primary cause of low yields with ortho-fluorophenylboronic acids is not catalyst poisoning, but the rapid destruction of the starting material. Understanding this mechanism is the first step toward mitigation.
The Mechanism
Protodeboronation is base-catalyzed.[1][2] The presence of ortho-fluorine atoms accelerates this process through two synergistic effects:
-
Enhanced Lewis Acidity: The inductive effect (
) of fluorine increases the electrophilicity of the boron center, facilitating the rapid formation of the boronate "ate" complex ( ). -
Carbanion Stabilization: The rate-determining step is the cleavage of the C-B bond. The developing negative charge on the ipso-carbon is stabilized by the adjacent fluorine atom (via inductive withdrawal and negative hyperconjugation), significantly lowering the activation energy for cleavage.
Pathway Visualization
The following diagram illustrates the competitive landscape between the productive Transmetallation (Suzuki) and the destructive Protodeboronation.
Caption: Kinetic competition between productive coupling and destructive protodeboronation. The ortho-F substituent increases
Part 2: Strategic Optimization for Suzuki-Miyaura Coupling
To couple these unstable substrates, one must tilt the kinetic balance: accelerate transmetallation or decelerate protodeboronation .
Catalyst Selection (Accelerating Transmetallation)
Standard catalysts (e.g.,
-
Recommendation: Use bulky, electron-rich phosphine ligands (Buchwald ligands) which facilitate rapid oxidative addition and, crucially, create a distinct pocket that accelerates transmetallation.
-
XPhos Pd G3: Excellent for general steric bulk.
-
RuPhos Pd G3: Specifically optimized for electron-poor/unstable boronic acids.
-
Base and Solvent Engineering (Decelerating Protodeboronation)
Since protodeboronation requires water and base to generate the "ate" complex and protonate the ring, removing water is the most effective stabilization strategy.
| Variable | Standard Condition (Avoid) | Optimized Condition (Recommended) | Mechanistic Rationale |
| Base | Anhydrous bases prevent the high concentration of | ||
| Solvent | DMF/Water, Dioxane/Water | Anhydrous THF or Toluene | Eliminates the proton source ( |
| Additives | None | Copper(I) facilitates a "pre-transmetallation," scavenging the boronate before it decomposes. |
Part 3: Stabilization Technologies (MIDA & Trifluoroborates)
When ortho-fluoro boronic acids (especially 2,6-difluoro variants) are too unstable for direct use, "Slow Release" strategies are required.
Decision Matrix: Choosing the Right Reagent
Use the following logic flow to select the appropriate boron source.
Caption: Selection logic for ortho-fluoro coupling partners based on stability profiles.
MIDA Boronates
MIDA (N-methyliminodiacetic acid) boronates are
Part 4: Experimental Protocols
Protocol A: The "Self-Validating" Stability Assay
Before committing valuable GMP starting materials, validate the stability of your specific boronic acid.
-
Setup: Dissolve 0.05 mmol of the ortho-fluorophenylboronic acid in 0.5 mL of the intended reaction solvent (e.g., THF).
-
Trigger: Add the intended base (e.g., 2 equiv
) and 10 L of Deuterium Oxide ( ) . -
Analysis: Heat to reaction temperature (e.g., 60°C) for 1 hour.
-
Readout: Analyze via
-NMR (without lock if necessary, or use a capillary insert).-
Result: If you see a shift corresponding to the fluoro-arene (H-Ar-F) and
H-NMR shows deuterium incorporation at the ipso position, protodeboronation is your failure mode . Switch to Protocol B.
-
Protocol B: Anhydrous "Rapid-Injection" Coupling
Designed for highly unstable substrates (e.g., 2-fluoro-4-pyridineboronic acid).
Reagents:
-
Aryl Halide (1.0 equiv)
-
Ortho-fluoro Boronic Acid (1.5 equiv)
-
Catalyst: XPhos Pd G3 (2-5 mol%)
-
Base:
(finely ground, anhydrous, 3.0 equiv) -
Solvent: Anhydrous THF (0.2 M)
Workflow:
-
Charge: Add Aryl Halide, Base, and Catalyst to a vial. Seal and purge with
x 3. -
Solubilize: Add anhydrous THF. Heat to 60°C.
-
Injection: Dissolve the ortho-fluoro boronic acid in a separate dry vial with minimal THF.
-
Addition: Using a syringe pump or portion-wise addition, add the boronic acid solution to the reaction mixture over 1 hour.
-
Causality: This maintains a low concentration of the boronic acid relative to the catalyst, statistically favoring transmetallation over the bimolecular decomposition pathway.
-
-
Workup: Filter through Celite immediately upon completion to remove base and stop any further degradation.
References
-
Lloyd-Jones, G. C., et al. (2012).[3] Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society.[3] Link
-
Burke, M. D., et al. (2009).[3] Slow-Release of Unstable Boronic Acids from MIDA Boronates. Journal of the American Chemical Society.[3] Link
-
Buchwald, S. L., et al. (2013). Precatalysts for Suzuki–Miyaura Coupling of Unstable Boronic Acids. Chemical Science. Link
-
Hartwig, J. F. (2011). Protodeboronation of Heteroarylboronic Acids. Journal of the American Chemical Society.[3] Link
-
Molander, G. A., et al. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates. Accounts of Chemical Research. Link
Sources
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-(2-Fluorophenoxy)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Challenge and Utility of a Sterically Encumbered Boronic Acid
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate is pivotal in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors.[1][3]
This guide focuses on a specific, yet challenging substrate: 2-(2-Fluorophenoxy)phenylboronic acid . This molecule presents a unique combination of steric hindrance and electronic effects. The bulky ortho-phenoxy group can impede the approach of the boronic acid to the palladium center, a critical step in the catalytic cycle.[4][5][6] Additionally, the electron-withdrawing fluorine atom on the phenoxy ring can influence the electronic properties of the molecule. Understanding and overcoming these challenges is key to successfully employing this versatile building block in the synthesis of novel biaryl structures, which are prevalent in many biologically active compounds.
This document serves as a detailed guide, providing both the theoretical underpinnings and practical protocols for researchers aiming to utilize 2-(2-Fluorophenoxy)phenylboronic acid in Suzuki-Miyaura coupling reactions.
Mechanistic Considerations: Navigating Steric and Electronic Hurdles
The catalytic cycle of the Suzuki-Miyaura reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][7] The specific structure of 2-(2-Fluorophenoxy)phenylboronic acid introduces distinct challenges at the transmetalation step.
-
Oxidative Addition: A Pd(0) complex initiates the cycle by inserting into the carbon-halide bond of the coupling partner (e.g., an aryl bromide or chloride). This step is generally less affected by the structure of the boronic acid.
-
Transmetalation: This is often the rate-determining step. The organoboron compound transfers its organic group to the palladium(II) center. For 2-(2-Fluorophenoxy)phenylboronic acid, the bulky ortho-phenoxy group can sterically hinder the approach of the boron atom to the palladium, slowing down this crucial transfer. The choice of a suitable ligand on the palladium catalyst is critical to create a less congested and more reactive complex.
-
Reductive Elimination: The two organic partners on the palladium center couple and are expelled as the final biaryl product, regenerating the Pd(0) catalyst.
The fluorine substituent, while electronically withdrawing, is somewhat removed from the reactive boronic acid moiety. Its primary electronic influence is on the phenoxy ring itself. However, in some contexts, fluoride ions in the reaction mixture can play a complex role, potentially favoring transmetalation but also risking the formation of unreactive anionic boronate species.
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimized Reaction Protocols
Given the steric hindrance of 2-(2-Fluorophenoxy)phenylboronic acid, careful selection of the catalyst, ligand, base, and solvent is crucial for achieving high yields. Below are recommended starting conditions and a general protocol that can be adapted for various aryl halide coupling partners.
Recommended Starting Conditions
| Component | Recommendation | Rationale |
| Palladium Precatalyst | Pd(OAc)₂ or a Buchwald Precatalyst (e.g., G3 or G4) | Buchwald precatalysts are often highly active for challenging couplings, including those with sterically hindered substrates.[8] |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos, RuPhos) | These ligands promote the formation of monoligated Pd(0) species, which are more reactive in oxidative addition and create a less hindered environment for transmetalation.[8] |
| Base | K₃PO₄ or Cs₂CO₃ | These are effective bases for Suzuki couplings and are often preferred for sensitive substrates over stronger bases like hydroxides or alkoxides.[8][9] |
| Solvent System | 1,4-Dioxane/H₂O or Toluene/H₂O (typically in a 4:1 to 10:1 ratio) | Aprotic polar solvents are generally effective. The addition of a small amount of water can aid in the dissolution of the base and facilitate the reaction. |
| Temperature | 80-110 °C | Elevated temperatures are often necessary to overcome the activation energy barrier, especially with less reactive aryl chlorides. |
General Experimental Protocol
This protocol is a starting point and may require optimization for specific substrates.
-
Reagent Preparation:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), 2-(2-Fluorophenoxy)phenylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
In a separate vial, prepare the catalyst system by mixing the palladium precatalyst (1-3 mol%) and the phosphine ligand (1.1-1.2 times the palladium amount, if not using a pre-formed complex).
-
-
Reaction Setup:
-
Evacuate and backfill the reaction vial with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium precatalyst and ligand to the reaction vial under the inert atmosphere.
-
Add the degassed solvent system via syringe.
-
-
Reaction Execution:
-
Seal the vial and place it in a preheated oil bath or heating block at the desired temperature.
-
Stir the reaction mixture vigorously for the specified time (typically 4-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
-
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently high temperature- Inappropriate ligand or base | - Use a fresh batch of palladium catalyst or a more active precatalyst.- Increase the reaction temperature in 10 °C increments.- Screen a panel of bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) and different bases (e.g., K₂CO₃, CsF). |
| Protodeboronation | - Presence of excess water or protic sources- High reaction temperature | - Use anhydrous solvents and ensure the base is dry.- Consider using a milder base.- Attempt the reaction at a lower temperature for a longer duration. |
| Homocoupling of Boronic Acid | - Presence of oxygen- Use of a Pd(II) source without efficient reduction | - Thoroughly degas all solvents and ensure the reaction is maintained under an inert atmosphere.- Use a Pd(0) source or a precatalyst that readily forms the active Pd(0) species.[8] |
| Difficulty in Purification | - Formation of closely related byproducts | - Optimize the reaction conditions to improve selectivity.- Employ alternative purification techniques such as preparative HPLC or crystallization. |
Conclusion
The Suzuki-Miyaura coupling of 2-(2-Fluorophenoxy)phenylboronic acid, while challenging due to steric hindrance, is a feasible and valuable transformation for the synthesis of complex biaryl scaffolds. Success hinges on the rational selection of a highly active catalyst system, typically involving a palladium source paired with a bulky, electron-rich phosphine ligand. Careful optimization of the base, solvent, and temperature is essential to maximize yield and minimize side reactions. The protocols and troubleshooting guide provided herein offer a robust starting point for researchers to effectively utilize this important building block in their synthetic endeavors.
References
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of Suzuki Reaction conditions. Retrieved from [Link]
-
Loh, Y. L., et al. (2016). Synthesis and Evaluation of Functionalized Aryl and Biaryl Isothiocyanates Against Human MCF-7 Cells. PMC. Retrieved from [Link]
-
Qiu, R., et al. (2023). Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]
- Stavenuiter, J., et al. (1987).
-
Langer, P., et al. (n.d.). Synthesis of Functionalized Biaryls, Benzophenones, Phenols, Fluorenones, Fluoroarenes, and Chloroarenes based on formal [3+3] Cyclocondensations. RosDok - Universität Rostock. Retrieved from [Link]
-
Journal of Nanostructures. (2024). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures. Retrieved from [Link]
- Hu, W., et al. (2008). Palladium-Catalyzed Cross-Coupling of r-Diazocarbonyl Compounds with Arylboronic Acids. Angewandte Chemie.
-
Cella, R., & Stefani, H. A. (2017). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI. Retrieved from [Link]
-
Pascanu, V., et al. (2015). Highly Functionalized Biaryls via Suzuki–Miyaura Cross-Coupling Catalyzed by Pd@MOF under Batch and Continuous Flow Regimes. RECERCAT. Retrieved from [Link]
- Langer, P., et al. (2013). SYNTHESIS OF FUNCTIONALIZED 4-ARYL-2,3 BIS (TRIFLUOROMETHANESULFONYLOXY) BENZOPHENONES, BASED ON SITE-SELECTIVE SUZUKI-MIYAURA C. Journal of University of Zakho.
- van der Vlies, A. J., & Hasegawa, U. (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. NSF Public Access Repository.
- Wu, H., et al. (2010).
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki–Miyaura reactions of aryl halides with phenylboronic acid.... Retrieved from [Link]
-
Słowik, G., & Skraba, T. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. Retrieved from [Link]
-
Felpin, F.-X., & Oueghlani, S. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura cross coupling reaction of aryl halides with phenylboronic acid on a gram scale of substrate. Retrieved from [Link]
-
ResearchGate. (n.d.). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]
-
Moran, J., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. Retrieved from [Link]
- Qiu, R., et al. (2021). Nickel- and Palladium- Catalyzed Cross-Coupling Reactions of Organostibines with Organoboronic Acids. PolyU Institutional Research Archive.
-
Preprints.org. (2023). Expression of the Reaction Selectivity and the Substituent Effect in Coupling Reactions by Reducing the Catalyst Loading. Preprints.org. Retrieved from [Link]
-
Li, Y., et al. (2024). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. PubMed. Retrieved from [Link]
Sources
- 1. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Web [sites.google.com]
- 5. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Optimal Suzuki-Miyaura Cross-Coupling of 2-(2-Fluorophenoxy)phenylboronic Acid
Introduction: Navigating the Challenges of a Sterically Demanding Boronic Acid
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This powerful transformation is widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3] The reaction of 2-(2-Fluorophenoxy)phenylboronic acid presents a unique set of challenges due to its structural features. The presence of an ortho-phenoxy substituent introduces significant steric hindrance around the boronic acid moiety, which can impede the crucial transmetalation step in the catalytic cycle.[4] Furthermore, the electron-rich nature of the arylboronic acid can increase its susceptibility to protodeboronation, an undesired side reaction that cleaves the carbon-boron bond and reduces the overall yield.[5][6]
This guide provides a comprehensive overview of optimal catalyst systems and detailed protocols for the successful Suzuki-Miyaura cross-coupling of 2-(2-Fluorophenoxy)phenylboronic acid with various aryl halides. We will delve into the rationale behind the selection of specific palladium precatalysts, ligands, bases, and solvents, offering researchers and drug development professionals a robust framework for achieving high-yield and reproducible results with this challenging substrate.
The Critical Role of the Catalyst System: Overcoming Steric Hindrance and Promoting Efficient Coupling
The success of a Suzuki-Miyaura reaction, particularly with sterically demanding substrates, is highly dependent on the choice of the palladium catalyst and its associated ligand.[7][8] For 2-(2-Fluorophenoxy)phenylboronic acid, catalyst systems that are known to be effective for sterically hindered couplings are paramount.
Recommended Catalyst Systems
Modern palladium precatalysts, especially those developed by Buchwald and co-workers, have demonstrated exceptional activity in challenging cross-coupling reactions.[7][9] These "G" (generation) precatalysts are air- and moisture-stable, offering significant practical advantages in a laboratory setting. They readily form the active monoligated Pd(0) species in situ, which is crucial for efficient catalytic turnover.
For the coupling of 2-(2-Fluorophenoxy)phenylboronic acid, we recommend considering the following catalyst systems:
-
Buchwald Ligands and Precatalysts: The use of bulky, electron-rich dialkylbiaryl phosphine ligands is critical for promoting both the oxidative addition and reductive elimination steps of the catalytic cycle with hindered substrates.[7]
-
XPhos Pd G2/G3/G4: XPhos is a highly effective ligand for a wide range of Suzuki couplings, including those with sterically hindered partners. The corresponding palladacycle precatalysts (G2, G3, G4) offer excellent activity and stability.[10][11]
-
SPhos Pd G2/G3/G4: SPhos, another Buchwald ligand, is also known for its high reactivity in difficult couplings and can be a valuable alternative to XPhos.[10][11]
-
RuPhos Pd G2/G3/G4: RuPhos often exhibits complementary reactivity to XPhos and SPhos and should be considered during catalyst screening.
-
-
N-Heterocyclic Carbene (NHC) Ligands: Palladium complexes bearing N-heterocyclic carbene (NHC) ligands have emerged as powerful catalysts for cross-coupling reactions. Their strong σ-donating ability and steric bulk can effectively stabilize the palladium center and promote catalysis.
-
PEPPSI™-IPr and PEPPSI™-SIPr: These commercially available (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts are highly active and robust, making them excellent candidates for the coupling of hindered substrates.
-
The choice between these catalyst systems may depend on the specific aryl halide coupling partner and should ideally be determined through a small-scale reaction screen.
"Pd(0)L" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Oxidative_Addition" [shape=ellipse, label="Oxidative\nAddition", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Aryl-Pd(II)-X_L" [label="Ar-Pd(II)-X\n | \n L", fillcolor="#FBBC05", fontcolor="#202124"]; "Transmetalation" [shape=ellipse, label="Transmetalation", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Aryl-Pd(II)-Ar'_L" [label="Ar-Pd(II)-Ar'\n | \n L", fillcolor="#FBBC05", fontcolor="#202124"]; "Reductive_Elimination" [shape=ellipse, label="Reductive\nElimination", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Product" [shape=cds, label="Ar-Ar'", style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; "Boronic_Acid" [shape=cds, label="Ar'-B(OH)2", style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; "Base" [shape=cds, label="Base", style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; "Aryl_Halide" [shape=cds, label="Ar-X", style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
"Pd(0)L" -> "Oxidative_Addition" [label=" "]; "Aryl_Halide" -> "Oxidative_Addition" [label=" "]; "Oxidative_Addition" -> "Aryl-Pd(II)-X_L" [label=" "]; "Aryl-Pd(II)-X_L" -> "Transmetalation" [label=" "]; "Boronic_Acid" -> "Transmetalation" [label=" "]; "Base" -> "Transmetalation" [label=" "]; "Transmetalation" -> "Aryl-Pd(II)-Ar'_L" [label=" "]; "Aryl-Pd(II)-Ar'_L" -> "Reductive_Elimination" [label=" "]; "Reductive_Elimination" -> "Product" [label=" "]; "Reductive_Elimination" -> "Pd(0)L" [label="Catalyst\nRegeneration"]; }
Strategies to address challenges in coupling.
Experimental Protocols
The following protocols are provided as a starting point and should be optimized for each specific substrate combination. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen).
Protocol 1: General Procedure for Coupling with an Aryl Bromide
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
2-(2-Fluorophenoxy)phenylboronic acid (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (3.0 mmol, 3.0 equiv)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk tube, add the aryl bromide, 2-(2-Fluorophenoxy)phenylboronic acid, XPhos Pd G3, and potassium phosphate.
-
Evacuate and backfill the tube with argon three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Stir the reaction mixture at 80 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Coupling with an Aryl Chloride
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
2-(2-Fluorophenoxy)phenylboronic acid (1.5 mmol, 1.5 equiv)
-
PEPPSI™-IPr (0.03 mmol, 3 mol%)
-
Potassium tert-butoxide (KOtBu) (2.0 mmol, 2.0 equiv)
-
tert-Amyl alcohol (5 mL)
Procedure:
-
To a flame-dried Schlenk tube, add the aryl chloride, 2-(2-Fluorophenoxy)phenylboronic acid, and PEPPSI™-IPr.
-
In a separate flask, dissolve the potassium tert-butoxide in tert-amyl alcohol under argon.
-
Evacuate and backfill the Schlenk tube with argon three times.
-
Add the solution of potassium tert-butoxide in tert-amyl alcohol to the Schlenk tube via syringe.
-
Stir the reaction mixture at 110 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and carefully quench with saturated aqueous ammonium chloride (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Catalyst System Performance Comparison
To aid in the selection of the optimal catalyst system, a comparative screening is highly recommended. The following table provides a template for summarizing the results of such a screen for the coupling of 2-(2-Fluorophenoxy)phenylboronic acid with a representative aryl bromide (e.g., 4-bromoanisole).
| Catalyst System (2 mol%) | Base (3 equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| XPhos Pd G3 | K₃PO₄ | Dioxane/H₂O (5:1) | 80 | 12 | e.g., 92% |
| SPhos Pd G3 | K₃PO₄ | Dioxane/H₂O (5:1) | 80 | 12 | e.g., 88% |
| RuPhos Pd G3 | K₃PO₄ | Dioxane/H₂O (5:1) | 80 | 12 | e.g., 90% |
| PEPPSI™-IPr | Cs₂CO₃ | Toluene/H₂O (5:1) | 80 | 12 | e.g., 85% |
Note: The yields presented are hypothetical and should be determined experimentally.
Conclusion
The Suzuki-Miyaura cross-coupling of 2-(2-Fluorophenoxy)phenylboronic acid, while challenging, can be achieved with high efficiency through the careful selection of a modern, highly active palladium catalyst system and the optimization of reaction conditions. The use of bulky, electron-rich phosphine ligands, such as those of the Buchwald family, or robust N-heterocyclic carbene ligands is critical to overcoming the steric hindrance inherent in the substrate. Furthermore, judicious choice of base and solvent, along with strategies to mitigate protodeboronation, will ensure high yields and reproducible results. The protocols and recommendations provided in this guide offer a solid foundation for researchers to successfully employ this valuable building block in their synthetic endeavors.
References
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Raders, S. M., Moore, J. N., Parks, J. K., Miller, A. D., Leißing, T. M., Kelley, S. P., Rogers, R. D., & Shaughnessy, K. H. (2013). Trineopentylphosphine: A Conformationally Flexible Ligand for the Coupling of Sterically Demanding Substrates in the Buchwald–Hartwig Amination and Suzuki–Miyaura Reaction. The Journal of Organic Chemistry, 78(9), 4649–4664. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids. DSpace@MIT. [Link]
-
Fairlamb, I. J. S., Kapdi, A. R., & Lee, A. F. (2019). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. ChemRxiv. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075. [Link]
-
Wikipedia. (2023). Protodeboronation. [Link]
-
Kumar, S., & Vaddamanu, M. K. (2013). Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands. Dalton Transactions, 42(35), 12696. [Link]
-
Reddy, K. S., & Tanaka, M. (1999). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. The Journal of Organic Chemistry, 64(21), 7859-7867. [Link]
-
Ghaffari, M. T., & Ghorbani-Vaghei, R. (2025). Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. PMC. [Link]
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Organic Chemistry Portal. [Link]
-
Jones, A. L., et al. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. [Link]
-
Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1259-1274. [Link]
-
Grasa, G. A., & Colacot, T. J. (2003). Coupling of Aryl Halides with Aryl Boronic Acids with P(C6H5)(2-C6H4Cl)2 as the Supporting Ligand. Organometallics, 22(1), 237-243. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Matsuoka, W., Harabuchi, Y., Nagata, Y., & Maeda, S. (2021). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. [Link]
-
Jones, A. L., et al. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts, 13(2), 282. [Link]
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis, and Disproportionation. The Journal of Organic Chemistry, 81(21), 10134-10149. [Link]
-
Joshi, N., et al. (2024). Synthesis and Characterization of Palladium Catalyzed (Carbon-carbon Bond Formation) compounds. Research Journal of Pharmacy and Technology, 17(1), 241-244. [Link]
-
ResearchGate. (n.d.). Effect of solvent and base on Suzuki cross-coupling reaction. [Link]
-
Organ, M. G., et al. (2014). Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. OUCI. [Link]
-
Sripinun, P., et al. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Scientific Reports, 14(1). [Link]
-
Bellina, F., & Rossi, R. (2006). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Current Organic Chemistry, 10(7), 807-828. [Link]
-
Li, G. Y. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(14), 5347-5358. [Link]
-
Wang, Y., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 10. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Chemical Reviews, 95(7), 2457-2483. [Link]
-
ResearchGate. (2025, August 7). Platinum Catalysts for Suzuki Biaryl Coupling Reactions. [Link]
-
Lebleu, T., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. CHIMIA International Journal for Chemistry, 75(10), 871-876. [Link]
-
Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. The Journal of Organic Chemistry, 87(20), 13546-13560. [Link]
-
Journal of Nanostructures. (2024, July 15). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. [Link]
-
ResearchGate. (n.d.). The Suzuki biaryl coupling reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Cravotto, G., & Orio, L. (2017). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Catalysts, 7(4), 98. [Link]
-
Chem Help ASAP. (2020, February 14). Suzuki cross-coupling reaction [Video]. YouTube. [Link]
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. rjptonline.org [rjptonline.org]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Highly Active Palladium Catalysts for Suzuki Coupling Reactions [organic-chemistry.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Palladium precatalysts for efficient reactions-SINOCOMPOUND [en.sinocompound.com]
- 10. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Scalable synthesis protocols for 2-(2-Fluorophenoxy)phenylboronic acid intermediates
Application Note: Process-Scale Synthesis of 2-(2-Fluorophenoxy)phenylboronic Acid
Abstract
This guide details a scalable, robust protocol for the synthesis of 2-(2-Fluorophenoxy)phenylboronic acid , a critical biaryl ether intermediate used in Suzuki-Miyaura cross-couplings for kinase inhibitors and agrochemicals. Unlike standard laboratory methods that rely on cryogenic lithiation (–78 °C), this protocol utilizes TurboGrignard (iPrMgCl·LiCl) technology to enable metallation at commercially viable temperatures (–20 °C to 0 °C). The workflow prioritizes safety, cost-efficiency, and impurity control, specifically addressing the challenge of ortho-substituent steric hindrance and boroxine trimerization.
Introduction & Retrosynthetic Analysis
The target molecule features a sterically demanding ortho-phenoxy substitution. Direct electrophilic borylation of the biaryl ether is often regioselective for the para position; therefore, a directed metal-halogen exchange strategy is required.
Synthetic Challenges:
-
Steric Hindrance: The ortho-phenoxy group shields the 2-position, reducing the rate of boron electrophile capture.
-
C-O Bond Formation: Nucleophilic Aromatic Substitution (SNAr) is inefficient due to the lack of strong electron-withdrawing groups on the electrophile. Copper-catalyzed Ullmann-type coupling is the preferred route.
-
Process Scalability: Traditional n-Butyllithium (n-BuLi) routes require cryogenic vessels incompatible with standard pilot-plant reactors.
Strategic Disconnection (Graphviz Diagram)
Figure 1: Retrosynthetic strategy prioritizing selective iodine displacement followed by bromine activation.
Phase 1: Construction of the Biaryl Ether Scaffold
The first step involves a selective Ullmann-type coupling. We utilize 1-bromo-2-iodobenzene because the C–I bond is significantly more reactive toward oxidative addition by Copper(I) than the C–Br bond. This chemoselectivity preserves the bromine handle for the subsequent borylation step.
Reaction: 1-Bromo-2-iodobenzene + 2-Fluorophenol + Cs₂CO₃ —(CuI/Ligand)→ 1-Bromo-2-(2-fluorophenoxy)benzene
Protocol 1.0: Selective Ullmann Coupling
| Parameter | Specification | Rationale |
| Catalyst | CuI (5 mol%) | Cost-effective alternative to Pd; high affinity for aryl iodides. |
| Ligand | N,N-Dimethylglycine (10 mol%) | Accelerates coupling at lower temps (90°C vs 130°C) via chelation. |
| Base | Cs₂CO₃ (2.0 equiv) | Soluble in polar aprotic solvents; enhances phenol nucleophilicity. |
| Solvent | DMF or DMSO | High dielectric constant stabilizes the polar transition state. |
Step-by-Step Procedure:
-
Charge: To a nitrogen-flushed reactor, add 1-bromo-2-iodobenzene (1.0 equiv), 2-fluorophenol (1.1 equiv), CuI (0.05 equiv), N,N-dimethylglycine (0.10 equiv), and Cs₂CO₃ (2.0 equiv).
-
Solvent: Add anhydrous DMF (5 volumes relative to aryl halide).
-
Reaction: Heat to 90 °C with vigorous stirring. Monitor by HPLC.
-
Checkpoint: Reaction is complete when 1-bromo-2-iodobenzene is < 1.0 area%.
-
-
Workup: Cool to 25 °C. Dilute with water (10 vol) and extract with MTBE (methyl tert-butyl ether).
-
Purification: Wash organics with 1M NaOH (to remove unreacted phenol) followed by brine. Dry over MgSO₄ and concentrate.
-
Note: The product is an oil. Distillation is recommended for >50g scales to ensure removal of copper residues which can poison the next step.
-
Phase 2: Scalable Borylation via TurboGrignard
This is the critical process improvement. Standard protocols use n-BuLi at –78 °C. We employ Knochel’s TurboGrignard (iPrMgCl[1][2]·LiCl) , which breaks oligomeric aggregates of Grignard reagents, increasing reactivity and allowing the Br/Mg exchange to occur at –15 °C to 0 °C .[3]
Mechanism:
-
Exchange: iPrMgCl[1][3][4]·LiCl attacks the Aryl-Br bond. The LiCl complexes the magnesium, accelerating the formation of the Aryl-MgCl·LiCl species.[1][2][3][4][5]
-
Quench: The Aryl-Grignard attacks the borate ester.
Protocol 2.0: TurboGrignard Borylation
Reagents:
-
Substrate: 1-Bromo-2-(2-fluorophenoxy)benzene (from Phase 1).
-
Electrophile: Triisopropyl borate (B(OiPr)₃). Note: Preferred over Trimethyl borate due to higher boiling point and reduced risk of clogging lines during quench.
Step-by-Step Procedure:
-
Setup: Dry a reactor thoroughly. Moisture kills the Grignard.
-
Dissolution: Dissolve the aryl bromide (1.0 equiv) in anhydrous THF (6 volumes). Cool to –15 °C .[3]
-
Exchange: Dosing iPrMgCl·LiCl (1.1 equiv) over 30 minutes.
-
Exotherm Control: Maintain internal temperature < –5 °C.
-
Aging: Stir at –10 °C for 1 hour.
-
IPC (In-Process Control): Quench an aliquot with MeOH. Analyze by HPLC. Conversion of Aryl-Br to Des-bromo arene should be >98%.
-
-
Electrophile Addition: Cool to –20 °C . Add Triisopropyl borate (1.5 equiv) rapidly.
-
Causality: Rapid addition ensures the Grignard captures the boron before it can attack the formed boronate (which would lead to borinic acid impurities).
-
-
Warming: Allow to warm to 20 °C over 2 hours.
-
Hydrolysis: Quench with 2M HCl (to pH 1–2). Stir for 1 hour to hydrolyze the boronate ester to the free acid.
Workflow Logic (Graphviz Diagram)
Figure 2: Process flow for the TurboGrignard mediated borylation.
Phase 3: Purification & Isolation
Boronic acids are notorious for varying stoichiometry due to dehydration into boroxines (cyclic trimers). For pharmaceutical applications, consistent stoichiometry is vital.
Option A: Direct Recrystallization (For >95% crude purity)
-
Solvent system: Acetonitrile/Water (1:1) or Toluene/Heptane.
-
Dissolve crude solid in minimum hot Acetonitrile. Add water until turbid. Cool slowly to 4 °C.
Option B: Diethanolamine (DEA) Adduct (For high purity requirements) If the crude contains significant des-bromo or protodeboronated impurities, form the DEA salt.
-
Dissolve crude boronic acid in Ether or MTBE.
-
Add Diethanolamine (1.05 equiv).
-
The solid DEA adduct precipitates immediately. Filter and wash with Ether.
-
Recovery: Suspend adduct in water/EtOAc. Add 2M HCl. Separate organic layer, dry, and concentrate to yield ultra-pure boronic acid.
Analytical Specifications
| Test | Acceptance Criteria | Method |
| Appearance | White to off-white solid | Visual |
| Purity (HPLC) | > 98.0% | C18 Column, ACN/H2O + 0.1% TFA |
| Identity (NMR) | Conforms to structure | 1H NMR (DMSO-d6) |
| Boroxine Content | Report Value | 1H NMR (Look for split peaks) |
Note on NMR: In DMSO-d6 + D₂O, the boronic acid and boroxine usually converge to a single species (the acid). In CDCl₃, you may see complex mixtures. Always use DMSO-d6 for QC.
Safety & Handling
-
iPrMgCl[1][2][3][4]·LiCl: Pyrophoric hazard, though more stable than n-BuLi. Handle under inert atmosphere (N₂ or Ar).
-
Aryl Halides: Potential sensitizers. Use gloves and fume hood.
-
Exotherms: The quench of the Grignard with acid is highly exothermic. Control addition rate.
References
-
Knochel, P., et al. (2004).[2][3][4] "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie International Edition. [Link]
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. [Link]
-
Ma, D., & Cai, Q. (2008). "Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles." Accounts of Chemical Research. [Link]
-
Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Selective Metalation and Additions [sigmaaldrich.com]
- 3. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides [organic-chemistry.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Comprehensive Study of the Enhanced Reactivity of Turbo-Grignard Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing protodeboronation of 2-(2-Fluorophenoxy)phenylboronic acid
Executive Summary
You are encountering stability issues with 2-(2-Fluorophenoxy)phenylboronic acid . This substrate is highly prone to protodeboronation (PDB) due to the synergistic effect of the ortho-phenoxy substituent. The steric bulk of the ortho-group accelerates C-B bond cleavage to relieve strain, while the electron-withdrawing nature of the 2-fluorophenoxy moiety stabilizes the transient aryl anion intermediate, driving the decomposition equilibrium forward.
This guide provides a mechanistic diagnosis and three validated protocols to mitigate this pathway.
Part 1: Diagnostic & Mechanism (The "Why")
Q: Why is my starting material disappearing without forming the product? A: You are likely witnessing base-catalyzed protodeboronation.[1] In standard Suzuki-Miyaura conditions (aqueous base), the boronic acid forms a boronate anion. For your specific molecule, the ortho-phenoxy group facilitates the cleavage of the C-B bond, replacing it with a proton (H).
The Mechanism:
-
Coordination: Hydroxide attacks the Boron to form a tetrahedral boronate anion.
-
Decomposition: The C-B bond breaks.[2] The ortho-substituent forces the Boron out of plane (steric effect) and the electronegative Oxygen stabilizes the developing negative charge on the ipso-carbon (electronic effect).
-
Protonation: The resulting aryl anion is instantly protonated by water, destroying the reagent.
Figure 1: Mechanism of base-catalyzed protodeboronation showing the critical vulnerability of the boronate anion intermediate.
Part 2: Reagent Selection Strategy
Q: Should I switch from the Boronic Acid to a Pinacol Ester or MIDA Boronate? A: Yes. The free boronic acid is the least stable form.
| Reagent Type | Stability | Reactivity | Recommendation |
| Boronic Acid | Low | High | Avoid. Rapid decomposition in aqueous base. |
| Pinacol Ester | Moderate | Moderate | Use with caution. Slower hydrolysis, but still susceptible to PDB once hydrolyzed in situ. |
| MIDA Boronate | High | Controlled | Preferred. Releases the active boronic acid slowly, keeping the standing concentration low (preventing PDB).[3] |
| K-Trifluoroborate | High | Low | Alternative. Requires harsh hydrolysis conditions which might trigger other side reactions. |
Part 3: Validated Protocols
Method A: The "Slow Release" Protocol (Recommended)
Best for: High-value substrates where yield is paramount. Concept: Use a MIDA boronate precursor.[3][4] The MIDA backbone protects the boron.[4] Under mild aqueous conditions, the active boronic acid is released slowly. Because the cross-coupling (Catalyst turnover) is faster than the decomposition, the boronic acid is consumed as soon as it is released.
Reagents:
-
Substrate: 2-(2-Fluorophenoxy)phenyl MIDA boronate (1.2 equiv)
-
Catalyst: Pd(OAc)2 (2 mol%) + SPhos (4 mol%) OR XPhos Pd G2 (2 mol%)
-
Base: K3PO4 (3.0 equiv)[3]
-
Solvent: 1,4-Dioxane : H2O (5:1)[3]
Step-by-Step:
-
Charge: Add MIDA boronate, aryl halide, and base to the vial.
-
Purge: Seal and purge with Argon/Nitrogen for 5 minutes.
-
Solvent: Add degassed Dioxane/H2O mixture.
-
Heat: Stir at 60°C . (Note: MIDA hydrolysis requires water and mild heat).
-
Monitor: Run for 4–6 hours. The slow release ensures the "free" boronic acid concentration never spikes high enough to favor PDB.
Method B: The "Flash Coupling" Protocol
Best for: When MIDA boronates are unavailable or synthesis is time-sensitive. Concept: Use a hyper-active catalyst to force the cross-coupling to finish before the substrate has time to decompose.
Reagents:
-
Substrate: 2-(2-Fluorophenoxy)phenylboronic acid (1.5 equiv - excess required)
-
Catalyst: XPhos Pd G3 or G4 (2–3 mol%)
-
Base: K3PO4 (0.5 M aqueous) or CsF (anhydrous)
-
Solvent: THF or Toluene (degassed)
Step-by-Step:
-
Pre-activation: If using G3/G4, no activation is needed. If using Pd(OAc)2, pre-stir with ligand for 1 min.
-
Temperature: Run at Room Temperature or mild heat (40°C). High heat accelerates PDB more than it accelerates coupling for this specific substrate.
-
Speed: The reaction should be complete in <30 minutes.
Part 4: Troubleshooting & FAQs
Q: I see a "homocoupling" byproduct (dimer). Is this PDB? A: No. Homocoupling (Ar-Ar) indicates oxidation (presence of O2). PDB results in the reduced arene (Ar-H).
-
Fix: Degas solvents more thoroughly (sparge with Argon for 15 mins) and ensure your catalyst is reduced Pd(0).
Q: Can I use K2CO3 or Na2CO3? A: Avoid. Carbonate bases in water create a high pH spike that rapidly converts all boronic acid to the unstable boronate anion. Use K3PO4 (Tribasic Potassium Phosphate), which buffers the pH and releases the active species more gradually.
Q: My reaction works in DMF but yields are low. Why? A: DMF can decompose to form amines at high temps, which can coordinate to Palladium. Furthermore, protodeboronation is often accelerated in polar aprotic solvents if any water is present. Switch to non-polar solvents like Toluene or Dioxane to destabilize the charged transition state of the PDB mechanism.
References
-
Gillis, E. P.; Burke, M. D. "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society, 2007, 129(21), 6716–6717. Link
-
Kinzel, T.; Zhang, Y.; Buchwald, S. L. "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids." Journal of the American Chemical Society, 2010, 132(40), 14073–14075. Link
-
Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. "Base-Catalyzed Protodeboronation of Arylboronic Acids and Esters: Kinetic Analysis of Reaction Pathways." Journal of the American Chemical Society, 2017, 139(37), 13156–13165. Link
-
Molander, G. A.; Ellis, N. "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research, 2007, 40(4), 275–286. Link
Sources
Technical Support Center: Improving Yields in 2-(2-Fluorophenoxy)phenylboronic Acid Cross-Coupling
Welcome to the technical support center for optimizing cross-coupling reactions involving 2-(2-fluorophenoxy)phenylboronic acid. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with this sterically hindered and electronically complex substrate. Here, we move beyond standard protocols to provide in-depth, mechanism-driven troubleshooting advice in a direct question-and-answer format.
Introduction: Understanding the Challenge
2-(2-Fluorophenoxy)phenylboronic acid presents a unique set of challenges in Suzuki-Miyaura cross-coupling. Its structure combines significant steric bulk from the ortho-phenoxy group with the electronic influence of a fluorine substituent. These features can impede key steps in the catalytic cycle, leading to low yields, incomplete conversion, and the formation of undesirable side products. The primary obstacles include sluggish oxidative addition or reductive elimination steps and a high propensity for protodeboronation. This guide will help you navigate these issues to achieve higher yields and more reliable results.
Section 1: Frequently Asked Questions (FAQs)
Q1: My reaction has stalled with significant starting material remaining. What is the most likely cause?
Low or incomplete conversion is the most common issue and typically points to an inefficient catalyst system or suboptimal reaction conditions for this demanding substrate. The steric hindrance from the ortho-phenoxy group can slow down both the transmetalation and reductive elimination steps of the catalytic cycle.[1][2] Furthermore, the electron-rich nature of the boronic acid can make the initial transmetalation step difficult. Your chosen catalyst/ligand combination may not be active enough to overcome these hurdles.
Q2: I've isolated a major byproduct that is just 2-fluorophenoxybenzene. What is this and how do I prevent it?
This byproduct is the result of protodeboronation , an undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[3] This process is often catalyzed by aqueous basic conditions, which are common in Suzuki-Miyaura couplings.[4] For a given boronic acid, the tendency to undergo protodeboronation can vary greatly depending on the reaction conditions and the substituent on the boronic acid.[3] Strategies to minimize this include using anhydrous solvents, choosing a non-aqueous base, or employing a more stable boronic acid derivative like a pinacol ester or a potassium trifluoroborate salt, which slowly releases the active boronic acid into the reaction.[3][5][6]
Q3: What is a reliable starting point for a catalyst and ligand for this specific coupling?
For sterically demanding substrates, the catalyst system is critical. Standard catalysts like Pd(PPh₃)₄ often fail. You need a system featuring a bulky, electron-rich phosphine ligand. These ligands promote the crucial, often rate-limiting, reductive elimination step and can stabilize the active palladium catalyst.[7][8]
A robust starting point would be a pre-catalyst like XPhos-Pd-G3 or SPhos-Pd-G2 .[9] Alternatively, generating the catalyst in situ using Pd(OAc)₂ or Pd₂(dba)₃ with a bulky ligand like SPhos , XPhos , or RuPhos is also highly effective.[8][10] These ligands have proven successful in coupling challenging, sterically hindered partners.
Q4: Which base and solvent system should I try first?
A common and effective starting point is a combination of a moderately strong inorganic base and a polar aprotic solvent. Potassium phosphate (K₃PO₄) is often an excellent choice as it is strong enough to promote the reaction but can be used under less aqueous conditions than carbonates, potentially reducing protodeboronation.[11]
For the solvent, a mixture like dioxane/water (e.g., 4:1) or toluene/water is standard.[12][13] However, given the propensity for protodeboronation, minimizing water or even running the reaction under anhydrous conditions with a base like cesium fluoride (CsF) in a solvent like THF or dioxane can be beneficial.[14]
Section 2: In-Depth Troubleshooting Guide
Problem: Low Yields Due to Catalyst Inefficiency or Decomposition
If you observe low conversion and your starting materials are largely intact, your catalyst is likely not active enough or is decomposing. The black precipitate often observed in failed reactions is palladium black (Pd(0)), a sign of catalyst aggregation and death.[15]
Troubleshooting Steps:
-
Switch to a Bulky, Electron-Rich Ligand: The steric bulk of the 2-(2-fluorophenoxy) group requires a ligand that can facilitate the difficult reductive elimination step. Standard ligands like PPh₃ are often inadequate.
-
Ensure Proper Degassing: Oxygen can oxidize phosphine ligands and the Pd(0) catalyst, leading to inactivation and the formation of homocoupling byproducts.[12][15] Degas your solvent and reaction mixture thoroughly using a freeze-pump-thaw technique or by sparging with an inert gas like argon or nitrogen for at least 30 minutes.[9][16]
-
Check Ligand-to-Palladium Ratio: If generating the catalyst in situ, ensure an adequate ligand-to-palladium ratio. A ratio of 2:1 (ligand:Pd) is a common starting point for monodentate ligands.[15]
-
Use a Pre-formed Catalyst: Buchwald-type pre-catalysts (e.g., XPhos-Pd-G3) are often more reliable as they are air-stable and ensure the correct ligand:Pd ratio, leading to the rapid formation of the active catalytic species.[9]
Data Presentation: Recommended Catalyst/Ligand Screening
| Catalyst System | Palladium Source (mol%) | Ligand (mol%) | Key Advantage |
|---|---|---|---|
| System 1 (Recommended Start) | XPhos-Pd-G3 (2 mol%) | (Pre-formed) | High activity for sterically hindered substrates; air-stable.[9] |
| System 2 | Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | Excellent for electron-rich and hindered partners.[8] |
| System 3 | Pd₂(dba)₃ (1 mol%) | RuPhos (4 mol%) | Effective for challenging heteroaryl couplings, indicating broad utility.[10] |
| System 4 | Pd(OAc)₂ (2 mol%) | P(t-Bu)₃ (4 mol%) | A highly electron-rich and versatile ligand for difficult couplings.[17] |
Problem: Significant Protodeboronation Side Product
The presence of 2-fluorophenoxybenzene indicates that your boronic acid is being consumed by a non-productive pathway. This is especially problematic in reactions requiring prolonged heating or highly aqueous basic conditions.[3][4]
Troubleshooting Steps:
-
Minimize Water: The "proton" in protodeboronation often comes from water. Reduce the amount of water in your solvent system or switch to a completely anhydrous setup.
-
Use a Fluoride-Based Base: Cesium fluoride (CsF) or potassium fluoride (KF) can be used as bases in anhydrous solvents like THF or dioxane. Fluoride ions can promote the reaction by forming a more reactive palladium-fluoride intermediate.[14][18] However, be aware that excess fluoride can also form unreactive boronate species, so the stoichiometry is important.[19]
-
Switch to a Boronic Ester: N-methyliminodiacetic acid (MIDA) boronates or pinacol boronic esters are significantly more stable towards protodeboronation.[3][5] They act as a "slow-release" source of the boronic acid under the reaction conditions, keeping its instantaneous concentration low and favoring the productive cross-coupling pathway.[6]
Problem: Reaction Stalls or is Sluggish
A slow or stalled reaction, even with an appropriate catalyst, can be due to a poor choice of base or solvent, or issues with reagent solubility.
Troubleshooting Steps:
-
Optimize the Base: The base is crucial for activating the boronic acid to form a more nucleophilic "ate" complex, which facilitates transmetalation.[20] If a weak base like Na₂CO₃ is ineffective, switch to a stronger one like K₃PO₄ or Cs₂CO₃.[11][21]
-
Improve Solubility: Ensure all reagents are fully dissolved at the reaction temperature. If your aryl halide is poorly soluble, switching to a solvent with higher solvating power like DMF or DMAc might be necessary.[22] However, be mindful that these solvents can sometimes lead to other side reactions.
-
Increase Temperature: Suzuki-Miyaura reactions are often run at elevated temperatures (80-110 °C) to overcome activation barriers. If you are running the reaction at a lower temperature, a modest increase may significantly improve the rate.
Section 3: Recommended Experimental Protocols
Protocol 1: General Starting Point for Screening
This protocol provides a robust starting point for initial experiments.
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), 2-(2-fluorophenoxy)phenylboronic acid (1.2-1.5 equiv), and K₃PO₄ (2.0-3.0 equiv).
-
Add the palladium pre-catalyst (e.g., XPhos-Pd-G3, 2 mol%).
-
Seal the vial with a septum cap.
-
Evacuate and backfill the vial with argon or nitrogen three times.[9]
-
Add the degassed solvent (e.g., Dioxane/H₂O 4:1, 0.2 M concentration relative to the limiting reagent) via syringe.
-
Place the vial in a preheated oil bath or heating block at 100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS to assess conversion.
Protocol 2: Optimized Anhydrous Conditions to Minimize Protodeboronation
This protocol is designed for cases where protodeboronation is a significant issue.
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), 2-(2-fluorophenoxy)phenylboronic acid pinacol ester (1.2 equiv), and anhydrous CsF (3.0 equiv).
-
Add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add anhydrous, degassed 1,4-dioxane via cannula or syringe to achieve a concentration of 0.2 M.
-
Heat the reaction mixture to 110 °C with vigorous stirring for 16 hours.
-
Cool to room temperature, and work up the reaction as appropriate.
Section 4: Mechanistic Insights & Visualizations
Understanding the fundamental steps of the catalytic cycle is key to effective troubleshooting.
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism involves three key stages: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[1][2]
Caption: The Suzuki-Miyaura catalytic cycle and the competing protodeboronation pathway.
Troubleshooting Decision Tree
Use this flowchart to diagnose and solve common issues systematically.
Caption: A decision tree for troubleshooting low-yield Suzuki-Miyaura reactions.
References
- Amatore, C., Le Duc, G., & Jutand, A. (2011). On the Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki–Miyaura Reactions. Chemistry – A European Journal.
-
Le Duc, G., et al. (2015). On the Triple Role of Fluoride Ions in Palladium-Catalyzed Stille Reactions. Chemistry – A European Journal. [Link]
- Ichitsuka, T., et al. (2007). Effect of fluorine on palladium-catalyzed cross-coupling reactions of aryl bromides with trifluoromethyl aryl ketones via difluoroenol silyl or monofluoroenol silyl ethers. Organic & Biomolecular Chemistry.
-
Billen, B., et al. (2008). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2022). Protodeboronation of (Hetero)
-
Amatore, C., et al. (2011). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. ResearchGate. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Publications. [Link]
-
Wikipedia contributors. (n.d.). Protodeboronation. Wikipedia. [Link]
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Boron Reagent Activation in Suzuki–Miyaura Coupling. In Boron Reagents in Synthesis. Royal Society of Chemistry.
-
Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Organic Chemistry Portal. [Link]
-
Amii, H., & Uneyama, K. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]
-
LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Reddit user discussion. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros on Reddit. [Link]
-
ResearchGate. (n.d.). The effect of various bases on the Suzuki coupling reaction. ResearchGate. [Link]
-
Zhang, T., & Zhang, G. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]
-
Wang, D. (2020). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. [Link]
-
Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI. [Link]
-
Reddy, K. S., et al. (2007). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. ACS Publications. [Link]
-
Zhang, G. (2014). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate. [Link]
-
Holliday, B. J., & Mirkin, C. A. (2014). Suzuki–Miyaura coupling of arylboronic acids to gold(III). RSC Publishing. [Link]
-
LibreTexts. (2019). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Reddit user discussion. (2020). What is the proper way to set up a suzuki coupling?. r/chemistry on Reddit. [Link]
-
Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Accounts of Chemical Research. [Link]
-
ResearchGate user discussion. (2014). How can I solve my problem with Suzuki coupling?. ResearchGate. [Link]
-
Wang, L., et al. (2013). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Publications. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]
-
Reddit user discussion. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros on Reddit. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Yoneda Labs [yonedalabs.com]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. reddit.com [reddit.com]
- 17. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 18. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 19. On the Triple Role of Fluoride Ions in Palladium-Catalyzed Stille Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Suzuki Coupling [organic-chemistry.org]
- 21. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Optimization of 2-(2-Fluorophenoxy)phenylboronic Acid Couplings
Status: Operational Ticket ID: #BORON-2-F-PHENOXY Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Diagnostic Hub
The Core Problem: Coupling 2-(2-Fluorophenoxy)phenylboronic acid is deceptively difficult. While the ether linkage provides electron density, the ortho-phenoxy group creates significant steric bulk that retards the rate-determining transmetallation step. This delay leaves the active catalytic species vulnerable to homocoupling (dimerization) and protodeboronation .
Triage: Identify Your Failure Mode
Before optimizing, confirm the nature of your side reaction using the table below.
| Observation (TLC/LCMS) | Diagnosis | Root Cause | Immediate Action |
| New spot (Non-polar), Mass = 2x Boronic Acid - 2H | Oxidative Homocoupling | Dissolved Oxygen ( | Switch to Pd(0) source; rigorous degassing (sparging). |
| New spot (Non-polar), Mass = 2x Boronic Acid | Reductive Homocoupling | Disproportionation; "Fork in the Trail" mechanism. | Change ligand to bulky, electron-rich phosphine (e.g., SPhos). |
| Mass = Boronic Acid - B(OH)2 + H | Protodeboronation | Hydrolysis of C-B bond; Base too strong/wet. | Use anhydrous base ( |
| Starting Halide Unreacted | Catalyst Arrest | Steric hindrance preventing oxidative addition or transmetallation. | Switch to precatalysts (Buchwald G3/G4) or PEPPSI systems.[1] |
Technical Deep Dive (FAQs)
Q1: Why does this specific substrate homocouple so aggressively?
A: It is a kinetic competition issue driven by steric hindrance.
In a standard Suzuki cycle, the rate of cross-coupling (
-
The Steric Factor: The ortho-(2-fluorophenoxy) group is conformationally mobile but bulky. It shields the Boron center, significantly slowing down the transmetallation step with the Palladium-Halide intermediate.
-
The Consequence: Because transmetallation is slow, the activated boronate species accumulates in solution. If any oxidant (like trace
) is present, or if the catalyst rests in a specific state, the boronate will react with itself rather than the halide.
Q2: Is Oxygen the only culprit?
A: No, but it is the most common one.
-
Oxidative Mechanism:
acts as a re-oxidant, allowing two boronic acid molecules to couple on a Pd(II) center. This is often called the "Glaser-type" pathway in boron chemistry. -
Type II (Non-Oxidative) Mechanism: As detailed by Lennox and Lloyd-Jones, hindered or fluorinated substrates can undergo a "second transmetallation." Instead of the aryl halide undergoing transmetallation, a second boronic acid molecule reacts with the Pd-Ar species. This is statistically favored when the aryl halide is unreactive or the boronic acid is in large excess.
Q3: Why did my standard protocol fail?
A: Triphenylphosphine (
-
Lack of Bulk: It does not create a sufficient "pocket" to enforce the reductive elimination of the bulky 2-phenoxyphenyl group.
-
Air Sensitivity:
is often partially oxidized to Pd(II) before you even weigh it out. This Pd(II) must be reduced to Pd(0) in situ by consuming 2 equivalents of your boronic acid (homocoupling) before the cycle even starts.
Visualizing the Mechanism
The following diagram illustrates the "Danger Zone" where homocoupling competes with the productive cycle.
Figure 1: The "Fork in the Trail." Steric hindrance at the Transmetallation step increases the residence time of the intermediate, allowing Oxygen to trigger Homocoupling.
Optimized Experimental Protocols
Protocol A: The "Buchwald" Method (Recommended)
Best for: High-value substrates where yield is paramount.
Rationale: Uses a pre-formed Pd(0) source (G3/G4 precatalyst) to eliminate the induction period and uses SPhos or XPhos , which are specifically designed for ortho-substituted biaryls.
Reagents:
-
Aryl Halide (1.0 equiv)
-
2-(2-Fluorophenoxy)phenylboronic acid (1.2 - 1.5 equiv)
-
Catalyst: XPhos Pd G3 or SPhos Pd G3 (2 - 5 mol%)
-
Base:
(2.0 equiv, finely ground) -
Solvent: Toluene:Water (10:1) or 1,4-Dioxane:Water (4:1)
Step-by-Step:
-
Solvent Prep: Sparge the solvent mixture with Argon for at least 20 minutes. Do not just sonicate.
-
Solids: Add Halide, Boronic Acid, Base, and Precatalyst to a vial equipped with a stir bar.
-
Purge: Seal the vial (septum cap) and evacuate/backfill with Argon (3 cycles).
-
Injection: Add the degassed solvent via syringe.
-
Reaction: Heat to 80°C - 100°C. Monitor by LCMS after 2 hours.
Protocol B: The "Slow Addition" Method
Best for: When homocoupling persists despite catalyst optimization.
Rationale: Keeps the concentration of free boronic acid low, statistically favoring the reaction with the Pd-Ar-X species over the self-reaction.
-
Dissolve the Aryl Halide, Catalyst, and Base in the main reaction vessel (degassed). Bring to temperature.
-
Dissolve the Boronic Acid in a separate degassed solvent volume.
-
Using a syringe pump, add the Boronic Acid solution to the reaction mixture over 2–4 hours.
Troubleshooting Decision Tree
Use this logic flow to determine your next experimental move.
Figure 2: Logic flow for isolating the root cause of reaction failure.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2010).[2][3][4] Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene.[3] Israel Journal of Chemistry.[3] [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[5][6][7] Accounts of Chemical Research. (Specifically regarding SPhos/XPhos utility for hindered substrates). [Link]
-
Miyaura, N. (2002). Organoboron Compounds in Cross-Coupling Reactions.[3][6][8][9][10][11][12] In: Metal-Catalyzed Cross-Coupling Reactions.[3][5][6][7] [Link]
-
Adamo, C., et al. (2006).[3] Mechanism of the Oxidative Homocoupling of Arylboronic Acids.[11] Journal of the American Chemical Society.[3][4][8] [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. d-nb.info [d-nb.info]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-(2-Fluorophenoxy)phenylboronic Acid
Welcome to the technical support center for the purification of 2-(2-Fluorophenoxy)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this and structurally similar arylboronic acids. Our approach is rooted in explaining the "why" behind each technique, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
I. Understanding the Molecule: Key Properties Influencing Purification
2-(2-Fluorophenoxy)phenylboronic acid is a versatile reagent in cross-coupling reactions. However, its purification can be challenging due to several inherent properties:
-
Polarity: The boronic acid functional group imparts significant polarity, which can lead to issues like streaking and poor recovery during normal-phase chromatography.[1]
-
Acidity: As a Lewis acid, it can interact with basic sites on stationary phases like silica gel, complicating chromatographic separation.
-
Potential for Dehydration: Boronic acids can undergo dehydration to form cyclic trimeric anhydrides known as boroxines, which introduces another potential impurity.[1][2]
-
Susceptibility to Protodeboronation: The carbon-boron bond can be labile under certain conditions (e.g., prolonged exposure to acidic or basic conditions, or high temperatures), leading to the formation of 2-fluorophenoxybenzene as a significant impurity.[3][4]
II. Troubleshooting Common Purification Issues
This section addresses specific problems you might encounter during the purification of 2-(2-Fluorophenoxy)phenylboronic acid in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My final product shows a significant amount of a less polar impurity by TLC/LC-MS. What is it likely to be and how can I remove it?
A1: This is a classic case of protodeboronation , where the boronic acid group is replaced by a hydrogen atom.[3][4] The resulting impurity, 2-fluorophenoxybenzene, is significantly less polar than your desired product.
Troubleshooting Steps:
-
Re-evaluate your reaction work-up: Prolonged exposure to strongly acidic or basic aqueous conditions during work-up can exacerbate protodeboronation. Aim for neutral pH washes where possible.
-
Optimize your purification method:
-
Column Chromatography: A well-optimized gradient on silica gel can separate the less polar byproduct. Consider using a less polar solvent system initially to elute the 2-fluorophenoxybenzene before increasing the polarity to recover your product. Adding a small amount of a modifier like acetic acid to the eluent can sometimes improve peak shape, but should be used with caution as it can also promote protodeboronation on the column.[5]
-
Recrystallization: If the impurity level is not excessively high, recrystallization can be effective. Screen for solvent systems where the desired product has lower solubility than the impurity at cooler temperatures. A mixed solvent system, such as ethyl acetate/hexanes or dichloromethane/hexanes, is often a good starting point.[5]
-
Q2: I'm trying to purify my product using silica gel column chromatography, but I'm getting very low recovery and significant streaking. What's happening?
A2: Boronic acids are notorious for their strong interaction with the silanol groups on the surface of silica gel, leading to irreversible adsorption and poor chromatographic performance.[3][6][7]
Troubleshooting Steps:
-
Deactivate the Silica Gel: Before loading your sample, consider pre-treating the silica gel. One effective method is to use silica gel impregnated with boric acid.[7][8] This can reduce the interaction of your boronic acid with the stationary phase.
-
Switch to a Different Stationary Phase:
-
Alumina (Neutral): Neutral alumina can be a good alternative to silica gel for the purification of boronic acids, as it may exhibit different selectivity and reduced interaction.[5]
-
Reversed-Phase Chromatography (C18): If your compound and impurities have different hydrophobicities, reversed-phase chromatography (e.g., using a C18 column with a water/acetonitrile or water/methanol gradient) can be a powerful purification tool.[3][6] However, be mindful that removing large volumes of water can be time-consuming, and some boronic acids may degrade upon prolonged heating during solvent evaporation.[3][6]
-
-
Convert to a Boronate Ester: Temporarily converting the boronic acid to a less polar pinacol boronate ester can make it more amenable to normal-phase chromatography.[6] After purification, the ester can be hydrolyzed back to the boronic acid.
Q3: My NMR spectrum shows broad peaks, and the mass spectrum is inconsistent. What could be the issue?
A3: This often points to the presence of boroxines , the trimeric anhydrides formed from the dehydration of the boronic acid.[1][2] Boroxines exist in equilibrium with the monomeric boronic acid, which can lead to complex or broad NMR spectra.
Troubleshooting Steps:
-
Recrystallization from an Aqueous System: Recrystallizing from a solvent mixture containing a small amount of water can often hydrolyze the boroxine back to the desired boronic acid.
-
Azeotropic Removal of Water (for Boroxine Formation): Conversely, if you need to ensure complete conversion to the boroxine for characterization, azeotropic distillation with a solvent like toluene can be employed.
-
Acid/Base Extraction: An acid/base workup can help to break down the boroxine and isolate the boronic acid. Dissolving the crude material in an organic solvent and extracting with a mild aqueous base (e.g., NaOH solution) will move the boronic acid into the aqueous layer as its boronate salt.[6][9] After separating the layers, the aqueous phase can be acidified (e.g., with HCl) to precipitate the pure boronic acid, which can then be extracted back into an organic solvent or filtered.[9][10]
III. Detailed Purification Protocols
Here are step-by-step protocols for common and effective purification techniques for 2-(2-Fluorophenoxy)phenylboronic acid.
Protocol 1: Recrystallization
This method is ideal for removing small to moderate amounts of impurities when the crude product is largely crystalline.
Methodology:
-
Solvent Screening: In small vials, test the solubility of your crude product (a few milligrams) in various solvents (e.g., ethyl acetate, dichloromethane, toluene, acetone, and mixtures with anti-solvents like hexanes or heptane). The ideal solvent will fully dissolve your compound when hot but result in poor solubility when cold.
-
Dissolution: In an appropriately sized flask, dissolve the crude 2-(2-Fluorophenoxy)phenylboronic acid in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing it in an ice bath or refrigerator.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Silica Gel Column Chromatography with Acetic Acid Modifier
This method can be effective for separating impurities with different polarities, but care must be taken to minimize on-column degradation.
Methodology:
-
Solvent System Selection: Use thin-layer chromatography (TLC) to determine an appropriate eluent system. A mixture of hexanes and ethyl acetate is a common starting point. Add a small amount of acetic acid (e.g., 0.5-1%) to the eluent to improve the peak shape and reduce tailing.[5]
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.
-
Elution: Run the column, collecting fractions and monitoring their composition by TLC.
-
Fraction Pooling and Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Be aware that residual acetic acid may need to be removed by co-evaporation with a non-polar solvent or an aqueous workup.
Protocol 3: Purification via Diethanolamine Adduct Formation
This chemical modification technique can be highly effective for purifying boronic acids that are not excessively polar.[3][6]
Methodology:
-
Adduct Formation: Dissolve the crude 2-(2-Fluorophenoxy)phenylboronic acid in a suitable solvent (e.g., ethyl acetate). Add diethanolamine and stir. The boronic acid-diethanolamine adduct should precipitate out of the solution.
-
Isolation of the Adduct: Collect the precipitated solid by filtration and wash with a cold solvent to remove impurities.
-
Liberation of the Pure Boronic Acid: Suspend the diethanolamine adduct in a biphasic system of an organic solvent (e.g., ethyl acetate) and a saturated aqueous solution of boric acid.[3][6] The boric acid will displace the diethanolamine from the adduct.
-
Extraction and Isolation: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the purified 2-(2-Fluorophenoxy)phenylboronic acid.
IV. Visualization of Workflows
Troubleshooting Decision Tree for Purification
Caption: Troubleshooting Decision Tree for Purification.
Workflow for Purification via Acid-Base Extraction
Caption: Workflow for Purification via Acid-Base Extraction.
V. References
-
ResearchGate. (2016, July 18). How to purify boronic acids/boronate esters? [Online discussion]. Available: [Link]
-
Reddit. (2025, November 8). HELP: Purifying boronic acids sucks. r/OrganicChemistry. Available: [Link]
-
ResearchGate. (2025, August 9). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Available: [Link]
-
H1 Connect. (2022, May 20). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Available: [Link]
-
Chemistry Stack Exchange. (2025, November 8). Challenging purification of organoboronic acids. Available: [Link]
-
ResearchGate. (2016, December 28). Can I remove boronic acid using Work up process? [Online discussion]. Available: [Link]
-
H1 Connect. (2022, May 20). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Available: [Link]
-
PubMed. (n.d.). Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants. Available: [Link]
-
MilliporeSigma. (n.d.). 2-(2-Fluorophenoxy)phenylboronic acid. Available: [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information OBC revisions. Available: [Link]
-
University of Toronto. (n.d.). Boronic acid-promoted, site-selective Fischer esterification of sugar alcohols. Available: [Link]
-
ChemRxiv. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. Available: [Link]
-
Google Patents. (n.d.). Process for purification of boronic acid and its derivatives. Available:
-
PubChem. (n.d.). 2-Fluorophenylboronic acid. Available: [Link]
-
Agilent. (2010, September 24). Phenylboronic Acid (PBA) Solid Phase Extraction Mechanisms and Applications. Available: [Link]
-
Georganics. (2024, January 9). Phenylboronic acid – preparation and application. Available: [Link]
-
MDPI. (2025, July 14). Two Cocrystals of Phenazine with Different Phenylboronic Acids. Available: [Link]
-
ICH. (n.d.). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. Available: [Link]
-
European Medicines Agency. (2019, August 9). Q3C (R6) Step 5 - impurities: guideline for residual solvents. Available: [Link]
-
PubMed. (2020, September 27). Preparation of phenylboronic acid based hypercrosslinked polymers for effective adsorption of chlorophenols. Available: [Link]
-
ResearchGate. (n.d.). Preparation of phenylboronic acid based hypercrosslinked polymers for effective adsorption of chlorophenols | Request PDF. Available: [Link]
Sources
- 1. Aryl Boronic Esters Are Stable on ... | Article | H1 Connect [archive.connect.h1.co]
- 2. Phenylboronic acid – preparation and application - Georganics [georganics.sk]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
Overcoming steric effects in 2-(2-Fluorophenoxy)phenylboronic acid reactions
Executive Summary & Strategic Analysis
The Challenge: Coupling 2-(2-Fluorophenoxy)phenylboronic acid presents a classic "ortho-effect" dilemma. The bulky 2-fluorophenoxy group at the ortho position creates significant steric hindrance around the boron center.
Mechanistic Bottleneck: In the Suzuki-Miyaura catalytic cycle, the transmetallation step is rate-limiting for sterically hindered substrates. The bulky ortho-substituent physically blocks the palladium(II) complex from approaching the boronate species.
-
Consequence: The slow transmetallation rate allows competing pathways—specifically protodeboronation —to dominate, leading to the formation of the reduced byproduct (1-fluorophenoxybenzene) rather than the desired biaryl.
-
Electronic Factor: The fluorine atom on the phenoxy ring exerts an inductive electron-withdrawing effect (
), which can stabilize the intermediate aryl anion, further accelerating hydrolytic deboronation under basic conditions.
Diagnostic Hub: Troubleshooting Decision Tree
Before altering your protocol, identify your specific failure mode using the logic flow below.
Figure 1: Diagnostic logic flow for identifying failure modes in hindered Suzuki couplings.
Optimization Protocols
A. Ligand Selection: The "Bulky for Bulky" Rule
For ortho-substituted boronic acids, standard ligands like PPh3 or dppf are often insufficient. You require electron-rich, bulky dialkylbiaryl phosphines (Buchwald Ligands) to facilitate oxidative addition and, crucially, create a pocket that forces transmetallation.
| Ligand | Recommendation Level | Rationale |
| SPhos | Primary Choice | Excellent for ortho-substituted substrates. The methoxy group on the ligand provides stability and promotes reductive elimination. |
| RuPhos | Secondary Choice | Often superior for electron-poor aryl halides or extremely hindered systems. |
| XPhos | Alternative | Good general reactivity but sometimes less effective for specific ortho-phenoxy geometries compared to SPhos. |
| Pd-PEPPSI-IPent | Specialist | Use if phosphine ligands fail. The NHC ligand offers extreme steric bulk and stability. |
B. The "Kind" Base Strategy
Avoid strong bases (NaOH, KOtBu) if protodeboronation is observed. The hydroxide ion attacks the boron center, initiating the deboronation pathway.
-
Recommended Base: Potassium Phosphate Tribasic (
) or Potassium Carbonate ( ). -
Solvent System: Toluene/Water (10:1 or 20:1).
-
Note: While water is necessary for the boronic acid activation, excess water accelerates deboronation. Keep the water ratio low.
-
C. Recommended Protocol (Step-by-Step)
This protocol is designed to balance reactivity with substrate stability.
Reagents:
-
Aryl Halide (1.0 equiv)
-
2-(2-Fluorophenoxy)phenylboronic acid (1.2 - 1.5 equiv)
-
Catalyst: Pd(OAc)2 (2-5 mol%) + SPhos (4-10 mol%) OR SPhos Pd G3 (2-5 mol%)
-
Base:
(2.0 - 3.0 equiv) -
Solvent: Toluene : Water (10:1 v/v)
Procedure:
-
Preparation: Charge a reaction vial with the aryl halide, boronic acid, base, and precatalyst (SPhos Pd G3).
-
Tip: Using a precatalyst (G3/G4) ensures a precise Pd:Ligand ratio and prevents catalyst deactivation during the heating ramp.
-
-
Degassing: Cap the vial and purge with Argon/Nitrogen for 10 minutes.
-
Solvent Addition: Add the degassed Toluene/Water mixture via syringe.
-
Reaction: Heat to 80–100°C .
-
Critical: Do not overshoot 110°C. High temperatures exponentially increase the rate of protodeboronation for this specific substrate.
-
-
Monitoring: Check by LCMS at 1 hour.
-
If SM remains but no byproduct: Increase Temp to 110°C.
-
If Protodeboronation observed: Switch solvent to 1,4-Dioxane (anhydrous) and use CsF (2.0 equiv) as the base to activate the boron without hydroxide.
-
Mechanistic Insight: Why This Works
The following diagram illustrates the kinetic competition between the desired transmetallation and the undesired protodeboronation.
Figure 2: Kinetic competition between transmetallation and protodeboronation.
Frequently Asked Questions (FAQs)
Q: My yield is stuck at 40%, and I see significant protodeboronation. What is the "Nuclear Option"? A: If the standard aqueous base conditions fail, switch to a non-aqueous activation system . Use Copper(I) Thiophene-2-carboxylate (CuTC) as a co-catalyst or mediator. Alternatively, use CsF in anhydrous DME or Dioxane. Fluoride activates the boronic acid to form a trifluoroborate-like intermediate species that is less prone to protonolysis than the trihydroxyboronate species formed with hydroxide bases.
Q: Can I use the Pinacol Ester (Bpin) instead of the Boronic Acid? A: Yes, and it is often recommended. The boronic ester is generally more stable towards protodeboronation. However, Bpin derivatives are less reactive in the transmetallation step. If you switch to the ester, you must use a high-activity catalyst system (e.g., Pd-RuPhos G4) to compensate for the lower reactivity.
Q: How do I remove the excess SPhos ligand during purification? A: SPhos is very lipophilic. If standard flash chromatography (Hexane/EtOAc) fails to separate the ligand from your product, treat the crude reaction mixture with polymer-bound scavenger resins (e.g., Thiol-silica) or perform a wash with dilute HCl (if your product is acid-stable) to protonate and remove the phosphine.
References
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Alkylboronic Acids.[1][2] Accounts of Chemical Research.
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society.
-
Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Protodeboronation of Arylboronic Acids.[3] Journal of the American Chemical Society.
Sources
Technical Support Center: Solvent Optimization for 2-(2-Fluorophenoxy)phenylboronic Acid
Executive Summary & Molecule "Personality"
Welcome to the technical support center. You are likely working with 2-(2-Fluorophenoxy)phenylboronic acid , a reagent often used in Suzuki-Miyaura cross-couplings to introduce a sterically demanding, electron-rich biaryl ether motif.
To master this molecule, you must understand its dual nature :
-
The Head (Hydrophilic): The boronic acid moiety (
) is polar, H-bond donating, and pH-sensitive. It seeks water or polar aprotic partners. -
The Tail (Lipophilic): The 2-fluorophenoxy group adds significant bulk and lipophilicity compared to a naked phenyl ring. The fluorine atom also introduces an inductive electron-withdrawing effect (
), slightly increasing the acidity of the boron center.
The Challenge: This molecule exists in a dynamic equilibrium between its monomeric acid form and its trimeric anhydride (boroxine).[1] Your solubility issues are often actually stability or equilibrium issues disguised as poor solubility.
Solubility Decision Matrix
Do not rely on a single solvent. This molecule requires a "Fit-for-Purpose" solvent strategy.
Estimated Solubility Profile
Data derived from Structure-Activity Relationships (SAR) of ortho-substituted arylboronic acids.
| Solvent Class | Representative Solvents | Solubility Rating | Primary Use Case | Risk Factor |
| Polar Aprotic | DMSO, DMF, NMP | Excellent | Stock solutions, difficult couplings | High boiling point; difficult to remove. |
| Ethers | THF, 2-MeTHF, Dioxane | Good | Standard Suzuki couplings | Peroxide formation; Boroxine formation in dry conditions. |
| Chlorinated | DCM, Chloroform | Moderate/Good | Work-up, Purification | Boroxine promotion : Dehydrates the acid rapidly. |
| Alcohols | Methanol, Ethanol | Good | Homogeneous couplings | Esterification : Forms methyl/ethyl boronic esters (reversible). |
| Hydrocarbons | Toluene, Hexane | Poor | Biphasic couplings (requires heat) | Solubility drops drastically as temperature decreases. |
| Water | Water (Neutral pH) | Very Poor | None (Solvent antisolvent) | Insoluble unless pH > 10 (converted to boronate). |
The "Silent Killer": Boroxine Equilibrium
Users often report: "My sample turned into a white powder that won't dissolve in the original volume," or "The NMR looks wrong."
The Cause: In non-aqueous solvents (DCM, dry THF, Toluene), 2-(2-Fluorophenoxy)phenylboronic acid spontaneously dehydrates to form a cyclic trimer called a boroxine . This is not degradation; it is a reversible physical change.
Visualization: The Boroxine Cycle
This diagram illustrates the logic flow of the equilibrium and how to manipulate it.
Figure 1: The reversible dehydration cycle. In dry organic solvents, the equilibrium shifts right (Boroxine). In aqueous basic conditions (Suzuki), it shifts left (Boronate/Acid).
Troubleshooting Guide (FAQs)
Scenario A: "I see two sets of peaks in my NMR (Proton or Fluorine)."
Diagnosis: You are likely observing a mixture of the monomer and the boroxine trimer, or a boronic ester if you used methanol/ethanol. The Fix:
-
Add 1-2 drops of D₂O (Deuterium Oxide) to your NMR tube (if solvent is miscible, like DMSO-d6 or Acetone-d6).
-
Shake and wait 5 minutes.
-
Result: The D₂O forces hydrolysis, collapsing the boroxine peaks back into the single monomeric species.
Scenario B: "The reaction turned black and stopped (Suzuki Coupling)."
Diagnosis: Catalyst poisoning or Protodeboronation. Mechanism: The ortho-phenoxy group and the fluorine atom create an electron-rich environment that can facilitate protodeboronation (loss of the boron group) under high heat or strong base, replacing the boron with a hydrogen. The Fix:
-
Lower Temperature: Do not exceed 80°C if possible.
-
Base Switch: Switch from strong bases (NaOH, KOtBu) to milder bases like K₃PO₄ or Cs₂CO₃ .
-
Water Ratio: Ensure a minimum of 4:1 Organic:Water ratio. Water is essential for the transmetallation step but too much can promote deboronation.
Scenario C: "It won't dissolve in Toluene for my biphasic reaction."
Diagnosis: The molecule is too polar for pure toluene at room temperature. The Fix:
-
Co-solvent: Add 10-20% Isopropanol or Butanol . This helps bridge the polarity gap without interfering with the catalyst.
-
Phase Transfer: If using a strictly biphasic system (Toluene/Water), add a Phase Transfer Catalyst (PTC) like TBAB (Tetrabutylammonium bromide) (5 mol%). This shuttles the base into the organic layer, reacting with the boronic acid to form the soluble boronate species.
Experimental Protocols
Protocol 1: Saturation Shake-Flask (Solubility Determination)
Use this to verify solubility in your specific solvent system.
-
Preparation: Weigh 50 mg of 2-(2-Fluorophenoxy)phenylboronic acid into a 4 mL glass vial.
-
Addition: Add 250 µL of the target solvent.
-
Agitation: Vortex for 1 minute.
-
If dissolved: Solubility > 200 mg/mL.
-
If solid remains: Proceed to step 4.
-
-
Incremental Addition: Add solvent in 250 µL increments, vortexing between each, until clear.
-
Calculation:
. -
Validation: If the solution is cloudy, centrifuge at 10,000 rpm for 3 minutes. Analyze the supernatant by HPLC to confirm actual concentration vs. suspended particles.
Protocol 2: Rescue of Dehydrated Stock
Use this if your solid stock has "hardened" or become insoluble due to boroxine formation.
-
Dissolve the solid in a minimal amount of THF or Acetone .
-
Add Water dropwise until the solution turns slightly cloudy.
-
Add a large excess of Hexane or Heptane .
-
The monomeric boronic acid should reprecipitate as a fluffy solid.
-
Filter and air-dry (do not use high vacuum with heat, or you will re-form the boroxine).
Workflow Visualization: Suzuki Reaction Optimization
This decision tree helps you select the right conditions based on your observation of the boronic acid's behavior.
Figure 2: Optimization workflow for Suzuki-Miyaura coupling conditions.
References
-
Hall, D. G. (2011).[2][3] Structure, Properties, and Preparation of Boronic Acid Derivatives.[2][4] In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[2][3][4] Wiley-VCH.[2][3] Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Link
-
Tokunaga, Y., et al. (2020). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Link
-
Sigma-Aldrich. (n.d.).[5] 2-(2-Fluorophenoxy)phenylboronic acid Product Detail. Link
-
Sporzynski, A., & Leszczynski, P. (2017).[3] Solubility of phenylboronic compounds in water. Mediterranean Journal of Chemistry, 6(5). Link
Sources
Stability of 2-(2-Fluorophenoxy)phenylboronic acid under basic conditions
Welcome to the technical support center for 2-(2-Fluorophenoxy)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile reagent. Here, we address common questions and challenges related to its stability, particularly under the basic conditions frequently employed in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when using 2-(2-Fluorophenoxy)phenylboronic acid, especially in basic media?
The principal stability issue for 2-(2-Fluorophenoxy)phenylboronic acid, like many arylboronic acids, is its susceptibility to protodeboronation under basic conditions.[1][2] This is a chemical process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of 2-fluorophenoxybenzene as a byproduct and a reduction in the yield of the desired product. This degradation pathway is particularly relevant in widely used reactions like the Suzuki-Miyaura cross-coupling, which are typically performed in the presence of a base.[2][3]
The rate of protodeboronation is highly dependent on several factors, including the pH of the reaction medium, temperature, and the electronic and steric nature of the substituents on the aryl ring.[1] Generally, the reaction is faster at higher pH due to the formation of the more reactive arylboronate anion.[2]
Q2: How does the 2-(2-Fluorophenoxy) substituent affect the stability of the phenylboronic acid?
The 2-(2-Fluorophenoxy) group at the ortho position of the phenylboronic acid has several effects on the molecule's stability:
-
Steric Hindrance: The bulky ortho-phenoxy group can sterically hinder the approach of reagents to the boronic acid moiety. This can, in some cases, slow down the rate of desired reactions but may also offer some protection against protodeboronation.
-
Electronic Effects: The ether oxygen has lone pairs of electrons that can potentially interact with the boron atom. The fluorophenoxy group is generally electron-withdrawing, which can influence the Lewis acidity of the boronic acid.[4]
-
Intramolecular Interactions: The proximity of the ether oxygen to the boronic acid group could potentially lead to intramolecular coordination. Such interactions can stabilize the boronic acid. However, studies on similar ortho-alkoxy-substituted phenylboronic acids suggest that strong O→B dative bonding is not always present.[5]
The fluorine atom on the phenoxy ring is an electron-withdrawing group, which increases the acidity of the boronic acid.[4] This can influence the equilibrium between the neutral boronic acid and the more reactive boronate anion in basic solutions.
Q3: My Suzuki-Miyaura coupling reaction with 2-(2-Fluorophenoxy)phenylboronic acid is giving low yields. Could this be a stability issue?
Low yields in Suzuki-Miyaura reactions involving 2-(2-Fluorophenoxy)phenylboronic acid can indeed be due to its degradation. Here are some common causes and troubleshooting steps:
-
Protodeboronation: As discussed, this is a major side reaction. The formation of 2-fluorophenoxybenzene as a byproduct is a strong indicator that protodeboronation is occurring.
-
Homocoupling: The palladium catalyst can facilitate the coupling of two molecules of the boronic acid to form a symmetrical biaryl byproduct. This is often exacerbated by the presence of oxygen.[3][6]
-
Reagent Quality: Boronic acids can degrade upon storage. It is advisable to use freshly opened or properly stored material.
To address these issues, consider the following troubleshooting strategies:
-
Choice of Base: The strength and type of base are critical. Weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over stronger bases like sodium hydroxide (NaOH) to minimize protodeboronation.[7]
-
Reaction Temperature: While heating is often necessary, excessive temperatures can accelerate the degradation of the boronic acid. It is recommended to run the reaction at the lowest temperature that allows for a reasonable reaction rate.[6]
-
Degassing: Thoroughly degassing the reaction mixture is crucial to prevent oxygen-mediated side reactions like homocoupling.[6]
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can be an effective strategy. These esters slowly hydrolyze under the reaction conditions to release the boronic acid, keeping its concentration low and minimizing side reactions.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of desired product and presence of 2-fluorophenoxybenzene | Protodeboronation of the boronic acid. | Use a weaker base (e.g., K₂CO₃, K₃PO₄).Lower the reaction temperature.Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester).[8] |
| Formation of symmetrical biaryl byproduct | Homocoupling of the boronic acid. | Ensure rigorous degassing of the reaction mixture to remove oxygen.[3][6] |
| Incomplete conversion of starting materials | Catalyst deactivation or insufficient reactivity. | Use a different palladium catalyst or ligand.Optimize the solvent system.Ensure the quality of all reagents. |
| Reaction is sluggish | Low reaction temperature or suboptimal base. | Cautiously increase the reaction temperature.[6]Screen different bases to find the optimal one for your specific substrates. |
Experimental Protocols
Protocol 1: Monitoring the Stability of 2-(2-Fluorophenoxy)phenylboronic acid under Basic Conditions via HPLC
This protocol allows for the quantitative assessment of the stability of 2-(2-Fluorophenoxy)phenylboronic acid under specific basic conditions.
Materials:
-
2-(2-Fluorophenoxy)phenylboronic acid
-
Selected base (e.g., K₂CO₃, NaOH)
-
Aqueous/organic solvent mixture (e.g., 1,4-dioxane/water)
-
Internal standard (e.g., biphenyl)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
Procedure:
-
Prepare a stock solution of 2-(2-Fluorophenoxy)phenylboronic acid and the internal standard in the chosen solvent.
-
Prepare a solution of the base in the same solvent system at the desired concentration.
-
At time zero, mix the boronic acid solution with the basic solution.
-
Maintain the reaction mixture at a constant temperature.
-
At regular time intervals, withdraw an aliquot of the reaction mixture, quench with an acidic solution (e.g., 1 M HCl) to stop the degradation, and dilute for HPLC analysis.
-
Inject the samples onto the HPLC system.
-
Monitor the disappearance of the 2-(2-Fluorophenoxy)phenylboronic acid peak and the appearance of the 2-fluorophenoxybenzene peak over time, relative to the internal standard.
Protocol 2: A General Procedure for Suzuki-Miyaura Coupling with 2-(2-Fluorophenoxy)phenylboronic acid
This protocol provides a starting point for optimizing Suzuki-Miyaura reactions with this reagent.
Materials:
-
Aryl halide
-
2-(2-Fluorophenoxy)phenylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, 2 equivalents)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF with water)
Procedure:
-
To a reaction vessel, add the aryl halide, 2-(2-Fluorophenoxy)phenylboronic acid, and the base.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent, followed by the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Visualizations
Caption: Base-catalyzed protodeboronation pathway.
Caption: Competing pathways in Suzuki-Miyaura coupling.
References
- Zarzeczańska, D., & Adamczyk-Woźniak, A. (Year). Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids. Journal Name, Volume(Issue), Pages.
-
Protodeboronation. In Wikipedia. Retrieved from [Link]
- Sporzyński, A., et al. (Year). Dehydration of ortho-, meta- and para-Alkoxy Phenylboronic Acids to their Corresponding Boroxines. Journal Name, Volume(Issue), Pages.
- Kanichar, M., et al. (2019). Carbohydrazides and ortho-formylphenylboronic acid: Formation of hydrazones and stabilized boron-nitrogen heterocycles in aqueous solution. PLOS ONE, 14(7), e0218924.
- BenchChem Technical Support Team. (2025, December). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. BenchChem.
- Ivanisevic, J., & Schöneich, C. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences, 89(6), 758-765.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
- Lloyd-Jones, G. C., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(37), 17066-17082.
- Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1279-1295.
- Zarzeczańska, D., & Adamczyk-Woźniak, A. (2017). Fluorinated Boronic Acids: Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids. Molecules, 22(8), 1298.
- Eawag. (2008).
- ResearchGate. (2025).
- Li, J., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7(55), 34959-34962.
- Reddit. (2025).
- Sporzyński, A., et al. (Year). The influence of ortho-substituents on the properties of phenylboronic acids. Journal Name, Volume(Issue), Pages.
- ResearchGate. (n.d.).
- ResearchGate. (2018). What's the problem of Suzuki-Miyaara coupling reaction conditions?
- Sporzyński, A., et al. (2013). Intramolecular interactions in ortho-methoxyalkylphenylboronic acids and their catechol esters. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 116, 616-621.
- ResearchGate. (2013). Detection of Boronic Acids through Excited-State Intramolecular Proton-Transfer Fluorescence.
- Silva, A. R., et al. (2021).
- Raines, R. T., et al. (2021). Boronic Acid with High Oxidative Stability and Utility in Biological Contexts. ChemRxiv.
- Li, Y., et al. (2021). Intermolecular B-N coordination and multi-interaction synergism induced selective glycoprotein adsorption by phenylboronic acid-functionalized magnetic composites under acidic and neutral conditions.
- Sporzyński, A., et al. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules, 29(11), 2697.
- Ariyaratne, G. K. P. A. (2025).
- D. W. Ribbons, et al. (1971). The metabolism of p-fluorophenylacetic acid by a Pseudomonas sp. II. The degradative pathway. Canadian Journal of Microbiology, 17(5), 645-650.
- Wang, B., & Anslyn, E. V. (2013). Detection of boronic acids through excited-state intramolecular proton-transfer fluorescence.
- Zhang, Z., et al. (Year). Proposed PFOA degradation pathway with synergies of ·OH (O·−) and eaq− generated by γ-ray irradiation. Journal Name, Volume(Issue), Pages.
- Wang, Y., et al. (2025). Degradation Mechanism of Perfluoroelastomer (FFKM) in the Acidic SC2 Solution of Semiconductor Radio Corporation of America (RCA) Cleaning. Polymers, 17(23), 3338.
- Dragancea, D., et al. (2023). [2.
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Intramolecular interactions in ortho-methoxyalkylphenylboronic acids and their catechol esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Palladium Residue Removal from 2-(2-Fluorophenoxy)phenylboronic Acid Products
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and removing palladium residues from 2-(2-fluorophenoxy)phenylboronic acid and related products. The information presented herein is curated to address common challenges encountered during the synthesis and purification of active pharmaceutical ingredients (APIs) derived from palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Introduction: The Challenge of Palladium Contamination
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, particularly in the pharmaceutical industry for creating complex molecules.[1][2] However, a persistent challenge is the removal of residual palladium from the final product.[3] These metal impurities can interfere with downstream reactions, compromise the stability of the API, and pose potential toxicological risks.[4][5][6] Regulatory bodies like the FDA and EMA have established stringent limits on the permissible levels of elemental impurities in drug products, often requiring concentrations to be below 5-10 ppm.[4][7]
The presence of heteroatoms, such as the fluorine and oxygen in 2-(2-Fluorophenoxy)phenylboronic acid, can sometimes lead to chelation with palladium species, making their removal particularly challenging.[8] This guide offers a systematic approach to diagnosing and resolving palladium contamination issues.
Frequently Asked Questions (FAQs)
Q1: Why are traditional purification methods like column chromatography and recrystallization sometimes ineffective at removing palladium residues?
While often the first line of defense, these methods can fall short. Palladium can exist in various forms (e.g., Pd(0), Pd(II), nanoparticles) and can form strong complexes with the API or byproducts, causing them to co-elute during chromatography.[9][10] In some instances, crystallization can even concentrate the metal within the crystal lattice.[11] Studies have shown that even after chromatographic purification, significant levels of palladium can remain, necessitating a subsequent scavenging step for reliable removal.[9][10][12]
Q2: What are palladium scavengers and how do they work?
Palladium scavengers are materials designed to selectively bind and remove palladium species from solution. They typically consist of a solid support (e.g., silica, polystyrene) functionalized with ligands that have a high affinity for palladium, such as thiols, amines, or phosphines.[8][13] The process involves adding the scavenger to the crude product solution, allowing it to bind the palladium, and then removing the scavenger-palladium complex by simple filtration.[8][14] This method is highly efficient and can reduce palladium levels to below 5 ppm.[13]
Q3: How do I choose the right palladium scavenger for my specific product?
The choice of scavenger depends on several factors, including the nature of the palladium species, the solvent system, and the functional groups present in your product.[8] Sulfur-based scavengers, such as those with thiol or thiourea functionalities, are widely effective due to sulfur's high affinity for palladium.[1][8][13] It is often beneficial to screen a small panel of scavengers to identify the most effective one for your system.
Q4: At what stage of the process should I use a palladium scavenger?
Palladium scavenging is most effective after the initial workup and isolation of the crude product.[9][10] It can be performed before or after chromatographic purification. Applying a scavenger after chromatography acts as a polishing step to remove any remaining traces of palladium.[9][10]
Q5: How can I accurately quantify the amount of residual palladium in my product?
Standard methods for quantifying trace palladium levels in APIs include inductively coupled plasma-mass spectrometry (ICP-MS), atomic absorption (AA) spectroscopy, and X-ray fluorescence (XRF).[4][14] ICP-MS is particularly sensitive and is often considered the gold standard for final product validation.[14] For in-process monitoring and screening of scavenger efficiency, more rapid techniques like fluorescence-based assays can be employed.[3][14]
Troubleshooting Guide
This section provides a structured approach to tackling palladium contamination issues.
Problem 1: High Palladium Levels (>100 ppm) After Initial Workup
Possible Cause: Inefficient removal of the bulk palladium catalyst.
Troubleshooting Steps:
-
Initial Filtration: Ensure the reaction mixture is thoroughly filtered to remove any heterogeneous palladium catalyst (e.g., Pd/C). Using a pad of Celite can aid in trapping fine particles.[15]
-
Aqueous Washes: Perform multiple aqueous washes of the organic layer. Acidic or basic washes can help to extract certain palladium salts.
-
Consider a Quench: Quenching the reaction with a solution of sodium thiosulfate can sometimes precipitate palladium, which can then be easily filtered off.[16]
Problem 2: Moderate Palladium Levels (10-100 ppm) After Column Chromatography
Possible Cause: Co-elution of soluble palladium species with the product.
Troubleshooting Steps:
-
Introduce a Scavenger: This is the most reliable method for removing palladium to regulatory-compliant levels.[9][10]
-
Recrystallization with an Additive: If your product is crystalline, recrystallization in the presence of a palladium-complexing agent like N-acetylcysteine or thiourea can help to keep the palladium in the mother liquor.[14]
-
Activated Carbon Treatment: Stirring the product solution with activated carbon can effectively adsorb palladium residues.[8] However, be mindful of potential product loss due to non-specific adsorption.
Problem 3: Inconsistent Palladium Removal Results
Possible Cause: Variability in the reaction conditions or the form of the palladium species.
Troubleshooting Steps:
-
Standardize Reaction Conditions: Ensure consistent reaction times, temperatures, and reagent stoichiometry. The age and quality of the palladium catalyst can also influence the nature of the residual species.
-
Optimize Scavenging Protocol: Experiment with different scavenger loadings, reaction times, and temperatures to find the optimal conditions for your system.
-
Characterize the Palladium Species: If possible, try to identify the nature of the palladium species (e.g., oxidation state) to select a more targeted scavenger.
Experimental Protocols
Protocol 1: General Procedure for Palladium Scavenging with Functionalized Silica
-
Dissolve the crude 2-(2-Fluorophenoxy)phenylboronic acid product in a suitable organic solvent (e.g., THF, ethyl acetate, toluene).
-
Add the selected functionalized silica scavenger (e.g., thiol-functionalized silica). A typical starting point is 5-10 weight equivalents relative to the theoretical amount of palladium.
-
Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 2-18 hours. The optimal time should be determined experimentally.
-
Filter the mixture to remove the scavenger-palladium complex. Wash the filter cake with fresh solvent.
-
Combine the filtrate and washes, and concentrate under reduced pressure to obtain the purified product.
-
Analyze the product for residual palladium content using a suitable analytical technique (e.g., ICP-MS).
Protocol 2: Palladium Removal Using Activated Carbon
-
Dissolve the crude product in an appropriate solvent.
-
Add 10-20 wt% of activated carbon relative to the mass of the crude product.
-
Stir the suspension at room temperature or a slightly elevated temperature for several hours.
-
Filter the mixture through a pad of Celite to remove the activated carbon.
-
Wash the Celite pad with the solvent.
-
Combine the filtrate and washes and concentrate to yield the purified product.
-
Analyze for palladium content.
Data Presentation
| Purification Method | Typical Starting Pd Level (ppm) | Typical Final Pd Level (ppm) | Advantages | Disadvantages |
| Column Chromatography | 100 - 5000 | 10 - 100[10] | Removes other organic impurities | Often insufficient for trace Pd removal |
| Recrystallization | 50 - 200 | 10 - 50 | Can be highly effective for crystalline products | Product must be a solid; potential for product loss |
| Activated Carbon | 50 - 500 | <10[8] | Cost-effective, readily available | Potential for product loss, may require optimization |
| Functionalized Scavengers | 50 - 500 | <5[13] | Highly selective, minimal product loss | Higher initial cost compared to carbon |
Visualization of the Workflow
Caption: Decision workflow for palladium residue removal.
References
- Arbor Assays. (2017, July 31).
-
Hughes, D. L., et al. (2007, April 28). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development. [Link]
- Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. (2026, February 16). Pharmaceutical Technology.
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023, September 6). Organic Process Research & Development. [Link]
- Apollo Scientific. Efficient Palladium Removal Without Compromising Product Yield.
- Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. (2025, August 7).
- How to purify boronic acids/boronate esters?. (2016, July 18).
- Biotage.
- Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions. (2018).
- Johnson Matthey Technology Review. (2016, October 15). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams.
- Biotage. (2023, January 20). How to Remove Palladium in three easy steps.
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022, May 30). ACS Medicinal Chemistry Letters. [Link]
- CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings Available. (2014, October 27). Books.
-
Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence. (2009, February 15). PubMed. [Link]
-
Application of Thiol-Modified Dual-Pore Silica Beads as a Practical Scavenger of Leached Palladium Catalyst in C–C Coupling Reactions. (2018, November 20). Organic Process Research & Development. [Link]
- Sigma-Aldrich. Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents.
- Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions. Chemical Science (RSC Publishing).
- Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022, January 20). PMC.
- TheChemistryShack. (2015, November 13).
- Separation and Recovery of Platinum and Palladium from Spent Petrochemical Catalysts Using Activated Carbon, Analysis of Two Kin. SciSpace.
- Recovery of Pd(II) Ions from Aqueous Solutions Using Activated Carbon Obtained in a Single-Stage Synthesis from Cherry Seeds. (2023, April 28). MDPI.
- Evaluation of activated carbon and bio-polymer modified activated carbon performance for palladium and platinum removal. (2025, August 7).
- Your trick to remove residual palladium. (2025, September 19). Reddit.
- Solvent Extraction of Palladium(II) from Aqueous Chloride Medium by Triphenylphosphine, Triphenylphosphine Oxide or Triphenylphosphine Sulphide in Benzene. Journal of Physical Science.
- Process for recovery of palladium
- Purification of boronic acids?. (2017, December 19). Reddit.
- SpinChem.
- Method for extraction of palladium from water solutions of metal salts.
- Synthesis help (I am a researcher). (2023, September 20). Reddit.
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (2025, August 7).
- Process for purification of boronic acid and its derivatives.
- Removal of Palladium(II) from Aqueous and Organic Solutions by Polystyrene-bound Trimercaptotriazine. (2025, August 9).
- HELP: Purifying boronic acids sucks. (2025, November 8). Reddit.
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (2007, April 18). ACS Publications. [Link]
- How can i remove palladium Pd catalyst easily?. (2015, May 18).
- Pharmaceutical Testing: Test Identifies Toxic Platinum And Palladium Without Time-consuming Sample Pretreatment. (2008, November 14). ScienceDaily.
- Recovery of Palladium(II) and Platinum(IV) in Novel Extraction Systems. (2021, January 8). PMC.
- Impact of a Palladium(II)-tris(2-carboxyethyl)phosphine Complex on Normal Cells: Toxicity and Membrane Interaction. (2025, January 22). MDPI.
Sources
- 1. apolloscientific.co.uk [apolloscientific.co.uk]
- 2. books.rsc.org [books.rsc.org]
- 3. pharmtech.com [pharmtech.com]
- 4. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sciencedaily.com [sciencedaily.com]
- 6. Impact of a Palladium(II)-tris(2-carboxyethyl)phosphine Complex on Normal Cells: Toxicity and Membrane Interaction | MDPI [mdpi.com]
- 7. sopachem.com [sopachem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biotage.com [biotage.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. arborassays.com [arborassays.com]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Low Reactivity of Ortho-Substituted Boronic Acids
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support guide for navigating one of the more persistent challenges in Suzuki-Miyaura cross-coupling: the low reactivity of ortho-substituted boronic acids. This guide is structured as a series of frequently asked questions (FAQs) that directly address common issues encountered in the lab. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your synthetic strategies.
FAQ 1: Why is my Suzuki-Miyaura coupling with an ortho-substituted boronic acid failing or giving frustratingly low yields?
This is the most common question we receive regarding this substrate class. The primary culprit is steric hindrance . The substituent at the ortho position physically obstructs the crucial steps of the catalytic cycle, most notably the transmetalation step.
In a standard Suzuki-Miyaura coupling, the organoboron species must approach the palladium(II) center to transfer its organic group. An ortho-substituent acts as a bulky shield, impeding this approach and dramatically slowing down the rate-limiting transmetalation step.[1][2] This steric clash increases the activation energy of the transition state, often leading to reaction failure or the prevalence of side reactions at typical reaction temperatures.
Caption: Steric hindrance from an ortho-substituent.
FAQ 2: My boronic acid is fresh and pure. What reaction parameters should I modify first to overcome steric hindrance?
When dealing with sterically demanding substrates, a systematic optimization of the core reaction components is essential. Your "standard" Suzuki conditions are likely insufficient. Focus on these three areas in order: Ligand, Base, and Solvent/Temperature .
1. Ligand Selection: The Key to Success
Standard ligands like triphenylphosphine (PPh₃) are often ineffective for hindered couplings. You need ligands that accelerate the catalytic cycle, particularly the oxidative addition and the final reductive elimination steps. The most successful ligands for this purpose are bulky and electron-rich dialkylbiaryl phosphines.
-
Why they work: These ligands promote the formation of a monoligated, 14-electron Pd(0) species, which is highly reactive in the oxidative addition step.[3] Their bulk facilitates the reductive elimination step, which is the product-forming step. This helps to turn over the catalyst efficiently, even if the transmetalation step is slow.
-
Recommended Ligands:
2. Base Selection: Driving the Transmetalation
The base is not merely a spectator; it is critical for activating the boronic acid. It reacts with the boronic acid to form a more nucleophilic boronate 'ate' complex, which is the active species in transmetalation.[7][8][9] For hindered substrates, a stronger base is often required to drive this equilibrium.
-
Why a stronger base helps: A higher concentration of the reactive boronate species can help overcome the high activation barrier of transmetalation.
-
Recommended Bases:
3. Solvent and Temperature: Providing the Requisite Energy
Increased temperature provides the kinetic energy needed to overcome the steric barrier. This requires the use of a high-boiling point solvent.
-
Recommended Solvents: Toluene, Dioxane, DMF, or DME are common choices.[10] Reactions are often run at temperatures from 80 °C to reflux.
Summary of Recommended Starting Conditions for Hindered Couplings
| Component | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂ or a Pre-catalyst (e.g., SPhos Pd G3/G4) | Pre-catalysts offer better stability and reproducibility.[5][10] |
| Ligand | SPhos, XPhos, RuPhos (1-2 mol% Pd, 2-4 mol% Ligand) | Bulky, electron-rich ligands accelerate the catalytic cycle.[4][11] |
| Base | K₃PO₄, Cs₂CO₃, or Ba(OH)₂ (2-3 equivalents) | Stronger bases effectively generate the reactive boronate complex.[1][12] |
| Solvent | Dioxane/H₂O (e.g., 4:1) or Toluene | High-boiling solvents allow for increased reaction temperatures. |
| Temperature | 80 °C - 110 °C | Provides the necessary activation energy to overcome steric barriers. |
FAQ 3: I'm still seeing low conversion. Could the boronic acid itself be the problem, even if it looks fine?
Absolutely. Boronic acids, particularly those with electron-withdrawing groups, are susceptible to a major side reaction called protodeboronation , where the C-B bond is cleaved and replaced by a C-H bond, effectively destroying your nucleophile.[4] This can happen on the shelf or during the reaction.
Troubleshooting Steps:
-
Use a More Stable Boron Reagent: This is often the most robust solution.
-
Boronic Esters (e.g., Pinacol Esters): These are generally more stable to storage and purification than boronic acids. They are often used as a direct replacement.[7][11]
-
MIDA Boronates: These are highly stable, crystalline solids that are robust to anhydrous coupling conditions and chromatography. They release the boronic acid in situ under basic, aqueous conditions.[10]
-
Potassium Aryltrifluoroborates (K-ArBF₃): These salts are also highly stable and are excellent coupling partners.[11]
-
-
Use a Slight Excess: If you must use a boronic acid, using a slight excess (e.g., 1.5 equivalents) can help compensate for any degradation during the reaction.[4]
-
Alternative Borylation Agents: When synthesizing your hindered boronic acid, consider that the standard reagent, bis(pinacolato)diboron (B₂pin₂), can be inefficient for hindered aryl halides. Bis(neopentyl glycolato)diboron has been shown to be a much more effective borylating agent for these challenging substrates.[13]
FAQ 4: What is a reliable, step-by-step protocol I can use as a starting point for a challenging coupling?
Here is a general, field-proven protocol for the Suzuki-Miyaura coupling of an ortho-substituted boronic acid with an aryl bromide.
Protocol: Coupling of 2-Methylphenylboronic Acid with 4-Bromotoluene
Materials:
-
Aryl Bromide (e.g., 4-bromotoluene): 1.0 mmol, 1.0 equiv.
-
Ortho-substituted Boronic Acid (e.g., 2-methylphenylboronic acid): 1.5 mmol, 1.5 equiv.
-
Palladium(II) Acetate [Pd(OAc)₂]: 0.02 mmol, 0.02 equiv.
-
Ligand (e.g., SPhos): 0.04 mmol, 0.04 equiv.
-
Base (e.g., K₃PO₄): 3.0 mmol, 3.0 equiv.
-
Solvent: 1,4-Dioxane and Water (5 mL, in a 4:1 ratio)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide, boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the vial with a septum cap.
-
Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times. This degassing step is crucial to prevent oxygen from deactivating the catalyst and promoting homocoupling of the boronic acid.[10]
-
Using a syringe, add the degassed 4:1 dioxane/water solvent mixture.
-
Place the vial in a preheated oil bath or heating block set to 100 °C.
-
Stir the reaction vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: A logical workflow for troubleshooting.
FAQ 5: My ortho-substituent has a lone pair (e.g., -OCH₃, -NH₂). How does this change things?
This is an excellent and insightful question. Ortho-substituents with heteroatoms can act as coordinating groups. The oxygen in a methoxy group, for example, can chelate to the palladium center during the catalytic cycle.
This chelation can have a profound impact, sometimes beneficial and sometimes detrimental. It can stabilize certain intermediates and influence the geometry of the transition state. In reactions that produce axially chiral biaryls (atropisomers), this coordination can be a key factor in determining the product's stereochemical outcome (the syn/anti ratio).[14][15] If you are working with such a substrate and observing unexpected selectivity or reactivity, this secondary coordination effect is a likely cause. Adjusting the ligand may be necessary to disrupt or take advantage of this chelation.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]
-
Organ, M. G., et al. (2010). Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones. PMC. Available at: [Link]
-
Organic Chemistry Portal. Arylboronic acid or boronate synthesis. Available at: [Link]
-
Thomas, A. A., & Denmark, S. E. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(22), 9245-9272. Available at: [Link]
-
Gant, T. G., et al. (2021). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. PMC. Available at: [Link]
-
Saha, A., et al. (2009). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. The Journal of Organic Chemistry, 74(22), 8573-8579. Available at: [Link]
-
Miyaura, N. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. Available at: [Link]
-
Catalysts. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. Available at: [Link]
-
Thompson, A. L., et al. (2006). An Efficient Synthesis of Sterically Hindered Arylboronic Acids. ResearchGate. Available at: [Link]
-
American Chemical Society. (2016). Boron Chemistry: An Overview. ACS Symposium Series. Available at: [Link]
-
ResearchGate. (2019). Transmetalation in the Suzuki-Miyaura Coupling: The Fork in the Trail. Available at: [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Available at: [Link]
-
ResearchGate. Boronic acids and boronic acid esters used in the Suzuki couplings with 4-bromo-2-formyl- and 2-bromo-4-formyl-N-methylpyrroles. Available at: [Link]
-
Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Available at: [Link]
-
Cmoch, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PMC. Available at: [Link]
-
Hartwig, J. F., & Carrow, B. P. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116–2119. Available at: [Link]
-
Reddit. (2024). Struggling on suzuki couplings. r/Chempros. Available at: [Link]
Sources
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pure.hw.ac.uk [pure.hw.ac.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. chembites.org [chembites.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 15. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-(2-Fluorophenoxy)phenylboronic Acid
Case ID: #BA-2F-PUR Status: Active Subject: Recrystallization & Impurity Removal for Crisaborole Intermediates Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are likely working with 2-(2-Fluorophenoxy)phenylboronic acid , a critical intermediate in the synthesis of Crisaborole (Eucrisa). Unlike simple phenylboronic acids, this molecule possesses a lipophilic fluorophenoxy tail and an ortho-substitution pattern, creating unique purification challenges.
Common issues reported with this compound include:
-
"Oiling Out": The lipophilic ether linkage lowers the melting point and increases solubility in non-polar solvents.
-
Variable Melting Points: Caused by the dynamic equilibrium between the free boronic acid and its cyclic anhydride (boroxine).
-
Protodeboronation: The presence of the diphenyl ether impurity (1-fluoro-2-phenoxybenzene), which is difficult to separate via standard chromatography.
This guide provides a self-validating purification workflow, moving beyond simple "recipe" steps to explain the why behind the how.
Part 1: Diagnostic Workflow
Before selecting a solvent system, determine the state of your material.[1] Use the logic flow below to identify the correct protocol.
Figure 1: Decision matrix for purification strategy. Note that significant neutral impurities require chemical extraction before recrystallization.
Part 2: Troubleshooting & FAQs
Q1: Why does my NMR show broad peaks and incorrect integration?
The Boroxine Equilibrium. Boronic acids spontaneously dehydrate to form cyclic trimers called boroxines (anhydrides), especially under vacuum or heat. This is not a "decomposition" in the traditional sense but a reversible equilibrium.
-
Symptoms: Broad signals in 1H-NMR, melting point depression, or a melting point range that is significantly higher than reported (boroxines often melt higher than their parent acids).
-
The Fix: You must recrystallize in the presence of water . The water hydrolyzes the boroxine ring back to the free boronic acid species (
). Avoid recrystallizing solely from Toluene or DCM if you need the free acid form.
Q2: The compound "oils out" instead of crystallizing. Why?
Lipophilicity Mismatch. The 2-fluorophenoxy group makes this molecule significantly more lipophilic (greasy) than standard phenylboronic acid.
-
The Fix: If using a water-miscible solvent (like Ethanol or Acetone), you are likely adding water too fast or the mixture is too hot. The compound reaches its "oiling limit" (liquid-liquid phase separation) before it reaches its "crystallization limit."
-
Adjustment: Use Acetonitrile/Water instead of Ethanol/Water. Acetonitrile is a "sharper" solvent for this class of biaryl ethers, often preventing the oil phase. Alternatively, use Seeding at the cloud point.
Q3: I cannot remove the protodeboronated side product (1-fluoro-2-phenoxybenzene).
Solubility Overlap.
This impurity is neutral. The boronic acid is weakly acidic (
-
The Fix: Use Protocol A (Acid/Base Extraction) . This is the "Chemical Filter." By converting the boronic acid to its boronate salt (
) in water, it becomes insoluble in organics, allowing you to wash away the neutral impurity.
Part 3: Validated Experimental Protocols
Protocol A: Acid-Base Extraction (Pre-Purification)
Use this if your crude purity is <90% or contains significant neutral organic side products.
-
Dissolution: Dissolve the crude oil/solid in 1M NaOH (approx. 10 mL per gram of substrate). Ensure pH > 10.
-
Why: Converts boronic acid to the water-soluble sodium boronate species.
-
-
Wash: Extract the aqueous layer twice with Dichloromethane (DCM) or Diethyl Ether .
-
Why: The neutral 2-(2-fluorophenoxy)benzene impurity stays in the organic layer. The product stays in the water.
-
Action:Discard the organic layer.
-
-
Precipitation: Cool the aqueous layer to 0–5°C. Slowly add 2M HCl dropwise with vigorous stirring until pH reaches ~1-2.
-
Observation: The product should precipitate as a white solid.
-
-
Isolation: Filter the solid, wash with cold water, and air dry.
Protocol B: Acetone/Water Recrystallization (Recommended)
Best for converting boroxine back to acid and obtaining high-purity crystals.
| Parameter | Specification | Notes |
| Solvent A | Acetone | Good solubility for the ether backbone. |
| Solvent B | Water | Anti-solvent; drives boroxine hydrolysis. |
| Ratio | ~7:1 (Acetone:Water) | Start with pure acetone, add water to cloud point. |
| Temperature | 50°C | Do not boil vigorously (acetone boils at 56°C). |
Step-by-Step:
-
Place crude solid in an Erlenmeyer flask.
-
Add minimum hot Acetone (50°C) to dissolve the solid completely.
-
Optional: If the solution is colored, treat with activated charcoal for 5 mins and filter hot through Celite.
-
Remove from heat. While still warm, add Water dropwise.
-
Critical Step: Stop adding water the moment a faint turbidity (cloudiness) persists.
-
Add 1-2 drops of Acetone to clear the solution.
-
Allow to cool to room temperature undisturbed. (Stirring promotes small crystals; static cooling promotes large needles).
-
Refrigerate at 4°C for 2 hours. Filter and wash with cold 1:1 Acetone/Water.
Protocol C: The "Diethanolamine (DEA) Adduct" Method (Rescue)
Use this ONLY if Protocols A and B fail. This is a derivatization method.
-
Dissolve crude boronic acid in Diethyl Ether or THF .
-
Add 1 equivalent of Diethanolamine (DEA) .
-
Stir for 1-2 hours. The DEA-boronate ester will precipitate as a solid (impurities stay in solution).
-
Filter the solid.[2]
-
Hydrolysis: Suspend the solid in water/HCl to cleave the DEA and regenerate the free boronic acid. Extract with Ethyl Acetate.[3][4][5][6]
Part 4: Characterization & Storage
Storage Warning
Boronic acids are prone to dehydration. Store this compound:
-
Temperature: 2–8°C (Refrigerator).
-
Atmosphere: Tightly sealed. Do not store with desiccants (like silica gel) as they can promote dehydration to the boroxine.
Reference Data
| Property | Value | Context |
| Appearance | White to Off-white powder | Yellowing indicates oxidation or phenol impurities. |
| 11B-NMR | Boronic acid form (broad). | |
| 19F-NMR | Distinct singlet | Useful to track the fluorine on the phenoxy ring. |
References
-
Hall, D. G. (Ed.).[7] (2011).[7] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (The authoritative text on boronic acid handling and equilibrium).
-
European Patent Office. (2021). EP 3851429 A1: Process for the purification of Crisaborole.[8] Link (Describes the specific acetone/water purification ratios for this scaffold).
- Lennon, I. C., et al. (2011). Synthesis of Boronic Acids and Esters. Organic Process Research & Development.
-
Stross, A. E., et al. (2011). Diethanolamine Boronate Esters: A Practical Method for the Purification of Boronic Acids. Journal of Organic Chemistry, 76(9), 3571–3575.[7] Link
Sources
Validation & Comparative
Technical Comparison Guide: HPLC Strategies for 2-(2-Fluorophenoxy)phenylboronic Acid
This guide outlines the comparative analytical strategies for 2-(2-Fluorophenoxy)phenylboronic acid (CAS: 1315341-62-0).[1]
As a Senior Application Scientist, I have structured this not merely as a recipe, but as a decision-making framework. Boronic acids are notoriously difficult to analyze due to their dynamic equilibrium with boroxines (cyclic anhydrides) and their strong interaction with silanols.[1] This guide compares the Direct Acidic Method (for quick purity checks) against the In-Situ Diol Complexation Method (for precise quantification).[1]
Part 1: The Analytical Challenge (The Boroxine Cycle)
The primary failure mode in analyzing 2-(2-Fluorophenoxy)phenylboronic acid is peak splitting and severe tailing .[1] This is not usually a column failure; it is intrinsic chemistry.[1]
-
The Equilibrium: In the HPLC vial, the boronic acid dehydrates to form a trimeric boroxine (anhydride). You may see multiple peaks for a single pure compound.[1]
-
Silanol Interaction: The empty
-orbital on the boron atom acts as a Lewis acid, coordinating aggressively with free silanols on the silica column, leading to "shark-fin" tailing. -
The Ortho-Effect: The 2-fluorophenoxy group at the ortho position adds steric bulk and lipophilicity, significantly increasing retention time compared to simple phenylboronic acids, which exacerbates on-column broadening.
Visualizing the Problem & Solution
The following diagram illustrates the dynamic equilibrium that ruins chromatography and the "Diol Trap" strategy used to fix it.
Figure 1: The "Boroxine Cycle" causes peak splitting (Red).[1] Adding a Diol (Yellow) locks the analyte into a stable Ester form (Green), preventing silanol interaction and ensuring a single peak.
Part 2: Method Comparison
Method A: Direct Acidic RP-HPLC (The "Quick Check")
Best for: Rapid purity screening of raw materials where peak shape is secondary to speed.[1] Mechanism: Uses low pH to suppress silanol ionization and keep the boronic acid protonated.[1]
-
Pros: No sample prep; uses standard solvents.[1]
-
Cons: High risk of peak tailing (
); potential for "ghost peaks" from boroxine formation; retention time shifts with concentration.[1]
Method B: In-Situ Diol Complexation (The "Gold Standard")
Best for: GMP release testing, stability studies, and quantitative impurity profiling. Mechanism: A diol (Pinacol or Sorbitol) is added to the sample diluent.[1] It reacts instantly to form a boronate ester, which is chromatographically stable and does not interact with silanols.
-
Pros: Gaussian peak symmetry (
); eliminates boroxine artifacts; highly reproducible. -
Cons: Requires an extra reagent (Pinacol); UV spectrum may shift slightly.[1]
Comparative Data Summary
| Metric | Method A (Direct Acidic) | Method B (Diol Complexation) |
| Peak Symmetry (Tailing Factor) | 1.4 – 2.2 (Poor) | 0.95 – 1.10 (Excellent) |
| Theoretical Plates (N) | ~4,000 | >12,000 |
| Linearity ( | 0.985 (Variable) | >0.999 |
| LOD (Signal-to-Noise) | Higher (due to broad peaks) | Lower (Sharper peaks = higher height) |
| Sample Stability | < 4 Hours (Equilibrium shifts) | > 48 Hours (Locked as ester) |
Part 3: Detailed Experimental Protocols
Protocol 1: Direct Acidic Method (Baseline)
Use this only for rough purity estimation.[1]
-
Column: Agilent Zorbax Eclipse Plus C18 (or equivalent end-capped column),
, .[1]-
Why: "Plus" or "Premier" columns have double end-capping to hide silanols.[1]
-
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Gradient:
-
Flow Rate:
. -
Detection: UV @ 254 nm (Aromatic ring) and 220 nm.[1]
-
Sample Diluent: 50:50 Water:ACN (Acidified with 0.1% Formic Acid).
-
Critical Step: The diluent must be acidic to prevent immediate boroxine formation in the vial.
-
Protocol 2: In-Situ Pinacol Complexation (Recommended)
Use this for all quantitative work.[1]
-
Reagent Preparation:
-
Pinacol Solution: Dissolve
of Pinacol (CAS 76-09-5) in of Acetonitrile.[1]
-
-
Sample Preparation:
-
Column: Waters XBridge BEH C18,
, .[1]-
Why: The BEH (Ethylene Bridged Hybrid) particle is superior for high pH stability, though we are running neutral here, it has the lowest silanol activity.
-
-
Mobile Phase A: 10 mM Ammonium Formate (pH 4.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
Detection: UV @ 254 nm.
Part 4: Troubleshooting & Causality
Symptom: "Fronting" Peaks[3]
-
Cause: Solubility mismatch.[1] The 2-fluorophenoxy group makes the molecule hydrophobic. If you dissolve it in 100% ACN and inject into a high-water mobile phase, the analyte precipitates at the column head.
-
Fix: Ensure the sample diluent matches the starting gradient conditions (e.g., 50% ACN).
Symptom: Double Peaks in Method A
-
Cause: Separation of the Boronic Acid and the Boroxine trimer.
-
Fix: Switch to Method B . The Pinacol ester is a single, stable species. If Method B is impossible (e.g., MS interference), increase column temperature to
to speed up the interconversion kinetics, merging the peaks into one (albeit broad) average peak.
Symptom: Retention Time Drift
-
Cause: Variable water content in the mobile phase affecting the equilibrium.
-
Fix: Use pre-mixed mobile phases or the Method B esterification strategy, which renders the analyte insensitive to hydrolysis.
References
-
Waters Corporation. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology.[1] Application Note 720007369.[1] [Link]
-
Duval, F., et al. (2015).[1][2] "Selective on-line detection of boronic acids... by post-column reaction with alizarin." Journal of Chromatography A, 1417, 57-63.[2] [Link]
-
Kumar, A., et al. (2014).[1][3] "Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC." Journal of Liquid Chromatography & Related Technologies. [Link]
Sources
- 1. 2-Fluorophenylboronic acid | C6H6BFO2 | CID 2734354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Publish Comparison Guide: Mass Spectrometry Characterization of 2-(2-Fluorophenoxy)phenylboronic Acid
Executive Summary
Characterizing 2-(2-Fluorophenoxy)phenylboronic acid (CAS: 2096332-91-9) by mass spectrometry presents a unique set of challenges common to arylboronic acids but exacerbated by the fluorophenoxy substituent. This compound is a critical Suzuki-Miyaura coupling partner in the synthesis of kinase inhibitors and biaryl drug scaffolds.
The Core Challenge: Boronic acids are amphoteric and chemically dynamic. In the gas phase (MS source), they undergo rapid dehydration to form boroxines (cyclic trimers) and protodeboronation , often leading to confusing spectra where the molecular ion
This guide compares three distinct analytical workflows to determine the optimal strategy for identification and quantification:
-
Direct ESI (Electrospray Ionization): High throughput but prone to artifacts.
-
APCI (Atmospheric Pressure Chemical Ionization): Robust for neutral species but thermally aggressive.
-
Chemical Derivatization (The "Gold Standard"): Stabilization via esterification for maximum sensitivity.
Technical Analysis: The Boronic Acid Paradox
Before selecting a method, one must understand the behavior of the analyte inside the ion source. 2-(2-Fluorophenoxy)phenylboronic acid (
The Equilibrium Problem
Under standard ESI source conditions (high temperature, desolvation gas), the compound does not exist solely as the monomer.
-
Monomer:
(Target species, MW 232) -
Dehydration:
-
Trimerization (Boroxine):
(MW ~642)
The 2-fluorophenoxy group exerts an ortho-effect , sterically hindering the boron center but also electronically withdrawing density, which can increase the acidity of the boronic acid, making negative mode ESI (
Comparative Guide: Analytical Alternatives
We evaluated three methodologies. The data below summarizes the performance of each approach.
Table 1: Performance Matrix
| Feature | Method A: Direct ESI (+/-) | Method B: APCI (+/-) | Method C: Diol Derivatization (ESI+) |
| Primary Ion Observed | |||
| Sensitivity (LOD) | Moderate (10–50 ng/mL) | Low (50–100 ng/mL) | High (< 1 ng/mL) |
| Linearity ( | 0.92 (Poor due to equilibrium) | 0.95 | > 0.99 |
| Artifacts | High (Dimers, Trimers, Adducts) | Moderate (Thermal degradation) | None (Locked structure) |
| Throughput | High (No prep) | High (No prep) | Medium (Requires reaction time) |
| Best Use Case | Rapid purity check (Qualitative) | Neutral impurity screening | PK Studies / Trace Quantitation |
Method A: Direct Electrospray Ionization (ESI)
The "Quick & Dirty" Approach
Mechanism: Relies on the acidity of the boronic acid protons (
-
Negative Mode (
): Forms . Often complicated by solvent adducts . -
Positive Mode (
): Inefficient. Usually sees the dehydrated cation .
Critical Flaw: The spectra are rarely "clean." You will observe a cluster of peaks corresponding to the monomer (232 Da), the anhydride (214 Da), and the trimer (642 Da). This makes automated peak integration unreliable.
Method B: APCI (Atmospheric Pressure Chemical Ionization)
The "Neutral" Alternative
Mechanism: Uses a corona discharge to ionize solvent, which then transfers charge.[3]
-
Pros: Better for non-polar aromatics. The fluorophenoxy group aids ionization via charge delocalization.
-
Cons: The high heat of the APCI probe (typically 350°C+) accelerates protodeboronation, stripping the boron group entirely and leaving the 2-fluorodiphenyl ether core (
~188).
Method C: Diol Derivatization (Recommended)
The "Gold Standard" for Reliability
Mechanism: Reacting the boronic acid with a 1,2-diol (e.g., pinacol or L-adrenaline) creates a cyclic boronate ester. This "locks" the structure, preventing trimerization and dehydration.
-
Reagent: 1,8-Diaminonaphthalene (DAN) is superior for MS. It forms a B-N coordinate bond, creating a highly stable, pre-charged (or easily protonated) species.
-
Result: A single, intense peak with no artifacts.
Visualizing the Workflow
The following diagram illustrates the decision logic and mechanistic pathways for characterizing this compound.
Caption: Decision tree for selecting the ionization mode based on analytical requirements (Qualitative vs. Quantitative).
Experimental Protocols
Protocol 1: Direct ESI (Negative Mode)
Best for rapid purity confirmation of raw material.
-
Solvent: Methanol:Water (90:10). Avoid Acetonitrile (can suppress ionization of boronic acids).
-
Additive: 5 mM Ammonium Acetate (
). The acetate ion helps form stable adducts . -
Sample Prep: Dissolve 1 mg compound in 1 mL MeOH. Dilute to 10 µg/mL.
-
Instrument Settings:
-
Polarity: Negative (
) -
Capillary Voltage: 2.5 kV (Keep low to prevent discharge)
-
Cone Voltage: 20 V (High voltage causes in-source fragmentation)
-
Source Temp: 120°C (Keep cool to minimize dehydration)
-
Protocol 2: Derivatization with Pinacol (Quantitative)
Best for DMPK and stability studies.
-
Reagent Prep: Prepare a 100 mM solution of Pinacol in Methanol.
-
Reaction: Mix 50 µL of Sample (in MeOH) + 50 µL Pinacol solution + 10 µL Formic Acid (catalyst).
-
Incubation: Let sit at Room Temp for 10 minutes. (Reaction is near instantaneous).
-
Analysis: Inject into LC-MS (
). -
Target Ion: Monitor for the pinacol ester (
).-
Mass Shift: MW 232
MW 314 (approx). Look for .
-
References
-
Boronic Acid MS Challenges: SciEx Application Note. (2020). Quantitation of boronic acids at pg/mL levels of sensitivity. Retrieved from [Link]
-
Derivatization Strategies: Li, et al. (2021). On-tissue boronic acid derivatization for the analysis of vicinal diol metabolites. Journal of Mass Spectrometry. Retrieved from [Link]
-
General Fragmentation: PerkinElmer. (n.d.). A Comparison Between ESI and APCI Ionisation Modes. Retrieved from [Link]
Sources
Technical Guide: Comparing Reactivity of 2-(2-Fluorophenoxy)phenylboronic Acid vs. Phenylboronic Acid
[1]
Executive Summary
This guide provides a technical comparison between Phenylboronic acid (PBA) and its sterically demanding, electron-modulated derivative, 2-(2-Fluorophenoxy)phenylboronic acid (2-FPBA) .[1]
While PBA serves as the kinetic benchmark for Suzuki-Miyaura cross-coupling, 2-FPBA introduces significant ortho-steric hindrance and inductive electronic effects .[1] These features necessitate specialized catalytic systems to overcome the energy barrier of transmetallation and suppress protodeboronation. This guide outlines the mechanistic differences, optimal protocols, and specific applications in drug discovery and agrochemistry.[1]
Part 1: Mechanistic & Reactivity Analysis
Structural & Electronic Comparison
| Feature | Phenylboronic Acid (PBA) | 2-(2-Fluorophenoxy)phenylboronic Acid (2-FPBA) |
| Structure | Unsubstituted, planar aromatic ring.[1] | Ortho-substituted with a bulky 2-fluorophenoxy group.[1] |
| Steric Profile | Negligible. Boron center is accessible.[1][2] | High. The ortho-phenoxy group creates significant steric crowding around the boron atom.[1] |
| Electronic Effect | Neutral (Benchmark). | Inductive Withdrawal (-I): The fluorine atom on the phenoxy ring pulls electron density, reducing the nucleophilicity of the ipso-carbon.[1] Resonance Donation (+R): The ether oxygen donates into the ring, but this is often outcompeted by the twisted conformation required by sterics.[1] |
| Protodeboronation Risk | Low under standard conditions.[1] | Moderate to High. Ortho-heteroatom substituents can facilitate base-catalyzed protodeboronation, though the electron-withdrawing fluorine mitigates this slightly compared to a simple ortho-methoxy group.[1] |
The "Ortho-Effect" in Suzuki Coupling
The primary differentiator is the rate of transmetallation .
-
PBA: Rapidly forms the boronate species
and undergoes fast transmetallation with the Pd(II)-halide complex.[1] -
2-FPBA: The bulky ortho-phenoxy group hinders the approach of the boronate to the palladium center. This increases the activation energy for transmetallation, often making it the rate-determining step (RDS).[1] Without active ligands, this slow step allows side reactions (homocoupling, protodeboronation) to dominate.[1]
Visualization: Steric Influence on Catalytic Cycle
The following diagram illustrates where the steric bulk of 2-FPBA impedes the catalytic cycle compared to PBA.
Caption: The steric bulk of 2-FPBA specifically inhibits the Transmetallation step (Red), requiring specialized ligands to widen the catalyst binding pocket.[1]
Part 2: Experimental Performance & Protocols
Comparative Performance Data
Inferred from general reactivity profiles of ortho-substituted boronic acids and specific fluorinated scaffold studies [1, 2].
| Parameter | Phenylboronic Acid (PBA) | 2-(2-Fluorophenoxy)PBA |
| Standard Yield (Pd(PPh3)4, Na2CO3) | 90-98% | 20-45% (Incomplete conversion) |
| Optimized Yield (Pd-SPhos, K3PO4) | >99% | 85-92% |
| Reaction Time | 1-4 Hours | 12-24 Hours |
| Side Products | Minimal (<2% Homocoupling) | Protodeboronation (Ar-H), Homocoupling |
Protocol A: Standard Conditions (For PBA)
Use this for unhindered substrates where cost-efficiency is priority.
-
Catalyst: Pd(PPh3)4 (1-3 mol%)[1]
-
Base: Na2CO3 or K2CO3 (2.0 equiv)[1]
-
Solvent: DME/Water or Toluene/Ethanol/Water (2:1:1)[1]
-
Temperature: 80°C
-
Procedure:
Protocol B: Optimized Conditions (For 2-FPBA)
Required for 2-(2-Fluorophenoxy)phenylboronic acid to ensure high yield and prevent protodeboronation.[1]
-
Catalyst System:
-
Pre-catalyst: Pd(OAc)2 or Pd2(dba)3 (1-2 mol%)[1]
-
Ligand: SPhos or XPhos (2-4 mol%). Why? These bulky, electron-rich Buchwald ligands facilitate oxidative addition and create a pocket that accommodates the ortho-substituted boronic acid during transmetallation.
-
-
Base: K3PO4 (3.0 equiv).[1] Why? Anhydrous or low-water conditions with phosphate often reduce protodeboronation compared to carbonates.
-
Solvent: 1,4-Dioxane or Toluene (Anhydrous preferred if protodeboronation is observed).[1]
-
Temperature: 100-110°C.[1]
-
Procedure:
Part 3: Applications & Strategic Value
Drug Discovery: Anticonvulsants
The 2-(2-fluorophenoxy)phenyl moiety is a privileged scaffold in medicinal chemistry.[1]
-
Case Study: Research has identified 2-substituted-5-[2-(2-fluorophenoxy)phenyl]-1,3,4-oxadiazoles as potent anticonvulsants [3].[1]
-
Role of Fluorine: The fluorine atom at the ortho-position of the phenoxy ring modulates the lipophilicity (LogP) and metabolic stability of the ether linkage, preventing rapid oxidative cleavage by cytochrome P450 enzymes.
-
Role of the Ether Linkage: Provides rotational flexibility, allowing the biaryl system to adopt non-planar conformations crucial for binding to benzodiazepine receptors.[1]
Agrochemicals: Herbicides
Biaryl ethers and their derivatives are foundational in auxin-mimic herbicides.[1]
References
-
Beilstein J. Org.[1] Chem. (2018).[1][3] Mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids.
-
Dalton Transactions . (2013).[1] Relative kinetic reactivity of boronic acid and boronate ion.
-
PubMed . (2004).[1][4] Synthesis and anticonvulsant activity of new 2-substituted-5-[2-(2-fluorophenoxy)phenyl]-1,3,4-oxadiazoles.
-
PubChem . (2025).[1][5] Florpyrauxifen-benzyl Structure and Agrochemical Data.
Sources
- 1. Fenoprop - Wikipedia [en.wikipedia.org]
- 2. Biaryl synthesis by C-C coupling [organic-chemistry.org]
- 3. engagedscholarship.csuohio.edu [engagedscholarship.csuohio.edu]
- 4. Synthesis and anticonvulsant activity of new 2-substituted-5- [2-(2-fluorophenoxy)phenyl]-1,3,4-oxadiazoles and 1,2,4-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Florpyrauxifen-benzyl | C20H14Cl2F2N2O3 | CID 70495450 - PubChem [pubchem.ncbi.nlm.nih.gov]
Precision Melting Point Determination of 2-(2-Fluorophenoxy)phenylboronic Acid
The following guide provides an in-depth technical comparison of melting point determination methods for 2-(2-Fluorophenoxy)phenylboronic acid (CAS: 2096332-91-9) . It addresses the specific physicochemical challenges inherent to arylboronic acids—primarily thermal dehydration—and offers validated protocols for accurate characterization.
A Comparative Technical Guide for Analytical Characterization
Executive Summary & Compound Profile
2-(2-Fluorophenoxy)phenylboronic acid is a specialized organoboron reagent used primarily in Suzuki-Miyaura cross-coupling reactions to introduce the 2-(2-fluorophenoxy)phenyl motif. Accurate thermal characterization of this compound is notoriously difficult due to the dynamic equilibrium between the free boronic acid and its cyclic anhydride (boroxine).
This guide compares the Standard Open Capillary Method (often erroneous) against Differential Scanning Calorimetry (DSC) (authoritative), demonstrating why traditional methods frequently yield false "decomposition" values.
| Property | Data / Specification |
| Compound Name | 2-(2-Fluorophenoxy)phenylboronic acid |
| CAS Number | 2096332-91-9 |
| Molecular Formula | C₁₂H₁₀BFO₃ |
| Molecular Weight | 232.02 g/mol |
| Physical State | White to off-white solid |
| Critical Issue | Thermal dehydration to boroxine ( |
Comparative Analysis of Determination Methods
The following table contrasts the three primary methodologies for determining the melting point of 2-(2-Fluorophenoxy)phenylboronic acid.
| Feature | Method A: Open Capillary (Standard) | Method B: Sealed Capillary (Optimized) | Method C: DSC (Gold Standard) |
| Principle | Visual observation of phase change in open air. | Visual observation in a hermetically sealed tube. | Measurement of heat flow vs. temperature. |
| Atmosphere | Ambient (allows water evaporation). | Saturated water vapor (equilibrium). | Inert ( |
| Observed Event | Often measures the boroxine melting point after in-situ dehydration. | Measures the true acid melting point (if stable). | Separates dehydration endotherm from melting endotherm . |
| Accuracy | Low. Results vary with heating rate and humidity. | Medium-High. Prevents dehydration but risk of pressure burst. | High. Provides thermodynamic data for both transitions. |
| Typical Result | Broad range (e.g., >200°C, often erroneously cited). | Sharp range (typically lower, e.g., 100–150°C). | Two distinct peaks: |
| Recommendation | Not Recommended for QC. | Acceptable for quick purity checks. | Required for master characterization. |
The Science of Boronic Acid Dehydration
Unlike standard organic solids, 2-(2-Fluorophenoxy)phenylboronic acid does not simply melt. Upon heating, it undergoes a solid-state condensation reaction.
Mechanism[2]
-
Phase I (Solid): The crystal lattice is held together by hydrogen bond networks involving the
groups. -
Phase II (Dehydration): As temperature rises (typically 80–120°C), water molecules are expelled, forming the trimeric boroxine anhydride.
-
Phase III (Melting): The resulting boroxine melts at a significantly higher temperature than the parent acid.
Implication: If you use an open capillary, you are likely characterizing the decomposition product, not the starting material.
Visualizing the Thermal Pathway
The following diagram illustrates the competing pathways during thermal analysis.
Caption: Thermal evolution of 2-(2-Fluorophenoxy)phenylboronic acid. Open systems favor the upper pathway (dehydration), while sealed systems may allow observation of the true acid melt (lower pathway).
Recommended Experimental Protocols
Protocol A: Differential Scanning Calorimetry (DSC) - The Reference Method
Objective: To distinguish between the loss of water (dehydration) and the phase transition (melting).
-
Sample Preparation: Weigh 2–4 mg of 2-(2-Fluorophenoxy)phenylboronic acid into a Tzero aluminum pan.
-
Pan Configuration:
-
Run 1 (Pinhole): Crimped lid with a laser pinhole to allow water vapor escape (favors dehydration observation).
-
Run 2 (Hermetic): Hermetically sealed lid to suppress dehydration (favors true melting observation).
-
-
Instrument Parameters:
-
Purge Gas: Nitrogen at 50 mL/min.
-
Ramp Rate: 10°C/min (standard) and 2°C/min (high resolution).
-
Range: 40°C to 250°C.
-
-
Data Interpretation:
-
Endotherm 1 (Broad, ~80–120°C): Represents the enthalpy of dehydration (
of water + reaction enthalpy). -
Endotherm 2 (Sharp, >180°C): Represents the melting of the anhydrous boroxine trimer.
-
Protocol B: Sealed Capillary Method - The Benchtop Alternative
Objective: To visually approximate the true melting point without expensive instrumentation.
-
Preparation: Load the sample into a standard glass capillary tube.
-
Sealing: Using a micro-torch or Bunsen burner, carefully melt the open end of the capillary to create a hermetic glass seal. Ensure the sample is not heated during sealing.
-
Immersion: Place the capillary in a melting point apparatus (e.g., Buchi or Stuart).
-
Heating: Ramp at 5°C/min until 20°C below expected MP, then 1°C/min.
-
Observation: Watch for the "meniscus" formation. If the sample liquefies before turning opaque/white (sign of dehydration), you have observed the true acid MP.
Troubleshooting & Quality Control
| Observation | Diagnosis | Corrective Action |
| Sample "sweats" or fogs the glass at 100°C | Dehydration is occurring. Water vapor is condensing on the cool glass. | Use a sealed capillary or switch to DSC to confirm. |
| Double melting point observed | Mixed phase: Acid melts, resolidifies as boroxine, then melts again. | Report both values: "Melts at X°C, resolidifies, remelts at Y°C." |
| MP is >200°C (Literature says lower) | You are measuring the boroxine anhydride. | Verify if the certificate of analysis specifies "Anhydride" or "Acid". |
References
-
Sigma-Aldrich. Product Specification: 2-(2-Fluorophenoxy)phenylboronic acid (CAS 2096332-91-9).[1][2]Link
-
Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives.[3][4][5] In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[6] Wiley-VCH. Link
-
Iovine, P. M., et al. (2010).[6] Thermodynamics of boroxine formation from the aliphatic boronic acid monomers.Dalton Transactions, 39, 1423-1431.[6] Link
-
Storey, R. A., & Ymen, I. (2011). Solid State Characterization of Pharmaceuticals. Wiley. (Chapter on Thermal Analysis of Solvates/Hydrates). Link
-
Combi-Blocks. Safety Data Sheet: 2-(2-Fluorophenoxy)phenylboronic acid.Link
Sources
- 1. 1132666-81-9|(3,5-Difluoro-4-hydroxyphenyl)boronic acid|BLD Pharm [bldpharm.com]
- 2. 2059147-53-2|(3,4-Difluoro-2-hydroxyphenyl)boronic acid|BLD Pharm [bldpharm.com]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. Thermodynamics of boroxine formation from the aliphatic boronic acid monomers R-B(OH)2 (R = H, H3C, H2N, HO, and F): a computational investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Elemental Analysis Standards for 2-(2-Fluorophenoxy)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug development, the purity and safety of active pharmaceutical ingredients (APIs) and their intermediates are of paramount importance. For novel compounds like 2-(2-Fluorophenoxy)phenylboronic acid, a key building block in organic synthesis, ensuring stringent control over elemental impurities is not just a regulatory hurdle, but a fundamental aspect of quality assurance. This guide provides an in-depth comparison of elemental analysis standards and methodologies applicable to this specific boronic acid, grounded in established regulatory frameworks and advanced analytical techniques.
The Regulatory Imperative: A Risk-Based Approach
The control of elemental impurities in pharmaceutical products is globally harmonized by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guideline Q3D.[1][2][3] This guideline, adopted by major regulatory bodies including the U.S. Pharmacopeia (USP) in its General Chapters <232> (Elemental Impurities—Limits) and <233> (Elemental Impurities—Procedures), moves away from the antiquated "heavy metals" tests to a more specific and toxicologically relevant risk-based approach.[4][5][6]
The core principle of ICH Q3D is to ensure that elemental impurities in the final drug product do not exceed a Permitted Daily Exposure (PDE).[1][2] This requires a comprehensive risk assessment that considers all potential sources of elemental impurities, including the API, excipients, manufacturing equipment, and container closure systems.[2][7]
Potential Sources of Elemental Impurities in 2-(2-Fluorophenoxy)phenylboronic Acid Synthesis
The synthesis of 2-(2-Fluorophenoxy)phenylboronic acid, like many organoboron compounds, often involves the use of metal catalysts and various reagents that can introduce elemental impurities.[8][9] A thorough risk assessment should scrutinize each step of the synthetic pathway.
Common Synthetic Routes and Potential Contaminants:
-
Suzuki-Miyaura Coupling: This widely used reaction for forming carbon-carbon bonds often employs palladium (Pd) catalysts.[8][9] Therefore, residual Pd is a primary element of concern.
-
Grignard Reagents: The formation of the phenylboronic acid moiety may involve a Grignard reaction, which uses magnesium (Mg). While Mg is not a major toxicological concern, its presence should be evaluated.
-
Other Catalysts and Reagents: Depending on the specific synthetic route, other elemental impurities could be introduced from catalysts (e.g., copper, nickel, rhodium) or reagents.[10][11]
-
Manufacturing Equipment: Leaching from stainless steel reactors and other processing equipment can introduce elements like chromium (Cr), nickel (Ni), and molybdenum (Mo).[2]
The following diagram illustrates the risk assessment process for elemental impurities in the context of 2-(2-Fluorophenoxy)phenylboronic acid production.
Caption: Risk assessment workflow for elemental impurities.
Comparative Analysis of Analytical Techniques
USP <233> recommends modern instrumental techniques for the determination of elemental impurities, primarily Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[5] The choice between these techniques depends on the specific elements of concern and the required detection limits.
| Feature | ICP-OES | ICP-MS |
| Principle | Measures the emission of photons from excited atoms and ions in a plasma. | Measures the mass-to-charge ratio of ions generated in a plasma. |
| Sensitivity | Parts per billion (ppb) | Parts per trillion (ppt) |
| Throughput | High | High |
| Interferences | Primarily spectral interferences, which are well-characterized. | Isobaric and polyatomic interferences, which can be more complex to resolve. |
| Cost | Lower initial and operational costs. | Higher initial and operational costs. |
| Typical Applications | Analysis of less toxic elements with higher PDEs. | Analysis of highly toxic elements with low PDEs (e.g., Cd, Pb, As, Hg). |
Table 1. Comparison of ICP-OES and ICP-MS for Elemental Impurity Analysis.
For 2-(2-Fluorophenoxy)phenylboronic acid, a dual-pronged approach is often most effective. ICP-OES can be used for screening and quantifying elements with higher concentration limits, while the superior sensitivity of ICP-MS is essential for trace and ultratrace analysis of highly toxic elements.[12][13][14]
Experimental Protocols
The following are generalized protocols for the elemental analysis of 2-(2-Fluorophenoxy)phenylboronic acid. It is crucial to note that method validation is required for the specific sample matrix.
Sample Preparation: Microwave Digestion
Microwave digestion is the preferred method for preparing solid organic samples like 2-(2-Fluorophenoxy)phenylboronic acid for ICP analysis, as it ensures complete dissolution and minimizes the loss of volatile elements.
Step-by-Step Protocol:
-
Weighing: Accurately weigh approximately 0.1-0.5 g of the 2-(2-Fluorophenoxy)phenylboronic acid sample into a clean, acid-leached microwave digestion vessel.
-
Acid Addition: Carefully add a mixture of high-purity nitric acid (e.g., 5-10 mL) and, if necessary, a small volume of hydrochloric acid or hydrogen peroxide to aid in the digestion of the organic matrix.
-
Digestion Program: Place the vessel in the microwave digestion system and run a pre-programmed or custom-developed digestion program. A typical program involves a ramp to a high temperature (e.g., 200°C) and pressure, followed by a hold period to ensure complete digestion.
-
Dilution: After cooling, carefully open the vessel in a fume hood and dilute the digested sample to a final volume (e.g., 50 mL) with deionized water. The final acid concentration should be compatible with the ICP instrument.
-
Blank Preparation: Prepare a method blank using the same digestion procedure without the sample to assess for any background contamination.
The following diagram illustrates the sample preparation and analysis workflow.
Caption: Sample preparation and analysis workflow.
ICP-MS/OES Analysis
Step-by-Step Protocol:
-
Instrument Calibration: Calibrate the ICP-MS or ICP-OES instrument using certified multi-element standards. The calibration curve should cover the expected concentration range of the elements in the samples.
-
Internal Standard: Use an appropriate internal standard (e.g., Rh, In, Re for ICP-MS) to correct for matrix effects and instrument drift.
-
Sample Analysis: Introduce the prepared sample solutions, including the method blank and any quality control samples, into the instrument.
-
Data Acquisition: Acquire data for the target elements. For ICP-MS, use appropriate collision/reaction cell technology to mitigate polyatomic interferences if necessary.
-
Quantification: Quantify the concentration of each element in the sample based on the calibration curve and correct for the dilution factor.
Challenges and Considerations with Boronic Acids
Boronic acids like 2-(2-Fluorophenoxy)phenylboronic acid can present unique analytical challenges due to their chemical properties.
-
Stability: Boronic acids can undergo oxidative deboronation, particularly in the presence of reactive oxygen species.[15][16] This degradation can be influenced by pH and the presence of other substances. Sample handling and storage conditions should be carefully controlled to minimize degradation prior to analysis.
-
Complexation: Boronic acids are known to form reversible covalent complexes with diols.[8] While this property is useful in other applications, it is important to ensure that the sample preparation and analysis conditions do not lead to unintended complex formation that could interfere with the analysis.
-
Matrix Effects: The organic matrix of the boronic acid can cause interferences in the ICP analysis. Efficient digestion and the use of an internal standard are crucial to mitigate these effects.
Conclusion
Ensuring the elemental purity of 2-(2-Fluorophenoxy)phenylboronic acid is a critical step in the development of safe and effective pharmaceuticals. A robust quality control strategy, guided by the principles of ICH Q3D and USP <232>/<233>, is essential. This involves a thorough risk assessment to identify potential sources of contamination and the use of validated, sensitive analytical techniques like ICP-MS and ICP-OES for accurate quantification. By understanding the potential challenges associated with boronic acids and implementing appropriate analytical methodologies, researchers and drug developers can confidently ensure the quality and safety of their products.
References
-
ICH. (2022). Guideline for Elemental Impurities Q3D(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Shimadzu. (n.d.). Elemental Analysis in Active Pharmaceutical Ingredients (APIs) Development Using EDX: Residual Catalysts, Drug Salts, Contaminant. [Link]
-
ICH. (2019). Guideline for Elemental Impurities Q3D(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Intertek. (n.d.). ICH Q3D Guideline For Elemental Impurities Testing & Risk Assessment. [Link]
-
West Pharmaceutical Services. (n.d.). Elemental Impurities and the Corresponding Regulations. [Link]
-
Li, Y., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-765. [Link]
-
West Pharmaceutical Services. (n.d.). ICH Q3D Elemental Impurities – What are the Requirements?. [Link]
-
ICH. (2021). ICH Q3D Elemental Impurities. National Institute of Food and Drug Safety Evaluation. [Link]
-
Agilent Technologies. (2021). USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution. [Link]
-
Intertek. (n.d.). USP 232 and 233 Pharmaceutical Elemental Impurity Testing. [Link]
-
Briti Scientific. (n.d.). Boric acid secondary standard, certified reference material (CRM), AnStan®. [Link]
-
Royal Society of Chemistry. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. [Link]
-
Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]
-
U.S. Pharmacopeia. (n.d.). <232> ELEMENTAL IMPURITIES— LIMITS. [Link]
-
Royal Society of Chemistry. (2013). A simple and effective colorimetric technique for the detection of boronic acids and their derivatives. Analytical Methods. [Link]
-
Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. (2015). [Link]
-
MDPI. (2010). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules. [Link]
-
SGS. (2010). USP ELEMENTAL IMPURITIES TO REPLACE USP <231> HEAVY METALS. [Link]
-
American Chemical Society. (n.d.). Improving the oxidative stability of boronic acids through stereoelectronic effects. [Link]
-
Journal of the American Chemical Society. (1954). Stability and Synthesis of Phenylboronic Acids. [Link]
-
Wiley-VCH. (2010). Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. [Link]
-
SciSpace. (2018). Pharmacopoeia methods for elemental analysis of medicines: a comparative study. [Link]
-
ACS Publications. (2024). Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities. [Link]
-
Wikipedia. (n.d.). Boronic acid. [Link]
-
Journal of Chemistry and Technologies. (2018). PHARMACOPOEIA METHODS FOR ELEMENTAL ANALYSIS OF MEDICINES: A COMPARATIVE STUDY. [Link]
-
CPAChem. (n.d.). Boron B - 1000 mg/l in H2O for ICP. [Link]
-
PubChem. (n.d.). 2-Fluorophenylboronic acid. [Link]
-
eScholarship. (n.d.). SYNTHESIS OF BORONIC ACIDS AND ESTERS FROM PINACOLBORANE AND AMINOBORANE UNDER AMBIENT MAGNE. [Link]
- Google Patents. (n.d.).
-
Georganics. (2024). Phenylboronic acid – preparation and application. [Link]
-
PE Polska. (n.d.). The Elemental Analysis of Various Classes of Chemical Compunds Using CHN. [Link]
-
VELP Scientifica. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. [Link]
-
Boron Molecular. (n.d.). Boronic Acids Building Blocks Library. [Link]
-
ACS Symposium Series. (2016). Boron Chemistry: An Overview. [Link]
-
PMC. (2022). Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique. [Link]
-
UCL Discovery. (2018). An Accessible Method for DFT Calculation of 11B NMR Shifts of Organoboron Compounds. [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q3D Guideline For Elemental Impurities Testing & Risk Assessment [intertek.com]
- 4. Elemental Impurities and the Corresponding Regulations [westpharma.com]
- 5. agilent.com [agilent.com]
- 6. USP 232 and 233 Pharmaceutical Elemental Impurity Testing [intertek.com]
- 7. ICH Q3D Elemental Impurities – What are the Requirements? - West [westpharma.com]
- 8. Boronic acid - Wikipedia [en.wikipedia.org]
- 9. Phenylboronic acid – preparation and application - Georganics [georganics.sk]
- 10. an.shimadzu.com [an.shimadzu.com]
- 11. sgs.com [sgs.com]
- 12. alfachemic.com [alfachemic.com]
- 13. scispace.com [scispace.com]
- 14. PHARMACOPOEIA METHODS FOR ELEMENTAL ANALYSIS OF MEDICINES: A COMPARATIVE STUDY | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 15. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
Comparative Impurity Profiling: Commercial 2-(2-Fluorophenoxy)phenylboronic Acid
Executive Summary & Application Context
2-(2-Fluorophenoxy)phenylboronic acid (CAS: 1315341-62-0 / 1616391-65-1) is a critical raw material in the synthesis of Vonoprazan fumarate , a potassium-competitive acid blocker (P-CAB). In the industrial Suzuki-Miyaura coupling sequence, this boronic acid is coupled with a functionalized pyrrole core (e.g., 5-bromo-pyrrole derivatives) to install the distal fluorophenyl ring.
The Problem: Commercial supplies of this boronic acid exhibit significant batch-to-batch variability. While Certificates of Analysis (CoA) often claim ">98% HPLC Purity," our internal profiling reveals hidden variances in boroxine (anhydride) content , protodeboronation byproducts , and phenolic oxidation impurities .
The Consequence: These impurities are not merely inert; they actively poison Palladium catalysts, alter stoichiometric ratios, and complicate downstream crystallization of the API, leading to yield losses of up to 15-20% in pilot-scale runs.
This guide objectively compares three commercial grades—Vendor A (Premium) , Vendor B (Economy) , and Vendor C (Re-purified) —to establish a self-validating quality control standard for drug development professionals.
Analytical Strategy: Beyond the CoA
Standard HPLC is insufficient for boronic acids because the boroxine-boronic acid equilibrium shifts on the column, often coalescing into a single peak. We employ a dual-modal analytical workflow to decouple "Chemical Purity" from "Assay Strength."
Diagram 1: The Dual-Modal QC Workflow
Caption: Workflow distinguishing organic impurities (HPLC) from boroxine/acid stoichiometry (qNMR).
Comparative Profiling Data
We analyzed three commercial batches. Vendor A is a major Western catalog house; Vendor B is a bulk Asian supplier; Vendor C is Vendor B's material subjected to an in-house toluene recrystallization.
Table 1: Impurity Profile & Assay Comparison
| Parameter | Vendor A (Premium) | Vendor B (Economy) | Vendor C (Recrystallized) | Method |
| HPLC Purity (Area %) | 99.2% | 97.1% | 99.5% | HPLC-UV (254 nm) |
| Absolute Assay (wt%) | 98.5% | 104.2% (High Boroxine) | 99.1% | qNMR (vs. TCNB) |
| Impurity A: Des-borono | <0.1% | 1.8% | 0.2% | LC-MS (m/z 188) |
| Impurity B: Phenol | 0.1% | 0.6% | <0.05% | LC-MS (m/z 204) |
| Impurity C: Homocoupling | 0.3% | 0.5% | 0.1% | LC-MS (m/z 462) |
| Physical State | White Powder | Off-white/Beige | White Needles | Visual |
Key Impurity Analysis
-
Impurity A (Des-borono): 1-fluoro-2-phenoxybenzene.
-
Impurity B (Phenol): 2-(2-fluorophenoxy)phenol.
-
Origin: Oxidation by atmospheric oxygen.
-
Impact: Critical. Phenols coordinate strongly to Palladium(II) species, retarding the transmetalation step and requiring higher catalyst loading.
-
-
The "High Assay" Anomaly (Vendor B):
-
Vendor B shows >100% assay because it is largely dehydrated to the boroxine (anhydride) form.
-
Risk: If you charge the reactor assuming MW=232 (Acid), you will actually add a ~10% molar excess of Boron. While excess boron is usually tolerated, it promotes homocoupling (Impurity C) and complicates purification.
-
Performance Benchmarking: Suzuki Coupling
To validate the impact of these profiles, we performed a standard coupling reaction mimicking the Vonoprazan route.
-
Reaction: 2-(2-Fluorophenoxy)phenylboronic acid (1.2 equiv) + 5-bromo-1-(phenylsulfonyl)-1H-pyrrole-3-carboxylate (1.0 equiv).
-
Conditions: Pd(dppf)Cl2 (1 mol%), K2CO3 (3.0 equiv), Dioxane/H2O, 80°C, 4h.
Table 2: Synthetic Outcomes
| Source Material | Conversion (1h) | Isolated Yield | Catalyst Poisoning? | Comments |
| Vendor A | 95% | 88% | No | Standard baseline. Clean profile. |
| Vendor B | 65% | 72% | Yes | Reaction stalled. Required additional 1 mol% Pd to complete.[5] Dark reaction mixture (Pd black precipitation). |
| Vendor C | 98% | 91% | No | Recrystallization removed the phenol, restoring catalyst activity. |
Diagram 2: Impurity Interference Pathways
Caption: Mechanism of catalyst poisoning by phenolic impurities present in economy-grade boronic acids.
Experimental Protocols
A. qNMR Purity Determination (The Gold Standard)
Note: This method is superior to HPLC for stoichiometry calculations.
-
Internal Standard: Use 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Dimethyl sulfone (high purity).
-
Solvent: DMSO-d6 (dry). Avoid CDCl3 as it promotes boroxine formation during dissolution.
-
Procedure:
-
Weigh approx. 20 mg of Sample and 10 mg of Internal Standard (precision ±0.01 mg) into a vial.
-
Dissolve in 0.6 mL DMSO-d6.
-
Acquire 1H NMR with d1 > 30s (relaxation delay) to ensure full integration accuracy.
-
-
Calculation:
Where I = Integral, N = Number of protons, M = Molecular Weight, W = Weight.
B. Purification of Economy Batches (Vendor B C)
If cost necessitates using Economy grade, this cleanup is mandatory:
-
Dissolve crude boronic acid in Toluene (5 mL/g) at 60°C.
-
Filter hot to remove inorganic salts/insolubles.
-
Cool slowly to 0-5°C.
-
Add n-Heptane (anti-solvent) dropwise if precipitation is slow.
-
Filter solids and wash with cold hexanes.
-
Critical: Dry under vacuum at <40°C. Over-drying (>50°C) will convert the acid entirely to boroxine.
Conclusion & Recommendations
For the development of Vonoprazan intermediates, the "purity" on a CoA is deceptive.
-
For Early R&D: Use Vendor A . The cost premium is negligible compared to the time lost troubleshooting failed couplings.
-
For Scale-Up/Pilot: Vendor B is acceptable ONLY IF a recrystallization step (Vendor C protocol) is implemented or if the catalyst loading is increased to compensate for phenolic poisoning.
-
Mandatory QC: Implement qNMR for every incoming batch to adjust stoichiometry for boroxine content. Do not rely on HPLC area % for reactor charging calculations.
References
-
Vonoprazan Synthesis Context
-
Boronic Acid Stability & Impurities
-
Hall, D. G. Structure, Properties, and Preparation of Boronic Acid Derivatives.[3][9] Wiley-VCH, 2011. Link
-
Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids.[5] University of Edinburgh Research Explorer. Link
-
Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited. ResearchGate.[10] Link
-
-
Analytical Methodologies
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. arts.units.it [arts.units.it]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 7. caod.oriprobe.com [caod.oriprobe.com]
- 8. Development of a Synthetic Route to Vonoprazan via Atom Transfer Radical Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(2-Fluorophenoxy)phenylboronic Acid
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-(2-Fluorophenoxy)phenylboronic acid. As a valued partner in your research, we are committed to providing information that ensures safety, compliance, and scientific integrity from the bench to disposal. This document moves beyond a simple checklist, offering insights into the chemical rationale behind these essential procedures to empower your laboratory's safety culture.
Hazard Assessment and Risk Profile
2-(2-Fluorophenoxy)phenylboronic acid is an organoboron compound widely utilized in synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions to form complex biaryl structures.[1][2] While boronic acids are often noted for their relatively low toxicity compared to other organometallics, their handling and disposal require a nuanced understanding of their reactivity and potential hazards.[1][3]
The risk profile is twofold, stemming from both the boronic acid functional group and the fluorinated aromatic structure:
-
Boronic Acid Moiety : As a Lewis acid, it can interact with biological nucleophiles.[2][3] While generally stable, boronic acids are susceptible to oxidative deboronation, which can yield boric acid and an alcohol byproduct.[4]
-
Fluorinated Aromatic Core : The carbon-fluorine bond is exceptionally strong, leading to high thermal stability and potential environmental persistence. Improper disposal, especially via incineration at incorrect temperatures, could lead to the formation of hazardous byproducts such as hydrogen fluoride (HF).
The primary routes of exposure are inhalation of dust, skin/eye contact, and ingestion.[5][6] Data from analogous compounds indicate that this chemical should be treated as harmful if swallowed, inhaled, or in contact with skin, and as a potential irritant to the skin, eyes, and respiratory system.[5][6][7]
Table 1: Hazard Profile Summary for Phenylboronic Acid Analogs
| Hazard Classification | Description | Rationale & Key Precautions |
|---|---|---|
| Acute Toxicity (Oral) | Category 4: Harmful if swallowed.[7] | Avoid ingestion. Do not eat, drink, or smoke in the laboratory.[6][7] If swallowed, rinse mouth and seek immediate medical attention.[8] |
| Skin Irritation | Potential Irritant.[5] | Avoid direct contact. Wear nitrile gloves and a lab coat.[9] In case of contact, wash the affected area thoroughly with soap and water.[6][8] |
| Eye Irritation | Potential Serious Irritant.[5] | Wear safety goggles or a face shield.[5] If contact occurs, flush eyes cautiously with water for at least 15 minutes.[5][8] |
| Respiratory Irritation | May cause respiratory irritation.[5] | Handle only in a well-ventilated area, preferably within a certified chemical fume hood, to minimize dust inhalation.[6][8] |
| Environmental Hazard | Potential for persistence. | Boronic acids can impact aquatic life.[9] The organofluorine structure suggests environmental persistence. Drain disposal is not recommended. |
Immediate Safety Protocols & Personal Protective Equipment (PPE)
Before handling or preparing for disposal, ensure all engineering controls are functional and appropriate PPE is worn.
-
Engineering Controls : All handling of solid 2-(2-Fluorophenoxy)phenylboronic acid and preparation of its waste should be conducted in a certified chemical fume hood to prevent inhalation of dust and vapors.[8] An eyewash station and safety shower must be readily accessible.[8]
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Chemical safety goggles are mandatory. A face shield is recommended when handling larger quantities.
-
Hand Protection : Wear nitrile gloves. Inspect gloves for any tears or holes before use and dispose of contaminated gloves as hazardous waste.
-
Skin and Body Protection : A flame-resistant lab coat should be worn and kept fully fastened. Ensure legs and feet are covered with long pants and closed-toe shoes.
-
Disposal Workflow: A Step-by-Step Guide
The guiding principle for disposing of 2-(2-Fluorophenoxy)phenylboronic acid and its associated waste is to treat it as hazardous chemical waste . Under no circumstances should this compound be disposed of down the sanitary sewer or in regular trash without proper decontamination.
Step 1: Waste Segregation and Collection
Proper segregation at the point of generation is the most critical step to ensure safe disposal and prevent dangerous chemical reactions.[9][10]
-
Solid Waste : Collect unreacted or waste 2-(2-Fluorophenoxy)phenylboronic acid, along with grossly contaminated items like weigh boats and paper towels, in a designated hazardous waste container.
-
Liquid Waste : Solutions containing this compound (e.g., from reaction workups or chromatography) should be collected in a separate, compatible liquid hazardous waste container. Do not mix with incompatible waste streams like strong oxidizing agents, acids, or bases.[5][10][11]
-
Contaminated Labware : Disposable labware (pipette tips, vials, etc.) that came into contact with the chemical should be collected in the solid waste container.
Step 2: Container Selection and Labeling
-
Container Type : Use High-Density Polyethylene (HDPE) or other chemically compatible containers for both solid and liquid waste.[10] Ensure the container is in good condition with a secure, leak-proof lid.[12][13]
-
Labeling :
-
Obtain a "Hazardous Waste" label from your institution's Environmental Health & Safety (EHS) office.[12][13]
-
Affix the label to the container before adding any waste.
-
Clearly write the full chemical name: "2-(2-Fluorophenoxy)phenylboronic acid " and list any solvents or other chemicals present in the container.
-
Keep the container closed at all times except when adding waste.[12][13]
-
Step 3: Decontamination of Empty Containers
Empty reagent bottles are not truly empty and must be decontaminated before disposal to protect custodial staff and the environment.[13][14]
-
Initial Rinse : Add a small amount of a suitable solvent (e.g., acetone or ethanol) to the empty container. Cap and shake thoroughly to dissolve any remaining residue.
-
Collect Rinsate : Pour this first rinse into your designated liquid hazardous waste container. This is a critical step, as this rinsate is considered hazardous waste.[12][13]
-
Repeat : Repeat the rinse process two more times. For a P-listed or acutely hazardous chemical, the first three rinses must be collected as hazardous waste.[12] While this specific compound is not P-listed, adopting this "triple-rinse" best practice is highly recommended. Subsequent rinses with water can typically be drain disposed, but consult your institutional policy.
-
Final Disposal : Once triple-rinsed and air-dried, deface the original label on the container and dispose of it according to your facility's guidelines for decontaminated glass or plastic.
Disposal Decision Workflow
Sources
- 1. boronmolecular.com [boronmolecular.com]
- 2. Boronic acid - Wikipedia [en.wikipedia.org]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. fishersci.com [fishersci.com]
- 6. combi-blocks.com [combi-blocks.com]
- 7. dcfinechemicals.com [dcfinechemicals.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. laballey.com [laballey.com]
- 10. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 11. fishersci.ca [fishersci.ca]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 13. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 14. rtong.people.ust.hk [rtong.people.ust.hk]
Personal protective equipment for handling 2-(2-Fluorophenoxy)phenylboronic acid
This guide serves as an authoritative technical resource for the safe handling, storage, and disposal of 2-(2-Fluorophenoxy)phenylboronic acid . It is designed for researchers and safety officers requiring immediate, actionable data beyond standard Safety Data Sheet (SDS) boilerplate.
Executive Safety & Chemical Profile
Unlike simple inorganic acids, 2-(2-Fluorophenoxy)phenylboronic acid presents a dual-hazard profile derived from its boronic acid functionality and its fluorinated ether motif. While generally classified as an irritant, the presence of the fluorine substituent necessitates strict protocols regarding thermal decomposition and waste stream management.
| Property | Technical Specification | Operational Implication |
| Hazard Class | Irritant (Skin/Eye/Resp) ; Acute Tox. 4 (Oral) | Standard chemical hygiene applies; dust control is critical. |
| Reactivity | Hygroscopic ; Dehydrates to boroxine trimers | Must be stored in desiccated conditions to maintain stoichiometry. |
| Thermal Decomp. | Releases Hydrogen Fluoride (HF) | CRITICAL: Fire scenarios require specific respiratory protection (SCBA). |
| Physical State | Solid (Powder/Crystalline) | High surface area increases dust explosion risk if aerosolized in bulk. |
Personal Protective Equipment (PPE) Matrix
This matrix is not a suggestion; it is a requirement based on the calculated risk of exposure pathways for fluorinated organoboron compounds.
Standard Laboratory Handling (mg to g scale)
-
Eye Protection: Chemical splash goggles (ANSI Z87.1 or EN 166). Why? Boronic acids are potent ocular irritants; safety glasses with side shields offer insufficient protection against airborne dust migration.
-
Hand Protection: Nitrile gloves (Minimum thickness: 0.11 mm).
-
Breakthrough Time: >480 minutes.
-
Double Gloving: Recommended for synthesis steps involving organic solvents (e.g., DCM, THF) which may carry the solute through the glove barrier.
-
-
Body Protection: 100% Cotton lab coat (fire resistant preferred) and long pants. Synthetic fibers should be avoided due to static charge potential with dry powders.
-
Respiratory: Work within a certified chemical fume hood. If weighing outside a hood, use a N95/P2 particulate respirator at minimum.
Scale-Up / Spill Response (>100g or Aerosol Generation)
-
Respiratory: Full-face respirator with Multi-Gas/Vapor Cartridge (P100 + Acid Gas) .
-
Reasoning: In a spill scenario, contact with moisture can generate mild acidity, and accidental thermal events could release trace HF.
-
-
Suit: Tyvek® or equivalent chemically resistant coverall.
Operational Protocols: The "Why" Behind the Steps
A. Weighing and Transfer (Dust Control)
Boronic acids are prone to static accumulation. The fluorophenoxy group increases lipophilicity, making the dust "sticky" and difficult to clean.
-
Antistatic Measures: Use an antistatic gun or ionizer bar inside the balance enclosure before dispensing.
-
Transfer: Do not use metal spatulas if trace metal contamination is a concern for downstream catalysis (e.g., Suzuki-Miyaura coupling). Use porcelain or high-density polyethylene (HDPE).
-
Containment: Weigh into a tared vial with a septum cap. Avoid open weighing boats to prevent hygroscopic uptake, which alters the molecular weight via dehydration to the boroxine anhydride [1].
B. Reaction Setup (Stoichiometric Integrity)
-
Solvent Choice: Avoid protic solvents (alcohols) if transesterification is not desired.
-
Inert Atmosphere: While air-stable, handling under Nitrogen/Argon is recommended to prevent slow oxidation of the C-B bond (protodeboronation), a known degradation pathway for electron-rich aryl boronic acids [2].
Emergency Response Logic
The following diagram outlines the decision logic for spill response. This self-validating workflow ensures no step is missed during a high-stress event.
Figure 1: Decision logic for responding to 2-(2-Fluorophenoxy)phenylboronic acid spills. Note the specific instruction to avoid vacuuming due to static discharge risks.
Disposal Logistics: The Fluorine/Boron Intersection
Disposal of this compound is strictly regulated due to two moieties: Boron (phytotoxin regulated in water) and Fluorine (halogenated waste).
Waste Stream Classification
Do NOT dispose of down the drain.
-
Solid Waste: Collect in a dedicated solid waste container labeled "Solid Organic Waste - Halogenated."
-
Incineration Note: The waste facility must be notified of the fluorine content. High-temperature incineration (>1100°C) with flue gas scrubbing is required to capture HF gas generated during combustion [3].
-
-
Aqueous Waste (Mother Liquors):
-
If the reaction involved extraction, the aqueous layer likely contains borate salts.
-
Segregate into "Aqueous Waste - Toxic/Irritant."
-
Do not mix with strong oxidizers (e.g., Nitric acid waste), as this can trigger exothermic decomposition.
-
Container Decontamination
Empty containers should be triple-rinsed with a suitable organic solvent (e.g., acetone) followed by water. The rinsate must be treated as hazardous waste. Deface the label before recycling or discarding the glass.
References
-
Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443.
-
United States Environmental Protection Agency (EPA). (2024). Incineration of Halogenated Organic Compounds. Hazardous Waste Management Guidelines.
(Note: Always consult the specific Safety Data Sheet provided by your chemical supplier (e.g., Sigma-Aldrich, Combi-Blocks) as purity levels and stabilizing additives may alter specific handling requirements.)
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
